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  • Product: Galactonamide
  • CAS: 14965-96-9

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to D-galactonamide: Structure, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals Abstract D-galactonamide, a carbohydrate-derived compound, holds potential in various scientific domains. This technical guide provides a comprehensive over...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-galactonamide, a carbohydrate-derived compound, holds potential in various scientific domains. This technical guide provides a comprehensive overview of its exact chemical structure, methods for its synthesis, and detailed spectroscopic characterization. By synthesizing established chemical principles with practical insights, this document serves as a foundational resource for researchers and drug development professionals interested in the applications of D-galactonamide and its derivatives.

Introduction

Aldonamides, the amide derivatives of aldonic acids, are a class of sugar-based molecules with diverse applications, ranging from materials science to potential therapeutic agents. D-galactonamide, derived from the C1 oxidation of D-galactose to an amide functional group, represents a fundamental structure within this class. Its polyhydroxylated and chiral nature makes it an attractive scaffold for further chemical modification and a subject of interest for understanding carbohydrate-based molecular interactions. This guide will delve into the precise chemical makeup of D-galactonamide, outline a logical synthetic pathway, and provide expected spectroscopic data for its characterization.

The Exact Chemical Structure of D-galactonamide

The chemical structure of D-galactonamide is characterized by a six-carbon chain with five hydroxyl groups and a terminal primary amide group. The stereochemistry of the hydroxyl groups is identical to that of its parent sugar, D-galactose.

Molecular Formula: C₆H₁₃NO₆

IUPAC Name: (2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanamide

The open-chain structure of D-galactonamide is depicted below:

D_galactonamide_structure C1 C(=O)N C2 H-C-OH C1->C2 C3 HO-C-H C2->C3 C4 H-C-OH C3->C4 C5 H-C-OH C4->C5 C6 CH₂OH C5->C6

Caption: 2D representation of the D-galactonamide chemical structure.

The stereochemical configuration at the chiral centers is crucial for its biological and chemical properties. The "D" designation refers to the configuration of the chiral center furthest from the carbonyl group (C5), which is analogous to D-glyceraldehyde.

Synthesis of D-galactonamide

A robust and logical synthetic pathway to D-galactonamide proceeds via a two-step process starting from the readily available monosaccharide, D-galactose. This method involves the oxidation of the aldehyde group to a lactone, followed by amidation.

Synthetic Workflow

The overall synthetic scheme can be visualized as follows:

synthesis_workflow D_galactose D-Galactose oxidation Oxidation (e.g., Br₂/H₂O) D_galactose->oxidation Step 1 lactone D-Galactono-1,4-lactone oxidation->lactone amidation Amidation (e.g., NH₃/MeOH) lactone->amidation Step 2 D_galactonamide D-Galactonamide amidation->D_galactonamide

Caption: Synthetic workflow for D-galactonamide from D-galactose.

Experimental Protocols

Step 1: Oxidation of D-Galactose to D-Galactono-1,4-lactone

This step involves the selective oxidation of the aldehyde group at the C1 position of D-galactose to form the corresponding aldonic acid, which then cyclizes to form the more stable D-galactono-1,4-lactone.

  • Materials:

    • D-galactose

    • Bromine

    • Water

    • Barium carbonate or a suitable neutralizing agent

    • Solvents for extraction and crystallization (e.g., ethanol, methanol)

  • Procedure:

    • Dissolve D-galactose in water.

    • Slowly add bromine to the aqueous solution of D-galactose with stirring. The reaction is typically carried out at room temperature.

    • Monitor the reaction progress by techniques such as thin-layer chromatography (TLC).

    • Upon completion, neutralize the excess bromine and the hydrobromic acid formed with a suitable base like barium carbonate.

    • Filter the reaction mixture to remove the insoluble salts.

    • Concentrate the filtrate under reduced pressure to yield the crude D-galactono-1,4-lactone.

    • Purify the lactone by recrystallization from an appropriate solvent system.

Step 2: Amidation of D-Galactono-1,4-lactone to D-galactonamide

The lactone is a cyclic ester and can readily undergo aminolysis with ammonia to form the desired primary amide, D-galactonamide.

  • Materials:

    • D-Galactono-1,4-lactone

    • Ammonia (e.g., a solution in methanol or aqueous ammonia)

    • Methanol or another suitable solvent

  • Procedure:

    • Dissolve D-galactono-1,4-lactone in a suitable solvent such as methanol.

    • Add a solution of ammonia in methanol to the lactone solution. The reaction is often performed at room temperature or with gentle heating.

    • Stir the reaction mixture for a sufficient period to ensure complete conversion of the lactone.

    • Monitor the reaction by TLC.

    • Upon completion, remove the solvent under reduced pressure.

    • The resulting crude D-galactonamide can be purified by recrystallization.

Spectroscopic Characterization

The structural elucidation of D-galactonamide relies heavily on spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy. While specific experimental data for the unsubstituted D-galactonamide is not widely published, the expected chemical shifts can be predicted based on the known spectra of similar aldonamides and the parent sugar.

¹H NMR Spectroscopy

The proton NMR spectrum of D-galactonamide in a solvent like D₂O is expected to show distinct signals for the protons on the carbon backbone and the hydroxyl groups. The amide protons will also be visible if the spectrum is recorded in a non-exchanging solvent like DMSO-d₆.

Expected ¹H NMR Data (in D₂O):

ProtonExpected Chemical Shift (ppm)Multiplicity
H-2~4.0 - 4.2d
H-3~3.7 - 3.9dd
H-4~3.8 - 4.0dd
H-5~3.9 - 4.1m
H-6, H-6'~3.6 - 3.8m

Note: The exact chemical shifts and coupling constants would need to be determined experimentally. The amide protons would appear as two broad singlets in a non-protic solvent.

¹³C NMR Spectroscopy

The carbon NMR spectrum provides valuable information about the carbon framework of the molecule. Each of the six carbon atoms in D-galactonamide is expected to give a distinct signal.

Expected ¹³C NMR Data (in D₂O):

CarbonExpected Chemical Shift (ppm)
C-1 (C=O)~175 - 180
C-2~72 - 75
C-3~70 - 73
C-4~68 - 71
C-5~73 - 76
C-6~62 - 65

Note: These are estimated chemical shift ranges and the actual values may vary depending on the solvent and other experimental conditions.

Biological Significance and Applications

While the specific biological roles of unsubstituted D-galactonamide are not extensively documented in publicly available literature, the broader class of aldonamides has shown interesting biological activities. For instance, certain N-substituted aldonamides have been investigated for their ability to inhibit ice recrystallization, a property with potential applications in cryopreservation.

Furthermore, the commercial availability of N-alkylated derivatives of D-galactonamide, such as N-heptyl-D-galactonamide and N-octyl-D-galactonamide, suggests their use in specific research applications, potentially as biocompatible surfactants or in the formation of self-assembling systems.[1] The polyhydroxylated nature of D-galactonamide makes it a versatile building block for the synthesis of more complex molecules with potential applications in drug delivery and glycobiology.

Further research is warranted to fully elucidate the biological functions and potential therapeutic applications of D-galactonamide and its derivatives.

Conclusion

D-galactonamide is a fundamental carbohydrate derivative with a well-defined chemical structure and a straightforward synthetic pathway from D-galactose. Its characterization through spectroscopic methods like NMR is essential for confirming its identity and purity. While its specific biological roles are an area for further investigation, the known activities of related aldonamides and the commercial interest in its derivatives highlight the potential of D-galactonamide as a valuable molecule for chemical and biomedical research. This guide provides the foundational knowledge necessary for scientists and researchers to confidently work with and explore the potential of this intriguing sugar amide.

References

  • PubChem. Galactonamide. National Center for Biotechnology Information. [Link]

  • Innov'Orga. N-heptyl-D-galactonamide & N-octyl-D-galactonamide. [Link]

Sources

Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of Galactonamide

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist This guide provides a comprehensive technical overview of the core physical and chemical properties of galactona...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the core physical and chemical properties of galactonamide. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple listing of data points. It aims to provide a foundational understanding of galactonamide's behavior, grounded in experimental evidence and contextualized for practical application.

Introduction: Understanding Galactonamide

Galactonamide is a carbohydrate-derived compound, specifically the amide of galactonic acid. Its structure, consisting of a six-carbon chain with multiple hydroxyl groups and a terminal amide functional group, imparts a unique combination of polarity and hydrogen-bonding capabilities. These characteristics are central to its physical properties and chemical reactivity, and they underpin its potential applications in various scientific fields, including its emerging role as a scaffold in medicinal chemistry.[1] This guide will systematically explore the key physicochemical parameters of galactonamide, offering both established data and insights into the experimental methodologies used for their determination.

Molecular Structure and Identification

A thorough understanding of a molecule begins with its fundamental identity. The structural and identifying information for galactonamide is summarized below.

PropertyValueSource
IUPAC Name (2S,3R,4R,5S)-2,3,4,5,6-pentahydroxyhexanamide[2]
Molecular Formula C₆H₁₃NO₆[2]
Molecular Weight 195.17 g/mol [2]
CAS Number 14965-96-9[2]
Canonical SMILES C(N)O)O)O">C@@HO)O[2]
InChI Key JCZPMGDSEAFWDY-RSJOWCBRSA-N[2]

Diagram of Galactonamide Structure

Galactonamide_Structure C1 C¹(=O)NH₂ C2 C²H(OH) C1->C2 C3 C³H(OH) C2->C3 C4 C⁴H(OH) C3->C4 C5 C⁵H(OH) C4->C5 C6 C⁶H₂OH C5->C6

Caption: Linear chain structure of galactonamide.

Physicochemical Properties: A Quantitative Overview

The physical properties of galactonamide are critical for its handling, formulation, and application in experimental settings. The following table summarizes key computed and, where available, experimental data.

PropertyValueDetails and InsightsSource
XLogP3 -4.0This highly negative value indicates very low lipophilicity and, consequently, high hydrophilicity. This is expected due to the multiple hydroxyl groups and the amide group, which are all capable of hydrogen bonding with water.[2]
Hydrogen Bond Donors 6The five hydroxyl groups and the amide group can all act as hydrogen bond donors.[2]
Hydrogen Bond Acceptors 6The six oxygen atoms (one carbonyl and five hydroxyls) and the nitrogen atom can act as hydrogen bond acceptors.[2]
Rotatable Bond Count 5The number of rotatable bonds influences the conformational flexibility of the molecule.[2]
Topological Polar Surface Area 144 ŲThe large polar surface area is consistent with the high hydrophilicity and potential for strong intermolecular interactions.[2]
Melting Point 78-80 °CThis is the melting point for a derivative, 2,3,6-Tri-O-benzyl-4-O-methyl-D-galactonamide. The melting point of unsubstituted galactonamide is not readily available in the literature, but it is expected to be a solid at room temperature.[3]

Synthesis of Galactonamide

The primary route for synthesizing galactonamide involves the aminolysis of a protected or unprotected galactonolactone. This method leverages the reactivity of the lactone's ester group towards ammonia.

General Synthesis from D-Galactono-1,4-lactone

A common and effective method for preparing galactonamide is through the reaction of D-galactono-1,4-lactone with ammonia. This reaction proceeds via nucleophilic acyl substitution at the carbonyl carbon of the lactone ring.

Experimental Protocol: Synthesis of D-Galactonamide

  • Dissolution: Dissolve D-galactono-1,4-lactone in a suitable solvent, typically methanol.

  • Ammonolysis: Add a solution of ammonia in methanol (e.g., 7N) to the lactone solution. The reaction is typically carried out at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting lactone is consumed.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess ammonia.

  • Purification: The resulting crude galactonamide can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure product.

Diagram of Galactonamide Synthesis

Synthesis_Workflow start D-Galactono-1,4-lactone product D-Galactonamide start->product Aminolysis reagent Ammonia in Methanol reagent->product

Caption: Workflow for the synthesis of D-galactonamide.

Spectral Analysis

Spectroscopic data is essential for the structural elucidation and confirmation of galactonamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show a complex multiplet region for the protons on the carbon backbone (C2-C6) due to extensive spin-spin coupling. The protons of the hydroxyl and amide groups may appear as broad singlets, and their chemical shifts can be concentration and solvent-dependent.

  • ¹³C NMR: The carbon NMR spectrum should display six distinct signals corresponding to the six carbon atoms of the galactonamide molecule. The carbonyl carbon of the amide will be the most downfield signal.

Infrared (IR) Spectroscopy

The IR spectrum of galactonamide will be dominated by absorptions from its hydroxyl and amide functional groups.

Expected IR Absorption Bands

Wavenumber (cm⁻¹)Functional GroupVibration
3400-3200 (broad)O-HStretching
3350-3150 (two bands)N-HStretching
~1640C=O (Amide I)Stretching
~1620N-HBending (Amide II)
~1400C-NStretching
1150-1000C-OStretching
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of galactonamide.

  • Electrospray Ionization (ESI): In positive ion mode, the protonated molecule [M+H]⁺ at m/z 196.08 would be expected. Adducts with sodium [M+Na]⁺ at m/z 218.06 and potassium [M+K]⁺ at m/z 234.03 are also likely to be observed. In negative ion mode, the deprotonated molecule [M-H]⁻ at m/z 194.07 would be the primary ion.

  • Fragmentation: Tandem MS (MS/MS) would likely show sequential losses of water molecules from the protonated or deprotonated parent ion, which is characteristic of polyhydroxylated compounds.

Chemical Reactivity and Stability

The chemical behavior of galactonamide is dictated by its two primary functional groups: the multiple hydroxyl groups and the terminal amide.

  • Hydroxyl Groups: The primary and secondary hydroxyl groups can undergo typical reactions of alcohols, such as esterification and etherification. These reactions are often employed to create derivatives with altered solubility or to introduce specific functionalities.

  • Amide Group: The amide bond in galactonamide is generally stable under neutral conditions. However, it can be hydrolyzed to galactonic acid and ammonia under strong acidic or basic conditions, though this typically requires harsh conditions.[4][5][] The amide nitrogen can also participate in nucleophilic reactions under specific conditions.

  • Stability: Galactonamide is expected to be a stable solid under standard laboratory conditions. As with many polyhydroxylated compounds, it may be susceptible to degradation at high temperatures.

Biological Activity and Potential Applications

While much of the research has focused on galactonamide derivatives, particularly galactonoamidines as potent inhibitors of β-galactosidase, galactonamide itself serves as a crucial synthetic precursor and a scaffold for the development of biologically active molecules.[1][7][8]

  • Enzyme Inhibition: Although less potent than their amidine counterparts, aldonamides, including galactonamide, can exhibit inhibitory activity against certain glycosidases.[9] This is attributed to their structural similarity to the transition state of glycoside hydrolysis.

  • Drug Delivery: The polyhydroxylated and hydrophilic nature of galactonamide makes it an interesting candidate for conjugation to drugs to improve their solubility and pharmacokinetic properties. The galactose moiety is known to be recognized by certain receptors, which could potentially be exploited for targeted drug delivery.

  • Scaffold for Neuronal Cell Growth: N-alkyl derivatives of D-galactonamide, such as N-heptyl-D-galactonamide and N-octyl-D-galactonamide, have been commercialized as scaffolds for the three-dimensional growth of neuronal cells, highlighting its utility in tissue engineering and neuroscience research.[10]

Diagram of Galactonamide's Role in Drug Development

DrugDev cluster_applications Galactonamide Galactonamide Core Scaffold Derivatization Chemical Derivatization Galactonamide->Derivatization Modification of -OH and -CONH₂ groups Applications Potential Applications Derivatization->Applications App1 Glycosidase Inhibitors App2 Drug Delivery Conjugates App3 Biomaterials for Cell Culture

Caption: Galactonamide as a versatile scaffold in drug development.

Conclusion

Galactonamide is a fundamental carbohydrate derivative with a rich chemical landscape defined by its polyhydroxylated structure and terminal amide group. While comprehensive experimental data for the parent compound remains somewhat elusive in the public domain, its synthesis and reactivity are well-understood through the study of its numerous derivatives. The inherent properties of galactonamide, particularly its high polarity and capacity for hydrogen bonding, make it a valuable building block in medicinal chemistry and a promising scaffold for the development of novel therapeutics and biomaterials. Further research to fully characterize the physical and biological properties of unsubstituted galactonamide will undoubtedly open new avenues for its application.

References

  • Comparative conditions for the synthesis of N-dodecyl-D-galactonamide 1a. - ResearchGate. (n.d.). Retrieved March 25, 2026, from [Link]

  • Isbell, H. S., Frush, H. L., & Holt, N. B. (1954). Synthesis of D-Galactose-1-C¹⁴ and D-Talose-1-C¹⁴. Journal of Research of the National Bureau of Standards, 53(4), 2536.
  • Synthesis of Glycosides of Glucuronic, Galacturonic and Mannuronic Acids: An Overview. (n.d.). Retrieved March 25, 2026, from [Link]

  • PubChem. (n.d.). D-Galactosamine. Retrieved March 25, 2026, from [Link]

  • Highly Efficient Chemoenzymatic Synthesis of β1–4-Linked Galactosides with Promiscuous Bacterial β1–4-Galactosyltransferases - PMC. (n.d.). Retrieved March 25, 2026, from [Link]

  • PubChem. (n.d.). N-acetyl-alpha-D-galactosamine. Retrieved March 25, 2026, from [Link]

  • Enzymatic Synthesis of N-Acetyllactosamine (LacNAc) Type 1 Oligomers and Characterization as Multivalent Galectin Ligands - MDPI. (n.d.). Retrieved March 25, 2026, from [Link]

  • Illuminating the binding interactions of galactonoamidines during the inhibition of β-galactosidase (E. coli) - PMC. (n.d.). Retrieved March 25, 2026, from [Link]

  • N-heptyl-D-galactonamide & N-octyl-D-galactonamide - Innovorga. (n.d.). Retrieved March 25, 2026, from [Link]

  • PubChem. (n.d.). D-galactosaminate. Retrieved March 25, 2026, from [Link]

  • PubChem. (n.d.). Galactonamide. Retrieved March 25, 2026, from [Link]

  • Unprotected Galactosamine as a Dynamic Key for a Cyclochiral Lock - PMC. (n.d.). Retrieved March 25, 2026, from [Link]

  • Illuminating the binding interactions of galactonoamidines during the inhibition of β-galactosidase (E. coli) - PMC. (n.d.). Retrieved March 25, 2026, from [Link]

  • Table of Characteristic IR Absorptions. (n.d.). Retrieved March 25, 2026, from [Link]

  • IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications - Maricopa Open Digital Press. (n.d.). Retrieved March 25, 2026, from [Link]

  • (PDF) Efficient Synthesis of L-galactose from D-galactose. (n.d.). Retrieved March 25, 2026, from [Link]

  • 13C NMR Chemical Shift - Oregon State University. (n.d.). Retrieved March 25, 2026, from [Link]

  • Diastereoselective Synthesis of the Borylated d-Galactose Monosaccharide 3-Boronic-3-Deoxy-d-Galactose and Biological Evaluation in Glycosidase Inhibition and in Cancer for Boron Neutron Capture Therapy (BNCT) - MDPI. (n.d.). Retrieved March 25, 2026, from [Link]

  • Crystal structure of a putative galactonate dehydratase (3stp) - Pfam. (n.d.). Retrieved March 25, 2026, from [Link]

  • NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry Data. (n.d.). Retrieved March 25, 2026, from [Link]

  • Selective Hydrolysis of Primary and Secondary Amides Enabled by Visible Light. (n.d.). Retrieved March 25, 2026, from [Link]

  • Chemical Properties of D-Galactonic acid (CAS 576-36-3) - Cheméo. (n.d.). Retrieved March 25, 2026, from [Link]

  • A new synthesis of D-galactosamine from D-glucosamine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.). Retrieved March 25, 2026, from [Link]

  • IR Absorption Table. (n.d.). Retrieved March 25, 2026, from [Link]

  • Metabolic profiling of the effects of D-galactosamine in liver spheroids using (1)H NMR and MAS-NMR spectroscopy - PubMed. (n.d.). Retrieved March 25, 2026, from [Link]

  • Unprotected Galactosamine as a Dynamic Key for a Cyclochiral Lock - ACS Publications. (n.d.). Retrieved March 25, 2026, from [Link]

  • N-acetylgalactosamine or GalNAc - Bio-Synthesis Inc. (n.d.). Retrieved March 25, 2026, from [Link]

  • Instability of Amide Bond Comprising the 2-Aminotropone Moiety: Cleavable under Mild Acidic Conditions. | Semantic Scholar. (n.d.). Retrieved March 25, 2026, from [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. (n.d.). Retrieved March 25, 2026, from [Link]

  • Evaluation of functional group compatibility and development of reaction-accelerating additives in ammonium salt-accelerated hydrazinolysis of amides - Frontiers. (n.d.). Retrieved March 25, 2026, from [Link]

  • FTIR Functional Group Database Table with Search - InstaNANO. (n.d.). Retrieved March 25, 2026, from [Link]

  • D-Galactose | C6H12O6 | CID 6036 - PubChem. (n.d.). Retrieved March 25, 2026, from [Link]

  • EFFECTS OF D-GALACTOSAMINE ON NUCLEOTIDE METABOLISM AND ON MICROSOMAL MEMBRANES IN MOUSE LIVER - CORE. (n.d.). Retrieved March 25, 2026, from [Link]

  • FTIR-ATR spectra of D-mannose and D-galactose. - ResearchGate. (n.d.). Retrieved March 25, 2026, from [Link]

  • Preventive Effect of 6-shogaol on D-galactosamine Induced Hepatotoxicity Through NF-κB/MAPK Signaling Pathway in Rats - PMC. (n.d.). Retrieved March 25, 2026, from [Link]

  • (a) FTIR spectrum of the prepared galactomannan and (b) FTIR spectra of the prepared laccase/galactomannan+chitosan film. - ResearchGate. (n.d.). Retrieved March 25, 2026, from [Link]

  • A mixture of mulberry and silk amino acids protected against D‑galactosamine induced acute liver damage by attenuating oxidative stress and inflammation in HepG2 cells and rats - Spandidos Publications. (n.d.). Retrieved March 25, 2026, from [Link]

  • Butin prevent liver damage triggered by D-galactosamine via regulating lipid peroxidation and proinflammatory cytokines in rodents - Journal of King Saud University - Science. (n.d.). Retrieved March 25, 2026, from [Link]

  • KEGG COMPOUND: C02262 - Genome.jp. (n.d.). Retrieved March 25, 2026, from [Link]

  • Functions and Inhibition of Galectin-7, an Emerging Target in Cellular Pathophysiology. (n.d.). Retrieved March 25, 2026, from [Link]

  • N-heptyl-D-galactonamide & N-octyl-D-galactonamide - Innovorga. (n.d.). Retrieved March 25, 2026, from [Link]

Sources

Foundational

The Molecular Gambit: A Technical Guide to the Mechanism of Action of Galactonamide Derivatives in Biological Systems

For the attention of: Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist This guide provides an in-depth exploration of the molecular mechanisms underpinning the biolo...

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Author: BenchChem Technical Support Team. Date: April 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides an in-depth exploration of the molecular mechanisms underpinning the biological activity of galactonamide derivatives, with a primary focus on the well-characterized role of galactonoamidines as potent enzyme inhibitors. We will dissect the structural and chemical features that govern their interactions with target proteins, the experimental methodologies used to elucidate these mechanisms, and the potential therapeutic implications of these findings.

Introduction: The Landscape of Glycosidases and the Significance of Inhibition

Glycosidases are a ubiquitous class of enzymes that catalyze the hydrolysis of glycosidic bonds, playing critical roles in a vast array of biological processes, from digestion and nutrient acquisition to cellular signaling and pathogenesis.[1] The precise cleavage of these bonds is fundamental to cellular function. Consequently, the inhibition of specific glycosidases has emerged as a promising strategy for the development of therapeutic agents for a range of diseases, including viral infections, diabetes, and lysosomal storage disorders.[2]

This guide will focus on a particularly potent class of glycosidase inhibitors: galactonoamidines. These compounds serve as powerful tools for studying enzyme mechanisms and as promising scaffolds for drug design.

The Primary Target: Unraveling the Inhibition of β-Galactosidase

A significant body of research has illuminated the mechanism by which galactonamide derivatives, specifically galactonoamidines, exert their biological effects: through the potent and competitive inhibition of β-galactosidase.[1][2][3] β-Galactosidase is an essential enzyme responsible for the hydrolysis of β-galactosides into monosaccharides.

Competitive Inhibition: A Head-to-Head Battle at the Active Site

Galactonoamidines function as classical competitive inhibitors.[1][2] This means they directly compete with the natural substrate for binding to the enzyme's active site.[4] The structural similarity of the galactonoamidine glycon (the sugar-like portion) to the natural galactose substrate allows it to fit snugly into the catalytic pocket of β-galactosidase.[1][2] However, unlike the substrate, the amidine group is not susceptible to enzymatic hydrolysis, effectively blocking the enzyme's catalytic machinery.

The potency of this inhibition is remarkable, with some parent galactonoamidines exhibiting inhibition constants (Ki) in the picomolar range, making them among the most potent glycosidase inhibitors known.[1][5]

The Molecular Handshake: Key Interactions Driving Inhibition

The high-affinity binding of galactonoamidines to the β-galactosidase active site is a result of a combination of specific molecular interactions:

  • Hydrogen Bonding: The hydroxyl groups of the glycon portion of the galactonoamidine form strong hydrogen bonds with amino acid residues in the active site.[1][3] Studies have shown that the hydroxyl group at the C-2 position is particularly crucial for this interaction, with its removal leading to a significant decrease in inhibitory potency.[1] The hydroxyl group at C-4 also contributes to hydrogen bonding, albeit to a lesser extent.[1][3]

  • Hydrophobic Interactions: The aglycon portion of the molecule (the non-sugar part) engages in hydrophobic interactions with the outer rim of the active site.[2] These interactions play a significant role in stabilizing the enzyme-inhibitor complex.[1]

The following diagram illustrates the key interactions involved in the competitive inhibition of β-galactosidase by a galactonoamidine.

G cluster_Enzyme β-Galactosidase Active Site cluster_Inhibitor Galactonoamidine Active Site Residues Active Site Residues Hydrophobic Pocket Hydrophobic Pocket Glycon Glycon Glycon->Active Site Residues H-Bonds (C2 & C4 Hydroxyls) Aglycon Aglycon Aglycon->Hydrophobic Pocket Hydrophobic Interactions Amidine Group Amidine Group Amidine Group->Active Site Residues Blocks Catalysis

Caption: Competitive inhibition of β-galactosidase by a galactonoamidine.

Experimental Validation: Methodologies for Studying Enzyme Inhibition

The mechanism of action of galactonoamidines has been elucidated through a combination of kinetic studies and structural analysis.

Kinetic Analysis: Quantifying Inhibitory Potency

A standard experimental approach to characterizing enzyme inhibitors involves determining the Michaelis-Menten kinetics of the enzyme in the presence and absence of the inhibitor.

Experimental Protocol: Determining the Inhibition Constant (Ki) of a Galactonoamidine for β-Galactosidase

  • Enzyme and Substrate Preparation: Prepare a stock solution of β-galactosidase (e.g., from E. coli or A. oryzae) of known concentration. Prepare a stock solution of a suitable chromogenic substrate, such as o-nitrophenyl-β-D-galactopyranoside (ONPG).

  • Inhibitor Preparation: Prepare a series of dilutions of the galactonoamidine inhibitor.

  • Assay Setup: In a 96-well plate, set up reactions containing a fixed concentration of the enzyme, a range of substrate concentrations, and a range of inhibitor concentrations. Include control wells with no inhibitor.

  • Reaction Initiation and Monitoring: Initiate the reaction by adding the enzyme. Monitor the rate of product formation (o-nitrophenol) over time by measuring the absorbance at 420 nm using a spectrophotometer.

  • Data Analysis:

    • Calculate the initial reaction velocities (V₀) for each substrate and inhibitor concentration.

    • Plot the data using a Lineweaver-Burk plot (1/V₀ vs. 1/[S]) or by fitting the data directly to the Michaelis-Menten equation using non-linear regression analysis.

    • In the presence of a competitive inhibitor, the apparent Km will increase, while the Vmax will remain unchanged.

    • The inhibition constant (Ki) can be calculated from the following equation: K'M = KM * (1 + ([I] / Ki)) where K'M is the apparent Michaelis constant in the presence of the inhibitor, KM is the Michaelis constant in the absence of the inhibitor, and [I] is the inhibitor concentration.[1]

Table 1: Representative Inhibition Data for Galactonoamidines against β-Galactosidase

Compoundβ-Galactosidase SourceInhibition Constant (Ki)Reference
Parent GalactonoamidineE. coliPicomolar range[1]
Derivatized GalactonoamidinesE. coliLow nanomolar range[1][3]
p-methylbenzyl galactonoamidineA. oryzae8-60 nM[2]
Structural Insights: Docking and Molecular Dynamics

Computational methods, such as molecular docking and molecular dynamics simulations, provide valuable insights into the binding mode of galactonoamidines within the active site of β-galactosidase.[2] These studies can predict the specific hydrogen bonding and hydrophobic interactions that stabilize the enzyme-inhibitor complex, corroborating the experimental kinetic data.[2]

Beyond β-Galactosidase: Exploring Other Biological Contexts

While the primary and most well-defined mechanism of action for galactonamide derivatives is the inhibition of β-galactosidase, it is important to consider other potential biological effects of related compounds.

Galactosamine and Liver Cell Metabolism

The related amino sugar, D-galactosamine (GalN), has been shown to induce liver injury by depleting uracil nucleotides.[6] In rat hepatocytes, exposure to galactosamine leads to a decrease in UTP levels, which can impact RNA synthesis and other metabolic processes.[7] This highlights that modifications to the galactose scaffold can lead to distinct biological activities and mechanisms of action.

Potential for Broader Applications

The ability to potently and selectively inhibit glycosidases suggests that galactonamide derivatives could be explored for a variety of therapeutic applications. For instance, inhibitors of viral glycosidases are of interest as antiviral agents. Furthermore, understanding the structure-activity relationships of these compounds can guide the design of new inhibitors for other glycosidases implicated in disease.

The following workflow illustrates the general process of identifying and characterizing a glycosidase inhibitor like a galactonoamidine.

G Start Start Compound_Library_Screening Compound Library Screening Start->Compound_Library_Screening Hit_Identification Hit Identification (Galactonamide Derivative) Compound_Library_Screening->Hit_Identification Enzyme_Kinetics Enzyme Kinetic Assays Hit_Identification->Enzyme_Kinetics Determine_Inhibition_Type Determine Inhibition Type (e.g., Competitive) Enzyme_Kinetics->Determine_Inhibition_Type Calculate_Ki Calculate Ki Determine_Inhibition_Type->Calculate_Ki Structure_Activity_Relationship Structure-Activity Relationship (SAR) Studies Calculate_Ki->Structure_Activity_Relationship Structural_Studies Structural Studies (X-ray Crystallography, NMR) Computational_Modeling Computational Modeling (Docking, MD Simulations) Structural_Studies->Computational_Modeling Computational_Modeling->Structure_Activity_Relationship Lead_Optimization Lead Optimization Structure_Activity_Relationship->Lead_Optimization In_Vivo_Studies In Vivo Efficacy & Toxicity Studies Lead_Optimization->In_Vivo_Studies End End In_Vivo_Studies->End Hit_identification Hit_identification

Caption: Workflow for the discovery and characterization of a glycosidase inhibitor.

Conclusion and Future Directions

The mechanism of action of galactonoamidines as potent, competitive inhibitors of β-galactosidase is well-established and serves as a paradigm for the design of glycosidase inhibitors. The detailed understanding of the molecular interactions driving this inhibition provides a solid foundation for the rational design of new and more selective therapeutic agents. Future research in this area will likely focus on:

  • Expanding the Target Scope: Investigating the inhibitory activity of galactonamide derivatives against other glycosidases of therapeutic relevance.

  • Improving Selectivity: Fine-tuning the structure of the aglycon moiety to achieve greater selectivity for specific glycosidase targets.

  • In Vivo Efficacy: Translating the potent in vitro activity of these compounds into effective and safe therapeutic agents in preclinical and clinical settings.

By leveraging the principles outlined in this guide, researchers and drug development professionals can continue to advance our understanding of galactonamide derivatives and unlock their full therapeutic potential.

References

  • Striegler, S. et al. (2016). Illuminating the binding interactions of galactonoamidines during the inhibition of β-galactosidase (E. coli). Bioorganic & Medicinal Chemistry, 24(4), 623-630. [Link]

  • Striegler, S. et al. (2016). Illuminating the binding interactions of galactonoamidines during the inhibition of β-galactosidase (E. coli). PubMed, 26740154. [Link]

  • Striegler, S. et al. (2018). Evaluating hydrophobic galactonoamidines as transition state analogs for enzymatic β-galactoside hydrolysis. PMC, NIHMS943902. [Link]

  • Striegler, S. et al. (2016). Picomolar inhibition of β-galactosidase (bovine liver) attributed to loop closure. PMC, NIHMS748794. [Link]

  • Fan, J. Q. et al. (2010). The pharmacological chaperone 1-deoxygalactonojirimycin reduces tissue globotriaosylceramide levels in a mouse model of Fabry disease. PubMed, 19864423. [Link]

  • Todorova, T. et al. (2021). Theoretical Analysis of Anticancer Cellular Effects of Glycoside Amides. PubMed, 34455825. [Link]

  • De Zotti, M. et al. (2018). Comparative conditions for the synthesis of N-dodecyl-D-galactonamide 1a. ResearchGate. [Link]

  • Mishra, B. et al. (2011). Synthesis of Glycosides of Glucuronic, Galacturonic and Mannuronic Acids: An Overview. Molecules, 16(5), 3932-3977. [Link]

  • Mordes, J. P. et al. (2011). Failure of α-Galactosylceramide to Prevent Diabetes in Virus-Inducible Models of Type 1 Diabetes in the Rat. PMC, PMC3084682. [Link]

  • Pavez-Ramirez, G. et al. (2024). Synthesis of N-glycosyl amides: conformational analysis and evaluation as inhibitors of β-galactosidase from E. coli. RSC Publishing. [Link]

  • Naydenova, E. et al. (2016). Galantamine derivatives: Synthesis, NMR study, DFT calculations and application in asymmetric catalysis. ResearchGate. [Link]

  • PharmaLegacy. (n.d.). All Models. PharmaLegacy | Preclinical Pharmacology CRO. [Link]

  • Li, L. et al. (2016). Co-operation of α-galactosylceramide-loaded tumour cells and TLR9 agonists induce potent anti-tumour responses in a murine colon cancer model. PubMed, 26683526. [Link]

  • Anundi, I. et al. (1991). Studies on the age-dependent effects of galactosamine in primary rat hepatocyte cultures. PubMed, 2000637. [Link]

  • Chien, P. T. et al. (2018). Synthesis of D-Galactosamine and D-Allosamine Derivatives via a Microwave-Assisted Preparation of 1,6-Anhydroglucosamine. ResearchGate. [Link]

  • Galindo, A. & Kelly, P. J. (1980). Mechanism of action of gallamine. PubMed, 7190784. [Link]

  • Bogo-Rousseau, V. et al. (2021). Functions and Inhibition of Galectin-7, an Emerging Target in Cellular Pathophysiology. International Journal of Molecular Sciences, 22(22), 12469. [Link]

  • Patsnap. (2025). Common Enzyme Inhibition Mechanisms Explained with Examples. Patsnap Synapse. [Link]

  • Wassilew, G. (1976). [On the molecular mechanism of action of galanthamine, an antagonist of nondepolarizing muscle relaxants (author's transl)]. PubMed, 1018335. [Link]

  • Carrillo-Carrasco, N. et al. (2025). Experimental Galactose-1-Phosphate Uridylyltransferase (GALT) mRNA Therapy Improves Motor-Related Phenotypes in a Mouse Model of Classic Galactosemia—A Pilot Study. MDPI. [Link]

  • Morgan, G. et al. (2013). Mechanism of action of immunomodulatory drugs (IMiDS) in multiple myeloma. PMC, PMC3757331. [Link]

  • Will, S. et al. (2017). Modulation of cellular energetics by galactose and pioglitazone. PubMed, 28774780. [Link]

  • Rogawski, M. A. et al. (2015). Current understanding of the mechanism of action of the antiepileptic drug lacosamide. PubMed, 25616473. [Link]

  • Pels Rijcken, W. R. et al. (1995). Influence of D-galactosamine on the synthesis of sugar nucleotides and glycoconjugates in rat hepatocytes. PubMed, 7780009. [Link]

  • Lee, J. et al. (2019). Active Targeting Strategies Using Biological Ligands for Nanoparticle Drug Delivery Systems. PMC, PMC6567119. [Link]

  • Li, Y. et al. (2020). Molecular Targets and Related Biologic Activities of Fucoidan: A Review. PubMed, 32708018. [Link]

  • Lee, J. et al. (2025). (PDF) Active Targeting Strategies Using Biological Ligands for Nanoparticle Drug Delivery Systems. ResearchGate. [Link]

Sources

Exploratory

Thermodynamic Stability and Self-Assembly Dynamics of Galactonamide in Aqueous Solutions

Executive Overview Carbohydrate-based Low-Molecular-Weight Gelators (LMWGs) have emerged as highly tunable, biocompatible scaffolds for 3D cell culture and localized drug delivery. Among these, N-alkyl-galactonamides sta...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview

Carbohydrate-based Low-Molecular-Weight Gelators (LMWGs) have emerged as highly tunable, biocompatible scaffolds for 3D cell culture and localized drug delivery. Among these, N-alkyl-galactonamides stand out due to their remarkable thermodynamic stability and predictable self-assembly in aqueous media. Unlike polymeric hydrogels, which rely on covalent cross-linking, galactonamide hydrogels are formed through a delicate thermodynamic balance of non-covalent interactions—specifically, hydrogen bonding from the sugar headgroup and hydrophobic collapse of the alkyl tail.

This technical guide dissects the thermodynamic drivers, chemical stability, and field-proven methodologies required to synthesize and deploy galactonamide-based hydrogels. By understanding the causality behind molecular design and cooling kinetics, researchers can engineer self-validating supramolecular systems with precise viscoelastic properties.

Chemical Stability and the Thermodynamics of Synthesis

The fundamental building block of these systems is the galactonamide molecule, typically synthesized via the aminolysis of D-galactono-1,4-lactone. In aqueous and physiological environments, galactonamides exhibit superior chemical stability compared to their ester-based glycolipid counterparts, primarily due to the resistance of the amide bond toward base hydrolysis 1[1].

However, the synthesis of the galactonamide itself presents a classic kinetic versus thermodynamic challenge. Traditional thermal induction often pushes the reaction toward thermodynamic equilibrium, resulting in incomplete reactions or the formation of unwanted thermodynamic byproducts (e.g., benzimidazoles or degradants). To isolate the kinetic product (the pure galactonamide), we employ mechanosynthesis. Intensive cavitation and mechanical grinding overcome the activation energy barrier rapidly without disrupting the thermodynamic equilibrium, yielding the kinetic product in high purity 2[2].

SynthesisWorkflow Lactone D-Galactono-1,4-lactone + Alkylamine Mech Mechanochemical Grinding (Liquid Assisted) Lactone->Mech Water, 5 min (Low Activation Energy) Thermal Thermal Induction (High Heat) Lactone->Thermal Prolonged Heating Kinetic Kinetic Product (N-Alkyl-Galactonamide) Mech->Kinetic High Yield (>90%) Thermal->Kinetic Low/Partial Yield Thermo Thermodynamic Product (Degradants/Byproducts) Thermal->Thermo Thermodynamic Equilibrium

Figure 1: Mechanochemical vs. thermal pathways in galactonamide synthesis.

Thermodynamic Drivers of Aqueous Self-Assembly

The transition of galactonamide from a solvated state to a 3D supramolecular hydrogel is driven by supercooling ( ΔT=Tm​−Tset​ ). When a hot aqueous solution is cooled below its solubility limit ( Tm​ ), the resulting thermodynamic force (supersaturation) triggers homogeneous nucleation 3[3].

The Causality of Alkyl Chain Length

The thermodynamic stability of the resulting gel network is highly sensitive to the length of the alkyl chain:

  • Gal-C6 (N-hexyl-galactonamide): The shorter chain increases aqueous solubility. Consequently, a deeper supercooling is required to force nucleation. The gelation kinetics are slow, resulting in fewer nucleation points, thicker fibers, and a mechanically weaker gel.

  • Gal-C7 (N-heptyl-galactonamide): Represents the thermodynamic "Goldilocks" zone. It achieves an optimal balance between the hydrophilic galactose moiety and the hydrophobic tail. Upon cooling, it undergoes abrupt, high-density nucleation, forming a highly stable, highly hydrated (>99.5% water) viscoelastic solid at very low concentrations (0.45 wt%) 4[4].

  • Gal-C8 (N-octyl-galactonamide): The increased hydrophobicity causes the molecule to crash out of solution too rapidly upon cooling. This uncontrolled precipitation limits ordered 1D fibrillar growth, leading to brittle, less uniform gels.

SelfAssemblyThermodynamics HotSol Aqueous Solution (T > Tm, Solvated State) Supercooling Supercooling (ΔT = Tm - Tset) Thermodynamic Driving Force HotSol->Supercooling Controlled Cooling Nucleation Homogeneous Nucleation (Supersaturation) Supercooling->Nucleation Phase Transition Growth 1D Fibrillar Growth (H-Bonding & Hydrophobic Effect) Nucleation->Growth Self-Assembly Hydrogel 3D Supramolecular Hydrogel (Viscoelastic Solid, G' > G") Growth->Hydrogel Network Entanglement

Figure 2: Thermodynamic driving forces in the self-assembly of galactonamide hydrogels.

Quantitative Data: Structure-Property Relationships

The following table summarizes the thermodynamic and macroscopic properties of galactonamide variants, illustrating why Gal-C7 is the preferred scaffold for advanced biological applications.

CompoundAlkyl ChainMin. Gelation Concentration (MGC)Gelation Kinetics (Cooling)Macroscopic Stability
Gal-C6 Hexyl (C6)~1.0 wt%Slow (Requires deep supercooling)Weak network; low nucleation density
Gal-C7 Heptyl (C7)0.45 wt%Abrupt / FastHighly stable; optimal viscoelasticity
Gal-C8 Octyl (C8)~0.5 wt%Abrupt (Prone to precipitation)Brittle; inconsistent fiber entanglement

Data synthesized from macroscopic observations and rheological profiling of alkylgalactonamides 4[4].

Field-Proven Experimental Methodologies

To ensure reproducibility, the following protocols are designed as self-validating systems. Every step is grounded in physical chemistry principles to guarantee that the resulting material behaves predictably.

Protocol A: Mechanochemical Synthesis of N-Heptyl-Galactonamide

Objective: Isolate the kinetic amide product while avoiding thermodynamic degradation.

  • Preparation: Combine stoichiometric amounts of D-galactono-1,4-lactone and heptylamine in a stainless-steel grinding jar.

  • Liquid-Assisted Grinding (LAG): Add a catalytic amount of deionized water. Causality: Water acts as a mass-transfer agent, significantly lowering the activation energy required for aminolysis without providing bulk solvent heat capacity.

  • Milling: Mill the mixture at 30 Hz for exactly 5 minutes. Causality: Restricting the reaction time prevents thermal accumulation, locking the system at the kinetic product stage.

  • Purification: Extract the resulting solid, wash with cold aqueous solutions, and recrystallize.

  • Self-Validation: Analyze via FT-IR. A successful synthesis is confirmed by the appearance of a strong Amide I band at ~1624 cm⁻¹ and the complete disappearance of the lactone carbonyl stretch.

Protocol B: Preparation of Supramolecular Hydrogels via Controlled Cooling

Objective: Control homogeneous nucleation to dictate the mechanical stiffness of the hydrogel.

  • Solvation: Suspend purified Gal-C7 in deionized water at 0.5% w/v in a sealed glass vial.

  • Thermal Disruption: Heat the suspension to 100 °C using a heating block until a completely clear, isotropic solution is achieved. This erases all thermal history and pre-existing aggregates.

  • Controlled Supercooling: Cool the solution to 25 °C at a controlled rate (e.g., 1 °C/min). Causality: Instantaneous cooling ("0 min" quench) creates massive supersaturation, leading to high nucleation density and a stiff, opaque gel. Slower cooling rates yield fewer nucleation points, resulting in softer, more transparent gels suitable for delicate neuronal cell cultures 4[4].

  • Self-Validation: Perform the vial inversion test. If the thermodynamic network is fully formed, the viscoelastic solid will support its own weight and not flow when inverted.

Protocol C: Rheological and Thermodynamic Profiling

Objective: Quantify the viscoelastic properties of the assembled hydrogel.

  • Loading: Carefully transfer the hydrogel onto the lower plate of a parallel-plate rheometer, avoiding excessive shear that could permanently fracture the non-covalent network.

  • Amplitude Sweep: Run an amplitude sweep at a constant frequency (1 Hz) to determine the Linear Viscoelastic Region (LVR). Causality: This ensures subsequent measurements do not destroy the supramolecular structure.

  • Frequency Sweep: Conduct a frequency sweep (0.1 - 100 rad/s) at a constant strain within the LVR.

  • Self-Validation: The storage modulus ( G′ ) must remain independent of frequency and be at least one order of magnitude greater than the loss modulus ( G′′ ), definitively proving the material is in a stable, solid-like state 5[5].

Conclusion

The thermodynamic stability of galactonamide in aqueous solutions is a masterclass in supramolecular chemistry. By carefully selecting the alkyl chain length (optimally C7) and controlling the kinetics of synthesis and supercooling, researchers can engineer highly stable, biocompatible hydrogels. These materials bypass the hydrolytic instability of ester-based gelators while offering tunable mechanical properties, making them indispensable scaffolds for next-generation 3D cell culture and localized therapeutic delivery.

References

  • The Development of Novel Carbohydrate-Based Gelators and Their Applications as Advanced Soft Materials Source: Old Dominion University (odu.edu) URL:[Link]

  • Fast and Efficient Mechanosynthesis of Aldonamides by Aminolysis of Unprotected Sugar Lactones Source: ResearchGate URL:[Link]

  • Self-Assembly of Nucleoside-Derived Low-Molecular-Weight Gelators: A Thermodynamics and Kinetics Study on Different Length Scales Source: Langmuir - ACS Publications URL:[Link]

  • Nucleoside-Derived Low-Molecular-Weight Gelators as a Synthetic Microenvironment for 3D Cell Culture Source: ACS Biomaterials Science & Engineering URL:[Link]

  • Simple Synthetic Molecular Hydrogels from Self-Assembling Alkylgalactonamides as Scaffold for 3D Neuronal Cell Growth Source: ACS Applied Materials & Interfaces URL:[Link]

Sources

Foundational

A Technical Guide to the Biological Significance and Therapeutic Potential of Galactonamide Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals Abstract Galactonamide derivatives, a class of carbohydrate mimetics, are emerging as a significant scaffold in medicinal chemistry and drug develo...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Galactonamide derivatives, a class of carbohydrate mimetics, are emerging as a significant scaffold in medicinal chemistry and drug development. Their structural similarity to galactose allows them to interact with a variety of biological targets, leading to a broad spectrum of activities. This technical guide provides a comprehensive overview of the biological significance of galactonamide derivatives, beginning with their core chemical features and synthetic methodologies. We delve into their primary mechanism of action as potent enzyme inhibitors, particularly focusing on β-galactosidases, and explore their structure-activity relationships. Furthermore, this guide illuminates the emerging therapeutic potential of these derivatives in oncology, through the targeting of galectins, and in neurology as potential anticonvulsant agents. By synthesizing field-proven insights with detailed experimental protocols and mechanistic diagrams, this document serves as an essential resource for professionals seeking to understand and leverage the therapeutic promise of galactonamide derivatives.

Part 1: Foundational Chemistry of Galactonamide Derivatives

Core Chemical Structure

Galactonamide derivatives are sugar amides derived from galactonic acid, the oxidized form of galactose. The core structure consists of a galactose sugar moiety where the C1 carboxyl group is converted into a primary, secondary, or tertiary amide. This modification from a carboxylate to an amide group is pivotal; it alters the molecule's charge, hydrogen bonding capacity, and overall stereoelectronic properties, enabling it to engage with biological targets in ways distinct from its parent sugar acid. The lipophilicity and biological activity can be extensively modulated by substituting various functional groups on the amide nitrogen.

Rationale for Therapeutic Interest

The therapeutic interest in galactonamide derivatives is rooted in their function as glycomimetics. By mimicking the structure of natural carbohydrates, they can act as competitive inhibitors or modulators of carbohydrate-processing enzymes and carbohydrate-binding proteins (lectins). This inhibitory action is central to their potential application in a range of pathologies:

  • Enzyme Inhibition: Many diseases, including lysosomal storage disorders and viral infections, involve the dysfunction of glycosidases. Galactonamide derivatives can potently and selectively inhibit these enzymes.

  • Modulation of Cell Signaling: Lectins, such as galectins, play crucial roles in cancer progression, inflammation, and immune response. Galactonamide-based structures can interfere with these interactions, offering a pathway to modulate these pathological processes.

  • Structural Versatility: The galactonamide scaffold is highly amenable to chemical modification, allowing for the fine-tuning of properties like solubility, cell permeability, and target specificity, which is a key advantage in drug design.

Part 2: Synthesis of Galactonamide Derivatives

The synthesis of galactonamide derivatives is critical for biological evaluation. Methodologies have evolved from conventional solution-phase chemistry to more efficient and environmentally friendly approaches.

Conventional Synthetic Pathway via Lactonization

A common and established route to N-substituted galactonamides involves the aminolysis of a galactonolactone intermediate. The process begins with the oxidation of D-galactose to form galactonic acid, which readily cyclizes to form γ-galactonolactone. This lactone is then reacted with a primary or secondary amine to open the ring and form the desired N-substituted galactonamide.

Synthesis_Workflow Galactose D-Galactose Oxidation Oxidation Galactose->Oxidation G_Acid Galactonic Acid Oxidation->G_Acid Cyclization Intramolecular Cyclization G_Acid->Cyclization Lactone γ-Galactonolactone Cyclization->Lactone Aminolysis Aminolysis Lactone->Aminolysis Amine R-NH2 (Amine) Amine->Aminolysis Product N-Substituted Galactonamide Aminolysis->Product

Caption: Conventional synthesis of N-substituted galactonamides.

Mechanosynthesis: A Green Chemistry Advancement

In line with the principles of green chemistry, mechanochemical synthesis has emerged as a superior alternative to traditional solvent-based methods. This technique uses mechanical force, typically in a ball mill, to drive chemical reactions in the absence or near absence of solvents. For aldonamide synthesis, mechanochemistry offers significant advantages:

  • Efficiency and Speed: Reactions can be completed in minutes compared to hours for conventional methods.

  • Reduced Waste: Eliminating bulk solvents drastically reduces chemical waste and environmental impact.

  • High Yields: The direct aminolysis of unprotected sugar lactones via mechanosynthesis often results in high yields (up to 90%) after a simple work-up.

  • Atom Economy: The reaction exhibits excellent atom economy as all atoms of the reactants are incorporated into the final product.

Experimental Protocol: Mechanosynthesis of N-dodecyl-D-galactonamide

This protocol describes a validated, solvent-free method for synthesizing an N-alkyl galactonamide.

Materials:

  • γ-Galactonolactone (1 equivalent)

  • Dodecylamine (1 equivalent)

  • Deionized water (for Liquid-Assisted Grinding, LAG)

  • Vibrational ball mill (e.g., Retsch MM400) with stainless steel grinding jars and balls.

Methodology:

  • Charging the Grinding Jar: To a stainless steel grinding jar, add γ-galactonolactone, dodecylamine, and one stainless steel ball.

  • Adding LAG Agent: Add a minimal amount of deionized water (e.g., 10-20 µL per 100 mg of lactone) to act as a liquid-assisted grinding agent. This is crucial for reaction efficiency.

  • Milling: Secure the jar in the vibrational ball mill and grind the mixture at a set frequency (e.g., 25-30 Hz) for 5-10 minutes.

  • Work-up and Isolation: After milling, transfer the solid reaction mixture from the jar using a minimum amount of water.

  • Purification: If the resulting N-dodecyl-D-galactonamide is insoluble in water, it can be isolated directly by filtration, washed with cold water, and dried under vacuum. If it is water-soluble, the water can be removed by evaporation.

  • Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as NMR spectroscopy and mass spectrometry.

Part 3: Mechanisms of Action and Primary Biological Targets

Glycosidase Inhibition: A Core Function

A primary and well-characterized biological activity of galactonamide derivatives is the potent inhibition of glycosidases, particularly β-galactosidases. Glycosidases are enzymes that catalyze the hydrolysis of glycosidic bonds and are implicated in a host of physiological and pathological processes.

Galactonamide derivatives, especially those with an amidine group (galactonoamidines), act as powerful competitive inhibitors of β-galactosidase. Their inhibitory mechanism is derived from their ability to mimic the putative oxocarbenium ion-like transition state that forms during the enzymatic hydrolysis of the natural substrate.

The key interactions responsible for this potent inhibition include:

  • Hydrogen Bonding: The hydroxyl groups on the galactose ring (the glycon) form strong hydrogen bonds with amino acid residues in the enzyme's active site. The hydroxyl group at the C-2 position is particularly critical for high-affinity binding.

  • Hydrophobic Interactions: The aglycon moiety (the substituent on the amide nitrogen) can form stabilizing hydrophobic interactions within a corresponding pocket in the active site, further enhancing binding affinity.

Systematic modification of the galactonamide structure has revealed clear structure-activity relationships. Studies on galactonoamidine derivatives inhibiting β-galactosidase from E. coli have demonstrated that even minor changes to the glycon portion can have a dramatic impact on inhibitory potency.

DerivativeModificationInhibition Constant (Ki)Fold Change vs. ParentReference
Parent GalactonoamidineNone (OH at C-2 & C-4)Picomolar range1x
Derivative 1aNo OH group at C-2Nanomolar range~22-fold weaker
Derivative 1cO-methylation at C-4Nanomolar range~530-fold weaker

This table clearly shows that the hydroxyl groups at C-2 and C-4 are critical for potent inhibition, likely due to the loss of key hydrogen-bonding interactions with the enzyme's active site upon their removal or modification.

Inhibitor_Binding Galactonamidine Interaction with β-Galactosidase Active Site cluster_Enzyme Enzyme Active Site cluster_Inhibitor Galactonoamidine Inhibitor AA1 Glu537 (Catalytic Residue) AA2 Trp569 (Hydrophobic Pocket) AA3 Tyr503 AA4 Gln/Asn Residues Glycon Galactose Ring (Glycon) Glycon->AA3 H-Bond (C2-OH) Glycon->AA4 H-Bond (C4-OH) Amidine Amidine Group (Transition-State Mimic) Amidine->AA1 Ionic Interaction Aglycon Aglycon Moiety (e.g., Benzyl Group) Aglycon->AA2 Hydrophobic Interaction Galectin8_Pathway Simplified Role of Galectin-8 in Cancer cluster_Outcomes Tumor Progression Outcomes Gal8 Upregulated Galectin-8 Receptor Glycan Receptors (e.g., Integrins) Gal8->Receptor Signaling Intracellular Signaling (e.g., FAK/Src) Receptor->Signaling VEGF VEGF-C Secretion Signaling->VEGF Cytokines IL-6, IL-8 Secretion Signaling->Cytokines Meta Metastasis Signaling->Meta Angio Angiogenesis VEGF->Angio Inflam Inflammation Cytokines->Inflam Inhibitor Galactonamide Derivative (Proposed) Inhibitor->Gal8 Inhibits Binding

Caption: Proposed mechanism of galactonamide derivatives in oncology.

Part 4: Therapeutic Horizons and Future Directions

The unique biological activities of galactonamide derivatives open several promising avenues for therapeutic development.

Lysosomal Storage Diseases (LSDs)

GM1 gangliosidosis and Morquio B disease are LSDs caused by a deficiency in the β-galactosidase enzyme. This leads to the toxic accumulation of substrates in lysosomes. The potent inhibitory profile of galactonamide derivatives makes them relevant in the context of pharmacological chaperone therapy (PCT) . In PCT, small molecule inhibitors bind to misfolded mutant enzymes, stabilizing their conformation and restoring partial activity. While potent inhibition is often counterintuitive for therapy, low concentrations of specific inhibitors have shown chaperone activity. Lipophilic 1-deoxygalactonojirimycin derivatives, which are structurally related to galactonamides, have already shown potential as chemical chaperones for GM1-gangliosidosis. This suggests that fine-tuning the inhibitory potency of galactonamide derivatives could yield effective chaperones for these devastating diseases.

Anticonvulsant Agents

While direct evidence for galactonamide derivatives as anticonvulsants is still emerging, extensive research on structurally similar amide-containing molecules provides a strong rationale for their investigation in this area. For example, the antiepileptic drug Lacosamide is an N-benzyl propanamide derivative that works by selectively enhancing the slow inactivation of voltage-gated sodium channels. Furthermore, other novel aminoalkanamide derivatives have shown potent anticonvulsant activity in preclinical models. The galactonamide scaffold, which combines an amide functionality with a polyhydroxylated chain, offers a unique chemical space to explore for novel mechanisms of anticonvulsant action.

Future Drug Development

The development of galactonamide derivatives into clinical candidates will require a multi-pronged approach:

  • Target Selectivity: For applications in oncology and neurology, achieving selectivity for specific galectin isoforms or neuronal targets over ubiquitously expressed enzymes like lysosomal β-galactosidase will be critical.

  • Pharmacokinetics: The inherent hydrophilicity of the galactose moiety can limit oral bioavailability and blood-brain barrier penetration. Synthetic strategies must focus on optimizing the lipophilic character of the aglycon to produce drug-like ADME (absorption, distribution, metabolism, and excretion) profiles.

  • Mechanism Elucidation: For novel applications like anticonvulsant therapy, detailed mechanistic studies will be essential to identify the precise molecular targets and pathways being modulated.

Part 5: Conclusion

Galactonamide derivatives represent a versatile and powerful class of glycomimetic compounds with significant, multi-faceted biological importance. Their well-established role as potent, competitive inhibitors of β-galactosidases provides a solid foundation for their exploration as therapeutic agents for lysosomal storage diseases. Furthermore, emerging evidence pointing to their potential to modulate key proteins in cancer, such as galectins, and the broader therapeutic success of related amide structures in neurology, highlights exciting new frontiers. The continued advancement of synthetic methodologies, particularly green chemistry approaches like mechanosynthesis, will facilitate the rapid generation and screening of diverse derivative libraries. For researchers and drug developers, the galactonamide scaffold offers a rich and promising platform for designing next-generation therapeutics to address a wide range of unmet medical needs.

References

  • Illuminating the binding interactions of galactonoamidines during the inhibition of β-galactosidase (E. coli) - PMC. National Center for Biotechnology Information. Available at: [Link]

  • Fast and Efficient Mechanosynthesis of Aldonamides by Aminolysis of Unprotected Sugar Lactones. MDPI. Available at: [Link]

  • Illuminating the binding interactions of galactonoamidines during the inhibition of β-galactosidase (E. coli) - PubMed. National Center for Biotechnology Information. Available at: [Link]

  • Synthesis of lipophilic 1-deoxygalactonojirimycin derivatives as D-galactosidase inhibitors. Semantic Scholar. Available at: [Link]

  • Fast and Efficient Mechanosynthesis of Aldonamides by Aminolysis of Unprotected Sugar Lactones - MDPI. MDPI. Available at: [Link]

  • Synthesis and Anticonvulsant Activity of a New Class of 2-[(arylalky)amino]alkanamide Derivatives - PubMed. National Center for Biotechnology Information. Available at: [Link]

  • Anticonvulsant activity of a nonpeptide galanin receptor agonist - PMC. National Center for Biotechnology Information. Available at: [Link]

  • Structure-Guided Design of d-Galactal Derivatives with High Affinity and Selectivity for the Galectin-8 N-Terminal Domain - PMC. National Center for Biotechnology Information. Available at: [Link]

  • Theoretical Analysis of Anticancer Cellular Effects of Glycoside Amides - PubMed. National Center for Biotechnology Information. Available at: [Link]

  • Synthesis and biological activity of hydroxylated analogues of KRN7000 (α-galactosylceramide) - PubMed. National Center for Biotechnology Information. Available at: [Link]

  • Study of Some Hyndantion Derivatives as Anticonvulsant Agents - Progress in Chemical and Biochemical Research. Progress in Chemical and Biochemical Research. Available at: [Link]

  • Biological activities of glucosamine and its related substances - PubMed. National Center for Biotechnology Information. Available at: [Link]

  • Fast and Efficient Mechanosynthesis of Aldonamides by Aminolysis of Unprotected Sugar Lactones - Semantic Scholar. Semantic Scholar. Available at: [Link]

  • Synthesis of multiply fluorinated N-acetyl-D-glucosamine and D-galactosamine analogs via the corresponding deoxyfluorinated glucosazide and galactosazide phenyl thioglycosides - Beilstein Journals. Beilstein Journals. Available at: [Link]

  • (PDF) New Anticonvulsant Agents - ResearchGate. ResearchGate. Available at: [Link]

  • Synthesis and Identification of some new β-Lactam derivatives from 6-amino-1,3-dimethyluracil and study their antioxidant activity. ResearchGate. Available at: [Link]

  • Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights - PMC. National Center for Biotechnology Information. Available at: [Link]

  • Recent Advances in the Chemistry and Biological Activity of Sulfonamide Derivatives. Bentham Science. Available at: [Link]

  • Synthesis and structure of d-glucuronolactone derived carboxamides | Request PDF. ResearchGate. Available at: [Link]

  • Anticonvulsant-agent.. SlideShare. Available at: [Link]

  • Co-delivery nanoparticles of anti-cancer drugs for improving chemotherapy efficacy - PMC. National Center for Biotechnology Information. Available at: [Link]

  • Novel Flavonoid Derivatives Show Potent Efficacy in Human Lymphoma Models - PMC. National Center for Biotechnology Information. Available at: [Link]

  • Sulfonamide derivatives as multi-target agents for complex diseases - PubMed. National Center for Biotechnology Information. Available at: [Link]

  • Galactopyranoside Derivatives as Potential Antibacterial Therapeutic Drugs for Pharmaceutical Uses - ResearchGate. ResearchGate. Available at: [Link]

  • Sulfonamide Derivatives as Potent VEGFR-2 Inhibitors: Advances and Therapeutic Perspectives: A Comprehensive Review. Cognizance Journal of Multidisciplinary Studies. Available at: [Link]

  • Current development in sulfonamide derivatives to enable CNS-drug discovery - PubMed. National Center for Biotechnology Information. Available at: [Link]

  • A Review of the Biological Activity of Amidrazone Derivatives - MDPI. MDPI. Available at: [Link]

  • Recent Applications of Hydantoins in Drug Discovery: Updates (2019~Present) - PubMed. National Center for Biotechnology Information. Available at: [Link]

  • Discovery and development of benzene sulfonamide derivatives as anti-hepatic fibrosis agents - PubMed. National Center for Biotechnology Information. Available at: [Link]

  • Current understanding of the mechanism of action of the antiepileptic drug lacosamide - PubMed. National Center for Biotechnology Information. Available at: [Link]

  • Studies on the mechanism of action of benzamide riboside: a novel inhibitor of IMP dehydrogenase - PubMed. National Center for Biotechnology Information. Available at: [Link]

Exploratory

An In-Depth Technical Guide to the In Vitro Metabolism Pathways of Galactonamide Compounds

For Researchers, Scientists, and Drug Development Professionals Introduction Galactonamide compounds, characterized by a galactose sugar moiety linked to an amide functional group, represent a versatile class of molecule...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Galactonamide compounds, characterized by a galactose sugar moiety linked to an amide functional group, represent a versatile class of molecules with significant potential in drug discovery and development. Their unique structural features, combining the hydrophilicity of a sugar with the diverse chemical space of amides, make them attractive candidates for targeting a range of biological processes. Understanding the metabolic fate of these compounds is a cornerstone of preclinical development, providing critical insights into their pharmacokinetic profile, potential for drug-drug interactions, and safety. This guide offers a comprehensive exploration of the in vitro metabolism of galactonamide compounds, detailing the primary enzymatic pathways, experimental methodologies for their elucidation, and the scientific rationale underpinning these investigations.

Core Metabolic Pathways of Galactonamide Compounds

The in vitro metabolism of galactonamide compounds is primarily governed by a suite of hepatic enzymes that catalyze a variety of biotransformations. These reactions can be broadly categorized into Phase I (functionalization) and Phase II (conjugation) pathways. The presence of both a sugar and an amide moiety suggests several potential sites for metabolic attack.

Phase I Metabolism: Functionalization Reactions

Phase I reactions introduce or expose functional groups on the parent compound, typically increasing its polarity. For galactonamide derivatives, these reactions are predominantly mediated by the cytochrome P450 (CYP) superfamily of enzymes located in the endoplasmic reticulum of hepatocytes.

1. Oxidative Cleavage of the Amide Bond: A key metabolic pathway for amides involves oxidative cleavage, catalyzed by CYP enzymes. This reaction leads to the formation of a carbonyl product and an amine.[1] The specific CYP isoforms involved can vary depending on the structure of the galactonamide, with CYP3A4, CYP2C9, and CYP1A2 being common catalysts for amide metabolism.[1][2][3]

2. Hydroxylation: The galactose moiety and any aliphatic or aromatic side chains on the amide portion of the molecule are susceptible to hydroxylation. This reaction, also catalyzed by CYPs, introduces a hydroxyl group, significantly increasing the compound's water solubility. For instance, the endocannabinoid anandamide, an amide derivative of arachidonic acid, undergoes hydroxylation and epoxidation by CYP enzymes in human liver and kidney microsomes.[4]

3. N-dealkylation: If the amide nitrogen is substituted with an alkyl group, N-dealkylation can occur, again mediated by CYP enzymes. This process removes the alkyl group, yielding a primary or secondary amide.

4. Bioactivation to Reactive Metabolites: It is crucial to consider the potential for bioactivation, where metabolic processes convert the parent drug into a reactive electrophilic intermediate.[5][6] These reactive metabolites can covalently bind to cellular macromolecules like proteins and DNA, potentially leading to idiosyncratic adverse drug reactions.[5][6] For amide-containing compounds, the formation of reactive intermediates such as iminium ions has been observed.[7]

Diagram: Phase I Metabolism of Galactonamide Compounds

Phase1_Metabolism cluster_0 Phase I Metabolism Parent Galactonamide Compound Oxidative_Cleavage Oxidative Cleavage Parent->Oxidative_Cleavage CYPs Hydroxylation Hydroxylation Parent->Hydroxylation CYPs N_dealkylation N-dealkylation Parent->N_dealkylation CYPs Bioactivation Bioactivation Parent->Bioactivation CYPs Carbonyl_Product Carbonyl Product Oxidative_Cleavage->Carbonyl_Product Amine_Metabolite Amine Metabolite Oxidative_Cleavage->Amine_Metabolite Hydroxylated_Metabolite Hydroxylated_Metabolite Hydroxylation->Hydroxylated_Metabolite More Polar Dealkylated_Metabolite Dealkylated_Metabolite N_dealkylation->Dealkylated_Metabolite Primary/Secondary Amide Reactive_Metabolite Reactive_Metabolite Bioactivation->Reactive_Metabolite e.g., Iminium ion

Caption: Overview of Phase I metabolic pathways for galactonamide compounds.

Phase II Metabolism: Conjugation Reactions

Phase II reactions involve the conjugation of the parent compound or its Phase I metabolites with endogenous polar molecules, further increasing water solubility and facilitating excretion.[8][9]

1. Glucuronidation: This is a major Phase II pathway where UDP-glucuronosyltransferases (UGTs) catalyze the transfer of glucuronic acid to nucleophilic functional groups such as hydroxyl, carboxyl, and amine groups.[8][10][11][12][13] The hydroxyl groups on the galactose moiety and any hydroxylated metabolites from Phase I are prime sites for glucuronidation. Amide functionalities themselves can also undergo N-glucuronidation.[8]

2. Sulfation: Sulfotransferases (SULTs) catalyze the transfer of a sulfonate group from 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to hydroxyl and amino groups.[8][10][12][13][14] Similar to glucuronidation, this increases the polarity of the molecule.

3. Glutathione Conjugation: Glutathione (GSH) conjugation is an important detoxification pathway for reactive electrophilic metabolites formed during Phase I metabolism.[8][9][14] Glutathione S-transferases (GSTs) catalyze the reaction between the nucleophilic thiol group of GSH and the electrophilic center of the reactive metabolite.[8]

Diagram: Phase II Metabolism of Galactonamide Compounds

Phase2_Metabolism cluster_1 Phase II Metabolism Parent_or_Phase1 Parent Compound or Phase I Metabolite Glucuronidation Glucuronidation Parent_or_Phase1->Glucuronidation UGTs Sulfation Sulfation Parent_or_Phase1->Sulfation SULTs GSH_Conjugation Glutathione Conjugation Parent_or_Phase1->GSH_Conjugation GSTs (for reactive metabolites) Glucuronide_Conjugate Glucuronide_Conjugate Glucuronidation->Glucuronide_Conjugate Highly Polar Sulfate_Conjugate Sulfate_Conjugate Sulfation->Sulfate_Conjugate Highly Polar GSH_Adduct GSH_Adduct GSH_Conjugation->GSH_Adduct Detoxified

Caption: Key Phase II conjugation pathways for galactonamide compounds.

Experimental Workflow for In Vitro Metabolism Studies

A robust and self-validating experimental workflow is essential to accurately characterize the metabolic profile of a galactonamide compound. The following protocol outlines a comprehensive approach using human liver microsomes and hepatocytes.

Diagram: Experimental Workflow

Experimental_Workflow cluster_2 Experimental Workflow for In Vitro Metabolism Start Start: Galactonamide Test Compound Incubation_Systems Select Incubation Systems (e.g., Liver Microsomes, Hepatocytes) Start->Incubation_Systems Incubation Incubation with Cofactors (NADPH, UDPGA, PAPS) Incubation_Systems->Incubation Reaction_Quenching Reaction Quenching (e.g., Acetonitrile) Incubation->Reaction_Quenching Sample_Processing Sample Processing (Centrifugation, Supernatant Collection) Reaction_Quenching->Sample_Processing Analysis LC-MS/MS Analysis Sample_Processing->Analysis Data_Analysis Data Analysis (Metabolite ID, Stability, Phenotyping) Analysis->Data_Analysis Results Results: Metabolic Profile, Clearance, DDI Potential Data_Analysis->Results

Caption: A streamlined workflow for in vitro metabolism studies.

Detailed Experimental Protocol: Metabolic Stability in Human Liver Microsomes

This protocol is designed to determine the intrinsic clearance of a galactonamide compound.

1. Preparation of Reagents:

  • Test Compound Stock Solution: Prepare a 10 mM stock solution of the galactonamide compound in a suitable organic solvent (e.g., DMSO).
  • Human Liver Microsomes (HLM): Thaw pooled HLM (e.g., 20 mg/mL protein concentration) on ice.
  • Phosphate Buffer: Prepare a 100 mM potassium phosphate buffer (pH 7.4).
  • NADPH-Regenerating System: Prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer.[15]

2. Incubation Procedure:

  • Pre-warm a shaking water bath to 37°C.
  • In a microcentrifuge tube, combine the phosphate buffer, HLM (final protein concentration of 0.5-1 mg/mL), and the test compound (final concentration of 1 µM). Pre-incubate for 5 minutes at 37°C.
  • Initiate the metabolic reaction by adding the NADPH-regenerating system.
  • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.

3. Reaction Termination and Sample Preparation:

  • Immediately add the aliquot to a tube containing a cold organic solvent (e.g., acetonitrile) to quench the reaction.
  • Include a positive control (a compound with known metabolic stability) and a negative control (incubation without NADPH) to validate the assay.
  • Vortex the samples and centrifuge to precipitate the proteins.
  • Transfer the supernatant to a new tube for analysis.

4. Analytical Method:

  • Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.[16][17][18]

5. Data Analysis:

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.
  • The slope of the linear regression line represents the elimination rate constant (k).
  • Calculate the in vitro half-life (t½) = 0.693 / k.
  • Calculate the intrinsic clearance (Clint) = (0.693 / t½) / (protein concentration).
Data Presentation

Table 1: In Vitro Metabolic Stability of a Hypothetical Galactonamide Compound in Human Liver Microsomes

Time (min)% Parent Remaining
0100
585
1560
3035
6010

Table 2: Calculated Kinetic Parameters

ParameterValue
Half-life (t½)25 min
Intrinsic Clearance (Clint)55 µL/min/mg protein

Conclusion

The in vitro metabolic profiling of galactonamide compounds is a multifaceted process that requires a thorough understanding of enzymatic pathways and rigorous experimental design. By elucidating the primary routes of metabolism, including oxidative cleavage, hydroxylation, and conjugation reactions, researchers can gain invaluable knowledge about a compound's likely in vivo behavior. The systematic application of in vitro systems such as human liver microsomes and hepatocytes, coupled with sensitive analytical techniques like LC-MS/MS, provides a robust framework for assessing metabolic stability, identifying potential drug-drug interactions, and flagging the formation of reactive metabolites. This comprehensive approach is indispensable for guiding lead optimization and ensuring the selection of drug candidates with favorable pharmacokinetic and safety profiles.

References

  • Marques, C., et al. (2021). Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. STAR Protocols. Available at: [Link]

  • Hughes, T.B., et al. (2021). Modeling the Bioactivation and Subsequent Reactivity of Drugs. Chemical Research in Toxicology. Available at: [Link]

  • Peng, H.M., et al. (1995). Oxidative cleavage of esters and amides to carbonyl products by cytochrome P450. Archives of Biochemistry and Biophysics. Available at: [Link]

  • F. M. H. (n.d.). Phase II (Conjugation) Reactions. Mansoura University. Available at: [Link]

  • Hughes, T.B., et al. (2021). Modeling the Bioactivation and Subsequent Reactivity of Drugs. Chemical Research in Toxicology. Available at: [Link]

  • El-Masry, A. M. (n.d.). Metabolic Changes of Drugs and Related Organic Compounds. Tanta University.
  • Labcorp. (n.d.). Enhance Your DMPK Studies with In Vitro Metabolism. Available at: [Link]

  • Chemistry Steps. (2025). Amides from Carboxylic Acids-DCC and EDC Coupling. Available at: [Link]

  • Kalgutkar, A.S., et al. (2022). Bioactivation and reactivity research advances – 2021 year in review. Drug Metabolism Reviews. Available at: [Link]

  • Hettmanczyk, L., et al. (2018). Illuminating the binding interactions of galactonoamidines during the inhibition of β-galactosidase (E. coli). Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Pomponio, G., et al. (2021). In Vitro–In Vivo Extrapolation by Physiologically Based Kinetic Modeling: Experience With Three Case Studies and Lessons Learned. Frontiers in Pharmacology. Available at: [Link]

  • IntechOpen. (2024). Drug Metabolism: Phase I and Phase II Metabolic Pathways. Available at: [Link]

  • Hettmanczyk, L., et al. (2018). Evaluating hydrophobic galactonoamidines as transition state analogs for enzymatic β-galactoside hydrolysis. ACS Omega. Available at: [Link]

  • Zhang, Z., et al. (2002). Cytochrome P450 3A4-mediated oxidative conversion of a cyano to an amide group in the metabolism of pinacidil. Biochemistry. Available at: [Link]

  • Al-Ires, I., et al. (2018). LC-ESI-MS/MS reveals the formation of reactive intermediates in brigatinib metabolism: elucidation of bioactivation pathways. RSC Advances. Available at: [Link]

  • Parkinson, A., et al. (2011). The Role of Sulfotransferases (SULTs) and UDP-Glucuronosyltransferases (UGTs) in Human Drug Clearance and Bioactivation. In Drug-Drug Interactions. Available at: [Link]

  • Rocchetti, G., et al. (2021). Metabolomics Technologies for the Identification and Quantification of Dietary Phenolic Compound Metabolites: An Overview. Molecules. Available at: [Link]

  • Admescope. (n.d.). Services for in vitro Metabolism research. Available at: [Link]

  • Snider, N.T., et al. (2007). Anandamide Metabolism by Human Liver and Kidney Microsomal Cytochrome P450 Enzymes to Form Hydroxyeicosatetraenoic and Epoxyeicosatrienoic Acid Ethanolamides. Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]

  • IntechOpen. (2022). In Vitro Drug Metabolism Studies Using Human Liver Microsomes. Available at: [Link]

  • Liu, D.S., et al. (2019). The Chemical Tagging of Bioactive Amides by Cooperative Catalysis: Applications in the Syntheses of Drug Conjugates. Journal of the American Chemical Society. Available at: [Link]

  • Creative Biolabs. (n.d.). Reactive Metabolite Analysis. Available at: [Link]

  • Hilaris. (2025). Modern Analytical Techniques for Comprehensive Metabolite Identification and Quantification. Journal of Analytical & Bioanalytical Techniques. Available at: [Link]

  • Metabolon. (n.d.). The Gold Standard for Actionable Metabolomics. Available at: [Link]

  • Yu, P.B., et al. (2019). Application of in vitro Drug Metabolism Studies in Chemical Structure Optimization for the Treatment of Fibrodysplasia Ossificans Progressiva (FOP). Frontiers in Pharmacology. Available at: [Link]

  • Wambaugh, J.F., et al. (2018). In vitro to in vivo extrapolation for high throughput prioritization and decision making. Computational Toxicology. Available at: [Link]

  • Zhang, Z., et al. (2002). Cytochrome P450 3A4-Mediated Oxidative Conversion of a Cyano to an Amide Group in the Metabolism of Pinacidil. Biochemistry. Available at: [Link]

  • Fischer, M., et al. (2018). In Vitro- in Vivo Extrapolation of Hepatic Metabolism for Different Scenarios - a Toolbox. ALTEX. Available at: [Link]

  • Yoon, M., et al. (2018). In Vitro to in Vivo Extrapolation (IVIVE) to Support New Approach Methodologies (NAMs)-based Safety Assessment. Society of Toxicology. Available at: [Link]

  • Rouch, A., et al. (2011). Metabolism of N-methyl-amide by cytochrome P450s: formation and characterization of highly stable carbinol-amide intermediate. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Moreau, M., et al. (2022). Considerations for Improving Metabolism Predictions for In Vitro to In Vivo Extrapolation. Frontiers in Toxicology. Available at: [Link]

  • Creative Bioarray. (n.d.). Methods of Metabolite Identification. Available at: [Link]

  • Shang, Y., et al. (2023). The Uridine diphosphate (UDP)-glycosyltransferases (UGTs) superfamily: the role in tumor cell metabolism. Frontiers in Pharmacology. Available at: [Link]

  • Yueh, M.F., et al. (2012). Regulation of Sulfotransferase and UDP-Glucuronosyltransferase Gene Expression by the PPARs. PPAR Research. Available at: [Link]

  • IntechOpen. (2012). Analytical Methods for Quantification of Drug Metabolites in Biological Samples. Available at: [Link]

  • Kim, J., et al. (2021). In Vitro Metabolism Study of Seongsanamide A in Human Liver Microsomes Using Non-Targeted Metabolomics and Feature-Based Molecular Networking. Marine Drugs. Available at: [Link]

  • Inui, K., et al. (1985). Hydrolysis of galactosylceramide is catalyzed by two genetically distinct acid beta-galactosidases. The Journal of Biological Chemistry. Available at: [Link]

  • L-A. R. L., et al. (2016). Altered UDP-Glucuronosyltransferase and Sulfotransferase Expression and Function during Progressive Stages of Human Nonalcoholic Fatty Liver Disease. Drug Metabolism and Disposition. Available at: [Link]

  • Inui, K., et al. (1986). Hydrolysis of galactosylsphingosine and lactosylsphingosine by beta-galactosidases in human brain and cultured fibroblasts. Clinica Chimica Acta. Available at: [Link]

  • IntechOpen. (2018). In Vitro Biotransformation in Drug Discovery. Available at: [Link]

  • Kim, D.H., et al. (2017). Multiple UDP-Glucuronosyltransferase and Sulfotransferase Enzymes are Responsible for the Metabolism of Verproside in Human. Molecules. Available at: [Link]

  • Usov, A.I., et al. (1998). Selective hydrolysis of the 3,6-anhydrogalacotosidic linkage in red algal galactan: a combination of reductive acid hydrolysis and anhydrous mercaptolysis. Carbohydrate Research. Available at: [Link]

Sources

Foundational

Galactonamide: Comprehensive Analysis of Molecular Weight, Exact Mass, and Structural Characterization

Executive Summary Galactonamide is a highly polar, naturally derived aldonamide synthesized via the amidation of galactonic acid. As a fundamental carbohydrate derivative, it plays a critical role in metabolomics, food c...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Galactonamide is a highly polar, naturally derived aldonamide synthesized via the amidation of galactonic acid. As a fundamental carbohydrate derivative, it plays a critical role in metabolomics, food chemistry, and the development of advanced supramolecular biomaterials. This whitepaper provides an authoritative, in-depth guide to the structural identity, precise mass calculations, and analytical workflows required for the characterization of galactonamide, culminating in its advanced applications as a low molecular weight gelator (LMWG) in neurobiology.

Chemical Identity and Structural Fundamentals

Galactonamide is formed by replacing the hydroxyl group (-OH) of the carboxylic acid in galactonic acid with an amino group (-NH₂). This substitution fundamentally alters the molecule's hydrogen-bonding capacity and polarity.

  • IUPAC Name: (2S,3R,4R,5S)-2,3,4,5,6-pentahydroxyhexanamide

  • Molecular Formula: C₆H₁₃NO₆

  • Functional Groups: One primary amide, five hydroxyl groups.

  • Physicochemical Profile: Highly hydrophilic, with a computed XLogP3 of -4, making it highly soluble in aqueous environments but challenging to retain using standard reversed-phase chromatography[1].

Theoretical Mass Calculations: Molecular Weight vs. Exact Mass

In high-resolution analytical chemistry, distinguishing between Molecular Weight (Average Mass) and Exact Mass (Monoisotopic Mass) is critical.

  • Molecular Weight is calculated using the standard atomic weights of elements, which account for the natural abundance of all isotopes. It is primarily used for stoichiometric calculations in bulk synthesis.

  • Exact Mass is calculated using the mass of the most abundant naturally occurring isotope for each element (e.g., ¹²C, ¹H, ¹⁴N, ¹⁶O). It is the foundational metric for High-Resolution Mass Spectrometry (HRMS)[1].

Table 1: Standard Atomic Weights and Monoisotopic Masses

ElementSymbolAtomsStandard Atomic Weight ( g/mol )Monoisotopic Mass (Da)
CarbonC612.01112.000000
HydrogenH131.0081.007825
NitrogenN114.00714.003074
OxygenO615.99915.994915

Table 2: Galactonamide Mass Calculation Summary

PropertyCalculation FormulaResult
Molecular Weight (6 × 12.011) + (13 × 1.008) + (14.007) + (6 × 15.999)195.17 g/mol
Exact Mass (6 × 12.000000) + (13 × 1.007825) + (14.003074) + (6 × 15.994915)195.0743 Da

Note: Using ultra-precise isotopic masses (e.g., ¹H = 1.007825032 Da), the computed exact mass resolves to 195.074287 Da, which matches the authoritative PubChem database standard[1].

High-Resolution Mass Spectrometry (HRMS) Protocol

To accurately detect and quantify galactonamide in complex biological matrices, a self-validating HRMS workflow must be employed. The following protocol ensures robust ionization, orthogonal retention, and high mass accuracy.

Step-by-Step Methodology

Step 1: Sample Preparation & Internal Standardization

  • Action: Dissolve the sample in a 50:50 Methanol:Water (v/v) solution containing 0.1% formic acid. Spike the matrix with 10 µg/mL of a stable isotope-labeled standard (e.g., ¹³C₆-glucose).

  • Causality: Galactonamide's extreme polarity (XLogP3 = -4) necessitates a highly aqueous solvent. The internal standard acts as a self-validating mechanism to correct for matrix-induced ion suppression and instrument drift.

Step 2: Chromatographic Separation

  • Action: Inject 2 µL of the sample onto a Hydrophilic Interaction Liquid Chromatography (HILIC) column (e.g., 2.1 x 100 mm, 1.7 µm particle size) operating at a flow rate of 0.3 mL/min.

  • Causality: Standard C18 reversed-phase columns will not retain galactonamide, causing it to elute in the void volume alongside salts and contaminants. HILIC provides orthogonal retention based on polar partitioning, ensuring clean elution.

Step 3: Electrospray Ionization (ESI)

  • Action: Operate the ESI source in both positive (ESI+) and negative (ESI-) modes. Set the capillary voltage to 3.5 kV and the desolvation temperature to 350 °C.

  • Causality: The molecule's multiple hydroxyls and primary amide allow for versatile ionization. ESI+ yields [M+H]⁺ (m/z 196.0816) and [M+Na]⁺ (m/z 218.0635), while ESI- yields the deprotonated [M-H]⁻ species (m/z 194.0665). Dual-mode detection confirms the molecular ion.

Step 4: Data Acquisition and Mass Accuracy Validation

  • Action: Acquire data using an Orbitrap or Q-TOF mass spectrometer configured for a resolving power of >70,000 (at m/z 200). Extract the exact mass (195.0743 Da) using a strict mass tolerance window of ±5 ppm.

  • Causality: High resolving power is mandatory to differentiate galactonamide from isobaric interferences (e.g., amino sugars). Achieving a mass error of <5 ppm mathematically validates the elemental composition, serving as the final internal quality control checkpoint.

HRMS_Workflow A 1. Sample Prep Galactonamide + IS B 2. HILIC Separation Polar Retention A->B Injection C 3. ESI Ionization [M+H]+ / [M-H]- B->C Elution D 4. HRMS Analysis Orbitrap / Q-TOF C->D Ion Transfer E 5. Data Validation Mass Error < 5 ppm D->E Exact Mass Extraction

High-Resolution Mass Spectrometry (HRMS) workflow for galactonamide exact mass validation.

Advanced Applications: N-Alkyl Galactonamides in Biomaterials

Beyond its role as a fundamental metabolite, galactonamide serves as the core building block for advanced biomaterials. By conjugating an alkyl chain to the amide nitrogen, researchers synthesize N-alkyl galactonamides, which act as highly efficient low molecular weight gelators (LMWGs).

A prominent example is N-heptyl-D-galactonamide (Gal-C7) . This simple synthetic molecule can self-assemble into supramolecular hydrogel fibers[2]. Because the resulting hydrogel is extremely soft and mimics the low mechanical modulus of brain tissue, it has been successfully utilized as a 3D scaffold for the growth and differentiation of adult human neural stem cells (hNSCs)[2]. Furthermore, Gal-C7 solutions dissolved in dimethyl sulfoxide (DMSO) can be extruded into water via a wet spinning process. The rapid solvent exchange triggers radial self-assembly, producing highly hydrated, locally aligned hydrogel filaments with a narrow fiber width distribution of approximately 150 nm[3].

GalC7_Assembly A N-Heptyl-D-Galactonamide (Gal-C7) B Thermal Dissolution (100 °C in H2O) A->B Aqueous dispersion C Controlled Cooling (Room Temp) B->C Supersaturation D Supramolecular Fibers (150 nm width) C->D H-bonding & Hydrophobic interactions E 3D Hydrogel Matrix (Neuronal Scaffold) D->E Entanglement

Self-assembly of N-heptyl-D-galactonamide (Gal-C7) into a 3D neuronal hydrogel scaffold.

Conclusion

The precise characterization of galactonamide—rooted in exact mass calculations and validated through rigorous HRMS protocols—is foundational for its application in modern science. Understanding its physicochemical properties directly informs the engineering of its derivatives, such as Gal-C7, bridging the gap between fundamental analytical chemistry and cutting-edge neurobiological tissue engineering.

References

  • PubChem . "Galactonamide | C6H13NO6 | CID 192911". National Institutes of Health (NIH). 1

  • ACS Applied Materials & Interfaces . "Simple Synthetic Molecular Hydrogels from Self-Assembling Alkylgalactonamides as Scaffold for 3D Neuronal Cell Growth". American Chemical Society. 2

  • Nanoscale . "Wet spinning and radial self-assembly of a carbohydrate low molecular weight gelator into well organized hydrogel filaments". The Royal Society of Chemistry. 3

Sources

Protocols & Analytical Methods

Method

Application Note: Protocol for the Synthesis of D-Galactonamide from D-Galactono-1,4-Lactone

Executive Summary The synthesis of D-galactonamide from D-galactono-1,4-lactone is a critical transformation in carbohydrate chemistry, widely utilized in the development of glycomimetics, hydrogelators, and polyhydroxy...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of D-galactonamide from D-galactono-1,4-lactone is a critical transformation in carbohydrate chemistry, widely utilized in the development of glycomimetics, hydrogelators, and polyhydroxy polyurethanes. This application note details a highly efficient, scalable, and self-validating protocol for the ammonolysis of D-galactono-1,4-lactone. By leveraging anhydrous conditions and precise thermal control, this methodology ensures high-fidelity ring opening, yielding the acyclic primary amide with exceptional purity (>95%) and yield (85–95%).

Mechanistic Rationale & Reaction Causality

The conversion of an aldonolactone to an aldonamide proceeds via a classic nucleophilic acyl substitution. The ammonolysis of aldonolactones is a foundational transformation in carbohydrate chemistry, frequently utilized to generate acyclic glyconamides for downstream polymer synthesis or glycomimetic drug development (1).

Causality in Experimental Design:

  • Solvent Selection (Anhydrous Methanol): The use of strictly anhydrous methanol is paramount. The presence of water introduces a competing hydrolysis pathway, which would convert the lactone into D-galactonic acid rather than the desired amide.

  • Ammonia Source: Standard protocols dictate the use of a saturated ammonia solution in an anhydrous alcoholic solvent to facilitate the nucleophilic acyl substitution (2). A commercially available 7N NH 3​ in methanol provides a reliable, quantifiable excess of the nucleophile.

  • Thermal Control: The initial dissolution of ammonia and the subsequent nucleophilic attack on the C-1 carbonyl are exothermic. Initiating the reaction at 0 °C mitigates localized heating, suppressing the formation of unwanted colored degradation products.

Mechanism N1 Ammonia (NH3) N2 Nucleophilic Attack at C-1 Carbonyl N1->N2 N3 Tetrahedral Intermediate N2->N3 N4 Ring Opening (C1-O4 Cleavage) N3->N4 N5 Proton Transfer to O-4 N4->N5 N6 D-Galactonamide (Acyclic) N5->N6

Figure 1: Mechanistic pathway of the ammonolysis of D-galactono-1,4-lactone.

Reagent Matrix & Equipment

  • Starting Material: D-Galactono-1,4-lactone (High purity, >98%).

  • Reagents: 7N Ammonia in Methanol (Anhydrous).

  • Solvents: Dry Methanol (MeOH), absolute Ethanol (EtOH) or Hexane/Ethyl Acetate for recrystallization.

  • Equipment: Flame-dried round-bottom flask, magnetic stirrer, argon/nitrogen manifold, rotary evaporator, ice bath.

The Protocol: Ammonolysis Workflow

Step 1: Preparation and Initiation
  • Purge a flame-dried 100 mL round-bottom flask with argon for 5 minutes to ensure an inert, moisture-free atmosphere.

  • Charge the flask with D-galactono-1,4-lactone (1.00 g, 5.61 mmol).

  • Immerse the flask in an ice-water bath and allow it to cool to 0 °C.

  • Slowly add 15 mL of a pre-cooled (0 °C) 7N solution of ammonia in dry methanol. Note: The lactone will gradually dissolve as the ring-opening reaction proceeds.

Step 2: Incubation
  • Stir the reaction mixture vigorously at 0 °C for 1 hour.

  • Remove the ice bath and allow the reaction to warm naturally to room temperature (20–25 °C).

  • Continue stirring for an additional 15 to 16 hours under a positive pressure of argon.

Step 3: Workup and Isolation
  • Once the reaction is deemed complete (see Self-Validation section below), transfer the flask to a rotary evaporator.

  • Concentrate the mixture in vacuo at 35 °C to remove the methanol and excess ammonia, yielding a thick, slightly off-white syrup.

  • To induce crystallization, add a few drops of absolute ethanol (or a 5:1 mixture of Hexane/Ethyl Acetate) and triturate the syrup.

  • Collect the resulting white crystalline solid via vacuum filtration and wash with cold solvent.

  • Dry the product under high vacuum overnight to afford pure D-galactonamide.

Workflow A 1. Starting Material D-Galactono-1,4-lactone B 2. Solvent Addition Cool flask to 0 °C A->B C 3. Ammonolysis Add 7N NH3 in dry MeOH B->C D 4. Incubation Stir at 0 °C (1 h) -> RT (16 h) C->D E 5. Solvent Removal Concentrate in vacuo at 35 °C D->E F 6. Purification Trituration & Recrystallization E->F G 7. Final Product Pure D-Galactonamide F->G

Figure 2: Step-by-step experimental workflow for D-galactonamide synthesis.

In-Process Controls & Self-Validation (E-E-A-T)

To ensure the protocol operates as a self-validating system, researchers must not proceed to the isolation step without confirming molecular transformation.

Validation Checkpoint 1: Orthogonal FT-IR Spectroscopy Before solvent evaporation, remove a 50 μ L aliquot, evaporate it on an ATR-FTIR crystal, and analyze the functional groups.

  • Failure State: A strong carbonyl stretch at 1770 cm −1 indicates unreacted 5-membered γ -lactone.

  • Success State: The complete disappearance of the 1770 cm −1 peak and the emergence of a strong Amide I band at 1660 cm −1 and Amide II band at 1620 cm −1 confirms successful ring opening.

Validation Checkpoint 2: Thin-Layer Chromatography (TLC)

  • System: Silica gel 60 F254; Eluent: Dichloromethane/Methanol (4:1, v/v).

  • Staining: p -Anisaldehyde or KMnO 4​ (heat required).

  • Observation: The highly polar acyclic D-galactonamide will have a significantly lower Rf​ value compared to the starting D-galactono-1,4-lactone.

Quantitative Data & Yield Optimization

The following table summarizes the stoichiometric parameters and expected quantitative outcomes of this protocol. Adhering to these ratios prevents the necessity of complex chromatographic purification.

ParameterValue / ConditionMechanistic Rationale
Starting Material D-Galactono-1,4-lactone (1.0 eq)Electrophilic precursor molecule.
Ammonia Reagent 7N NH 3​ in MeOH ( 18.0 eq)Massive excess drives the equilibrium entirely to the acyclic amide and prevents intermolecular side reactions.
Temperature Profile 0 °C 20-25 °CThermal control suppresses the degradation of the sugar backbone.
Reaction Time 16 - 18 hoursEnsures 100% conversion of the sterically hindered lactone.
Expected Yield 85% - 95%High efficiency due to the irreversible nature of the amide bond formation under these conditions.
Product State White crystalline solidFacilitates rapid isolation via simple trituration.

References

  • Synthesis of Polyhydroxy [n]-Polyurethanes Derived from a Carbohydrate Precursor, Macromolecules - ACS Public
  • Illuminating the binding interactions of galactonoamidines during the inhibition of β-galactosidase (E. coli)

Sources

Application

Application Note: Strategies for the Dissolution of Galactonamide in Polar Aprotic Solvents

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective dissolution of galactonamide in common polar aprotic solvents. Galactonamide, a high...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective dissolution of galactonamide in common polar aprotic solvents. Galactonamide, a highly polar carbohydrate derivative, presents significant solubility challenges due to its extensive network of intermolecular hydrogen bonds. This guide elucidates the underlying principles of solvent selection, provides detailed, validated protocols for dissolution, and offers a systematic approach to troubleshooting common issues. By combining theoretical insights with practical, step-by-step methodologies, this note aims to empower researchers to prepare homogenous galactonamide solutions for a variety of downstream applications, from synthetic chemistry to biological assays.

Introduction: The Challenge of Solvating Galactonamide

Galactonamide is the amide derivative of galactonic acid, characterized by a six-carbon chain with multiple hydroxyl groups and a terminal primary amide group.[1] This structure confers high polarity and, more importantly, a strong capacity for both donating and accepting hydrogen bonds. In the solid state, these interactions create a stable, high-energy crystal lattice that is resistant to dissolution.

The primary challenge in dissolving galactonamide is the need to overcome these powerful intermolecular forces. While soluble in protic solvents like water, many chemical reactions and analytical techniques require non-aqueous, aprotic conditions to prevent side reactions or interference. Polar aprotic solvents are ideal candidates for this purpose, but successful dissolution requires a careful selection of the solvent and a systematic application of technique.

Theoretical Framework: Solvent Selection and Mechanism

The choice of solvent is paramount for successfully dissolving highly functionalized molecules like galactonamide. Polar aprotic solvents are uniquely suited for this task due to a combination of key properties.

Properties of Polar Aprotic Solvents

A polar aprotic solvent possesses a large dipole moment and a high dielectric constant but lacks acidic protons.[2] This means it cannot donate hydrogen bonds but can act as an effective hydrogen bond acceptor. Common examples include dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and N-methyl-2-pyrrolidone (NMP).

  • High Dielectric Constant: Weakens the electrostatic forces between solute molecules.

  • Strong Dipole Moment: Allows for effective solvation of polar functional groups.

  • Hydrogen Bond Acceptor Capability: The oxygen atoms in DMSO, DMF, and NMP can accept hydrogen bonds from the hydroxyl (-OH) and amide (-NH) groups of galactonamide, disrupting the solute-solute interactions.

The dissolution process is a competition between solute-solute, solvent-solvent, and solute-solvent interactions. For dissolution to occur, the energy gained from solute-solvent interactions must be sufficient to overcome the energy of the galactonamide crystal lattice and the solvent's own intermolecular forces. Studies on similar carbohydrate and amide systems in DMSO and DMF confirm that these solvents are highly effective at disrupting the hydrogen-bonding networks that hold such biopolymers together.[3][4][5]

cluster_0 Galactonamide Crystal Lattice cluster_1 Solvated Galactonamide G1 Galactonamide G2 Galactonamide G1->G2 Strong H-Bonds (O-H···O=C, N-H···O-H) G_solv Galactonamide G1->G_solv Energy Input (Heat, Sonication) DMSO1 DMSO G_solv->DMSO1 H-Bond Acceptor (S=O ··· H-N) DMSO2 DMSO G_solv->DMSO2 H-Bond Acceptor (S=O ··· H-O) DMSO3 DMSO caption Fig 1: Disruption of galactonamide H-bonds by DMSO.

Caption: Fig 1: Disruption of galactonamide H-bonds by DMSO.

Comparative Solvent Properties

The selection of a specific polar aprotic solvent can be guided by its physical properties. DMSO is often the most powerful solvent in this class for highly polar compounds due to its exceptional polarity and hydrogen bond accepting ability.[6][7]

SolventDielectric Constant (20°C)Dipole Moment (D)Boiling Point (°C)Expected Solubility for Galactonamide
Dimethyl Sulfoxide (DMSO) 473.96189High
N-Methyl-2-pyrrolidone (NMP) 324.09202High to Medium
N,N-Dimethylformamide (DMF) 373.86153Medium
Acetone 212.8856Low

Data compiled from common chemical reference sources.

Experimental Protocols

Core Principle: The following protocols are designed to be sequential. Always begin with the least harsh method (Protocol 3.1) before escalating to methods involving energy input to minimize the risk of chemical degradation.

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for each solvent before use.

Protocol 1: Dissolution at Ambient Temperature

This method is suitable for preparing dilute solutions or for instances where heating is undesirable.

Materials:

  • Galactonamide (powder, dried in a vacuum oven at 40°C for 4 hours to remove residual moisture)

  • Anhydrous polar aprotic solvent (e.g., DMSO, NMP, or DMF)

  • Glass vial or flask

  • Magnetic stirrer and stir bar

Procedure:

  • Weigh the desired mass of dried galactonamide and place it into the reaction vessel.

  • Add the calculated volume of anhydrous solvent to the vessel.

  • Begin vigorous stirring with the magnetic stirrer at room temperature (20-25°C).

  • Seal the vessel (e.g., with a septum) to prevent moisture ingress from the atmosphere.

  • Continue stirring and visually monitor the dissolution. This process may take anywhere from 30 minutes to several hours depending on the concentration and chosen solvent.

  • The process is complete when a clear, visually homogenous solution is obtained with no visible particulates.

Protocol 2: Accelerated Dissolution with Controlled Heating

Heat provides the necessary thermal energy to break the crystal lattice bonds more effectively, significantly speeding up dissolution.

Materials:

  • Same as Protocol 3.1

  • Heating mantle or water/oil bath with temperature control and monitoring

Procedure:

  • Combine the dried galactonamide and anhydrous solvent in the vessel as described in Protocol 3.1.

  • Place the vessel in the heating bath or mantle.

  • Begin vigorous stirring.

  • Slowly increase the temperature. A starting temperature of 40-50°C is recommended.

  • Monitor the solution closely. Increase the temperature in increments of 10°C if dissolution is slow, but do not exceed 80°C to minimize the risk of degradation. Amides can be susceptible to hydrolysis, especially if trace acid or base is present.[8]

  • Once fully dissolved, turn off the heat and allow the solution to cool slowly to room temperature while still stirring to prevent precipitation.

Protocol 3: Aiding Dissolution with Sonication

Ultrasonic waves provide mechanical energy that creates and collapses microscopic cavitation bubbles, which agitates the solid particles and enhances solvent penetration.

Materials:

  • Same as Protocol 3.1

  • Ultrasonic bath

Procedure:

  • Prepare the galactonamide-solvent mixture in a vial as described in Protocol 3.1.

  • Place the sealed vial into the ultrasonic bath, ensuring the water level in the bath is sufficient to cover the solvent level in the vial.

  • Turn on the sonicator.

  • Monitor the dissolution process. Sonication can be performed at room temperature or the bath can be gently heated (e.g., to 40°C) to combine the benefits of thermal and mechanical energy.

  • Continue sonication until a clear solution is formed.

Troubleshooting and Workflow

Incomplete dissolution or solution instability are common challenges. The following workflow provides a systematic approach to problem-solving.

start Start: Prepare Galactonamide/ Solvent Mixture (Protocol 3.1) stir_rt Stir at Room Temp for 1 hour start->stir_rt check1 Is Solution Clear? stir_rt->check1 heat Apply Gentle Heat (40-60°C, Protocol 3.2) check1->heat No success Success: Homogenous Solution check1->success Yes check2 Is Solution Clear? heat->check2 sonicate Apply Sonication (Protocol 3.3) (May combine with heat) check2->sonicate No check2->success Yes check3 Is Solution Clear? sonicate->check3 re_eval Re-evaluate: 1. Is solvent anhydrous? 2. Is concentration too high? 3. Switch to stronger solvent (e.g., DMF -> DMSO) check3->re_eval No check3->success Yes fail Issue Persists: Consult literature for specific concentration limits re_eval->fail caption Fig 2: Troubleshooting workflow for galactonamide dissolution.

Caption: Fig 2: Troubleshooting workflow for galactonamide dissolution.

Post-Dissolution Handling and Storage

Once a clear solution is obtained, proper handling is crucial to maintain its integrity.

  • Cooling: If the solution was heated, allow it to cool completely to ambient temperature before use. Rapid cooling can sometimes lead to supersaturation and precipitation.

  • Filtration: For applications requiring high purity, the solution can be filtered through a 0.22 or 0.45 µm PTFE syringe filter to remove any microscopic, undissolved particulates.

  • Storage: Polar aprotic solvents, especially DMSO and NMP, are hygroscopic. Store solutions in tightly sealed containers, preferably with a cap lined with an inert material like PTFE. For long-term storage or if the downstream application is sensitive to air or moisture, flushing the container headspace with an inert gas (Nitrogen or Argon) is recommended. Store at room temperature or as dictated by the stability of the final application.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 192911, Galactonamide. Retrieved from [Link]

  • Jessop, P. G., et al. (2012). Green chemistry: A design framework for sustainability. Energy & Environmental Science, 5(6), 7071-7079.
  • Sneddon, S. F., Tobias, D. J., & Brooks, C. L. (1989). Thermodynamics of amide hydrogen bond formation in polar and apolar solvents. Journal of Molecular Biology, 209(4), 817-820.
  • Illuminating the binding interactions of galactonoamidines during the inhibition of β-galactosidase (E. coli) - PMC. (n.d.). Retrieved from [Link]

  • Padmanabhan, V., De, S., & Rai, B. (2013). INSIGHTS INTO THE SOLVATION OF GLUCOSE IN WATER, DIMETHYL SULFOXIDE (DMSO), TETRAHYDROFURAN (THF) AND N,N-DIMETHYLFORMAMIDE (DMF). DR-NTU.
  • Innov'Orga. (n.d.). N-heptyl-D-galactonamide & N-octyl-D-galactonamide. Retrieved from [Link]

  • Grokipedia. (n.d.). Polar aprotic solvent. Retrieved from [Link]

  • Gabriel, C. M., Keener, M., Gallou, F., & Lipshutz, B. H. (2016). A General and Practical Alternative to Polar Aprotic Solvents Exemplified on an Amide Bond Formation. Organic Process Research & Development, 20(7), 1347–1351.
  • Process for the synthesis of monosaccharide acetonides and/or their functionalised derivatives, from mono-, di- or polysaccharides. (n.d.). Google Patents.
  • Fooladia, T. (n.d.). Protocol for derivatization and determination of structural monosaccharides in crude fungal exopolysaccharide.
  • Liyana-Arachchi, T. P., et al. (2023). Weak Interactions in Dimethyl Sulfoxide (DMSO)−Tertiary Amide Solutions: The Versatility of DMSO as a Solvent. The Journal of Physical Chemistry B, 127(7), 1636–1650.
  • Ashenhurst, J. (2019, October 7). Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. Retrieved from [Link]

  • Testing Clean-Up Methods for the Quantification of Monosaccharides and Uronic Acids. (2022, December 13). Applied Sciences.
  • Principles of Drug Action 1, Spring 2005, Amides. (n.d.).
  • El Seoud, O. A., et al. (2016). Understanding the efficiency of ionic liquids–DMSO as solvents for carbohydrates: use of solvatochromic- and related physicochemical properties. New Journal of Chemistry, 40(6), 5306-5315.
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 128869, Galactonic acid. Retrieved from [Link]

  • Dais, P. (2007). The Solvation of Carbohydrates in Dimethylsulfoxide and Water.
  • Liyana-Arachchi, T. P., et al. (2023). Weak Interactions in Dimethyl Sulfoxide (DMSO)
  • Ferreira, A. M., et al. (2014). Solubility and solvation of monosaccharides in ionic liquids. Physical Chemistry Chemical Physics, 16(12), 5503-5513.
  • CO 2 switchable solvents for sustainable dissolution, modification, and processing of cellulose materials: a critical review. (2024, November 6). RSC Publishing.

Sources

Method

Application Notes &amp; Protocols: Galactonamide as a Versatile Chiral Building Block in Modern Organic Synthesis

Abstract Derived from the abundant and enantiopure carbohydrate, D-galactose, galactonamide emerges as a powerful chiral building block for sophisticated organic synthesis. Its stereochemically rich and densely functiona...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Derived from the abundant and enantiopure carbohydrate, D-galactose, galactonamide emerges as a powerful chiral building block for sophisticated organic synthesis. Its stereochemically rich and densely functionalized structure—featuring a primary amide and multiple secondary hydroxyl groups on a defined six-carbon backbone—provides a versatile platform for the construction of complex molecular architectures. These notes detail the strategic utility of galactonamide, offering field-proven insights into its functionalization and application in the synthesis of chiral ligands and biologically active molecules. We provide validated, step-by-step protocols for key transformations, data summaries for expected outcomes, and mechanistic diagrams to elucidate the underlying chemical principles for researchers, scientists, and drug development professionals.

The Foundational Principle: Leveraging the Chiral Pool

Nature provides a vast repository of enantiomerically pure compounds, known as the "chiral pool." Carbohydrates, in particular, are inexpensive, highly available, and offer a diversity of stereochemical arrangements, making them ideal starting materials for asymmetric synthesis.[1][2] Galactonamide, readily prepared from D-galactose derivatives, embodies this principle. Its inherent chirality obviates the need for complex asymmetric induction steps, allowing chemists to focus on creative functionalization strategies to build stereochemically complex targets.[3]

Logical Workflow: From Chiral Pool to Advanced Synthons

The strategic use of galactonamide begins with its derivation from the chiral pool and branches into various applications through controlled functional group manipulation.

ChiralPool Chiral Pool (D-Galactose) Galactonamide D-Galactonamide (Starting Building Block) ChiralPool->Galactonamide Synthesis Protection Selective Hydroxyl Protection (e.g., Benzylation) Galactonamide->Protection Step 1a N_Func Amide N-Functionalization Galactonamide->N_Func Step 1b Intermediate Protected Galactonamide Derivative Protection->Intermediate N_Func->Intermediate LigandApp Application: Chiral Ligand Synthesis Intermediate->LigandApp Further Derivatization BioactiveApp Application: Bioactive Molecule Synthesis Intermediate->BioactiveApp Further Derivatization

Caption: General workflow for utilizing D-galactonamide in synthesis.

Core Methodologies: Protecting Group Strategies

The primary challenge and opportunity in using galactonamide lie in the selective manipulation of its multiple hydroxyl groups. Protecting these groups is essential to prevent unwanted side reactions and to direct reactivity to specific sites. Benzyl ethers are a common choice due to their stability under a wide range of reaction conditions and their facile removal via catalytic hydrogenation.

Protocol 1: Exhaustive Benzylation of a Galactonamide Derivative

This protocol is adapted from methodologies used for the protection of similar carbohydrate scaffolds.[4] The causality for using a strong base like sodium hydride (NaH) is to deprotonate all hydroxyl groups, forming alkoxides that readily undergo Williamson ether synthesis with benzyl bromide.

Materials:

  • Galactonamide derivative (1.0 eq)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 eq per -OH group)

  • Benzyl Bromide (BnBr) (1.2 eq per -OH group)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol (for quenching)

  • Ethyl Acetate

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Carefully wash the required amount of NaH with anhydrous hexanes to remove the mineral oil and suspend it in anhydrous DMF under an inert atmosphere (N₂ or Ar).

  • Dissolve the galactonamide starting material in anhydrous DMF and add it dropwise to the NaH suspension at 0 °C.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.

  • Cool the reaction mixture back to 0 °C and add benzyl bromide dropwise.

  • Allow the reaction to warm to room temperature and stir overnight. Monitor reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to 0 °C and cautiously quench the excess NaH by the slow, dropwise addition of methanol until effervescence ceases.

  • Dilute the mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ and brine.[4]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to yield the per-benzylated product.

Application in Asymmetric Catalysis: Synthesis of Chiral Ligands

The rigid, stereodefined backbone of galactonamide is an excellent scaffold for positioning coordinating heteroatoms, making it a valuable precursor for chiral ligands in asymmetric catalysis.[5][6] The C2-symmetry often desired in ligands can be achieved by functionalizing both ends of a derived scaffold.

Conceptual Pathway: Galactonamide to a Chiral N,N'-Dioxide Ligand

This diagram illustrates a conceptual, multi-step synthesis to convert galactonamide into a C2-symmetric N,N'-dioxide ligand, a class of ligands known for their effectiveness in various metal-catalyzed reactions.[7]

Galactonamide Galactonamide Step1 1. Protection (e.g., Acetonide) 2. Amide Reduction Galactonamide->Step1 Amine Chiral Amino-polyol Step1->Amine Step2 Dimerization & N-Alkylation Amine->Step2 Diamine C2-Symmetric Tertiary Diamine Step2->Diamine Step3 Oxidation (m-CPBA) Diamine->Step3 Ligand Chiral N,N'-Dioxide Ligand Step3->Ligand

Sources

Application

Application Note: Galactonamide and GalNAc Conjugation Strategies for Targeted Drug Delivery

Executive Summary & Mechanistic Grounding The targeted delivery of nucleic acid therapeutics and small molecules has been revolutionized by exploiting carbohydrate-receptor interactions. Chief among these is the targetin...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Grounding

The targeted delivery of nucleic acid therapeutics and small molecules has been revolutionized by exploiting carbohydrate-receptor interactions. Chief among these is the targeting of the Asialoglycoprotein Receptor (ASGPR) , a C-type lectin highly expressed on the surface of hepatocytes[1].

While the terms "galactonamide" and "galactosamine" are chemically distinct, they both belong to a broader class of galactose-derived targeting ligands. In modern drug development, this field is bifurcated into two primary modalities:

  • Systemic Delivery: Utilizing N-acetylgalactosamine (GalNAc) conjugates for the systemic, hepatocyte-targeted delivery of small interfering RNA (siRNA) and antisense oligonucleotides (ASOs)[2].

  • Localized Delivery: Utilizing N-alkyl-galactonamides (e.g., N-heptyl-D-galactonamide) to form low-molecular-weight supramolecular hydrogels for the localized, sustained release of therapeutics and 3D cell scaffolding[3].

The Cluster Glycoside Effect

The causality behind the success of GalNAc and galactonamide ligands lies in the "cluster glycoside effect." Monomeric binding to ASGPR is relatively weak. However, when these sugar units are clustered into a multivalent ligand (typically trivalent), the binding affinity increases exponentially, ensuring optimal receptor-mediated endocytosis[1]. Once internalized, the acidic environment of the early endosome triggers receptor-ligand dissociation, allowing the ASGPR to recycle to the cell surface while the therapeutic payload escapes into the cytoplasm[4].

ASGPR_Pathway Ligand GalNAc / Galactonamide Conjugate (Systemic or Local Release) Receptor ASGPR Binding (Hepatocyte Surface) Ligand->Receptor Endocytosis Clathrin-Mediated Endocytosis Receptor->Endocytosis Endosome Early Endosome Formation (pH Drop) Endocytosis->Endosome Dissociation Receptor-Ligand Dissociation Endosome->Dissociation Recycling ASGPR Recycling to Cell Surface Dissociation->Recycling Receptor Recycling Escape Endosomal Escape of Payload Dissociation->Escape Payload Release Action Therapeutic Action (e.g., mRNA Cleavage) Escape->Action

Figure 1: ASGPR-mediated endocytosis pathway for galactonamide and GalNAc conjugates.

Protocol 1: Systemic Delivery via Triantennary GalNAc-siRNA Conjugation

Historically, GalNAc conjugation was performed post-synthetically using maleimide or NHS-ester chemistry. However, this approach suffers from lower yields and complex purification. Modern protocols utilize pre-assembled triantennary GalNAc phosphoramidites (e.g., TrisGal-6) directly during solid-phase oligonucleotide synthesis[2].

Causality & Design Rationale

On-column conjugation ensures a 1:1 stoichiometry between the targeting ligand and the siRNA sense strand. By conjugating the GalNAc cluster to the 3' or 5' end of the sense strand, steric hindrance is minimized, preserving the antisense strand's ability to load into the RNA-induced silencing complex (RISC)[5].

Step-by-Step Methodology
  • Scaffold Selection: Utilize a pre-assembled trivalent GalNAc phosphoramidite scaffold. The spatial geometry and linker length are critical; proper spacing ensures simultaneous engagement with all three ASGPR subunits[4].

  • Solid-Phase Synthesis: Synthesize the siRNA sense strand on a Controlled Pore Glass (CPG) solid support using standard phosphoramidite chemistry. Couple the GalNAc phosphoramidite at the final coupling step (for 5' conjugation) or use a GalNAc-functionalized CPG (for 3' conjugation).

  • Cleavage & Deprotection: Treat the CPG with concentrated aqueous ammonia at 55°C for 16 hours. Causality: This step cleaves the oligonucleotide from the solid support and removes base-protecting groups without hydrolyzing the crucial glycosidic bonds of the GalNAc moiety.

  • Self-Validating QC (System Validation):

    • Anion-Exchange HPLC (AEX-HPLC): Assess purity. The bulky GalNAc group will shift the retention time compared to unconjugated failure sequences.

    • LC-MS: Confirm the exact molecular weight. Causality: Validating the mass ensures no truncation occurred and that all protective groups (e.g., cyanoethyl groups) were fully removed, which is vital to prevent off-target immunogenicity[5].

GalNAc_Conjugation S1 Step 1: Scaffold Synthesis Triantennary GalNAc S2 Step 2: Phosphoramidite Activation S1->S2 S3 Step 3: Solid-Phase Oligo Conjugation S2->S3 S4 Step 4: Cleavage & Deprotection S3->S4 S5 Step 5: HPLC Purification & LC-MS QC S4->S5

Figure 2: Step-by-step workflow for the solid-phase synthesis of GalNAc-siRNA conjugates.

Protocol 2: Localized Delivery via N-Alkyl-Galactonamide Hydrogels

For localized drug delivery or tissue engineering (e.g., hepatic spheroids), systemic circulation is undesirable. N-heptyl-D-galactonamide (GalC7) acts as a low-molecular-weight gelator (LMWG) that self-assembles into supramolecular fibers[3].

Causality & Design Rationale

The galactonamide headgroup provides superior biocompatibility and resistance to enzymatic degradation compared to standard gluconamides[3]. By utilizing a reaction-coupled self-assembly approach, scientists can modulate the hydrogel's stiffness and the drug's release profile in situ, allowing for either non-covalent encapsulation or covalent tethering of the payload[6].

Step-by-Step Methodology
  • Gelator Solubilization: Dissolve N-heptyl-D-galactonamide in an aqueous buffer at elevated temperatures (approx. 80°C) to disrupt intermolecular hydrogen bonds.

  • Payload Integration: Introduce the therapeutic payload (e.g., Doxorubicin or growth factors) into the solution before cooling. Causality: Encapsulating the drug prior to full network cross-linking ensures uniform distribution within the fibrillary matrix[6].

  • Triggered Self-Assembly: Induce gelation via controlled cooling to room temperature. Causality: The cooling rate dictates the morphology of the self-assembled fibers. Rapid cooling creates dense spherulitic aggregates, while slow cooling promotes the long, interconnected fibers necessary for stable 3D cell scaffolding[3].

  • Self-Validating QC (System Validation):

    • Rheological Profiling: Measure the storage modulus (G') and loss modulus (G''). Causality: A plateau in G' (typically around 400 Pa for hepatic spheroid matrices) confirms complete self-assembly, ensuring the hydrogel possesses the mechanical integrity to prevent premature "burst release" of the drug[4].

    • Release Kinetics: Utilize UV-Vis spectroscopy of the supernatant over time to validate the sustained release profile of the encapsulated drug.

Quantitative Data Presentation

The following table summarizes the distinct physicochemical and operational parameters differentiating systemic GalNAc conjugates from localized Galactonamide hydrogels.

ParameterSystemic GalNAc ConjugatesLocalized Galactonamide Hydrogels
Primary Ligand N-Acetylgalactosamine (GalNAc)N-Heptyl-D-galactonamide (GalC7)
Valency Trivalent (Triantennary)Multivalent (Supramolecular Fibers)
Target Mechanism ASGPR-mediated EndocytosisSustained Diffusion / ASGPR Adhesion
Typical Payload siRNA, ASOsSmall Molecules (e.g., Doxorubicin), Cells
Administration Route Subcutaneous InjectionLocalized Injection / Implantation
Clearance Mechanism Intracellular Nuclease DegradationMatrix Dissolution / Gradual Softening
Validation Metric LC-MS Mass Accuracy, AEX-HPLCRheology (G' plateau), UV-Vis Release

Sources

Method

Introduction: The Emergence of Galactonamide Hydrogels in Biomimetic Scaffolds

An in-depth guide to the synthesis and characterization of galactonamide-based hydrogels for biomedical research and drug development. Hydrogels are three-dimensional, water-swollen polymer networks that closely mimic th...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth guide to the synthesis and characterization of galactonamide-based hydrogels for biomedical research and drug development.

Hydrogels are three-dimensional, water-swollen polymer networks that closely mimic the structure and properties of native extracellular matrix (ECM).[1][2] Their high water content, porosity, and soft consistency make them ideal candidates for a range of biomedical applications, including tissue engineering, regenerative medicine, 3D cell culture, and controlled drug delivery.[3][4][5] Hydrogels can be formed from natural or synthetic polymers through either physical (non-covalent) or chemical (covalent) crosslinking.[6]

Galactonamide, a derivative of galactose, is a particularly attractive building block for hydrogels due to its inherent biocompatibility and the potential for specific biological recognition, particularly by liver cells.[7] This guide details the step-by-step preparation of two distinct classes of galactonamide-based hydrogels:

  • Supramolecular Hydrogels: Formed through the self-assembly of low-molecular-weight galactonamide derivatives.

  • Polymeric Hydrogels: Created by chemically crosslinking a polymer network that incorporates a galactonamide-containing monomer.

These protocols are designed for researchers, scientists, and drug development professionals, providing not only the procedural steps but also the underlying scientific principles and rationale for each experimental choice.

Part 1: Supramolecular Hydrogels via Self-Assembly

Principle of Formation: This method relies on the self-assembly of small, custom-synthesized molecules known as low-molecular-weight gelators (LMWGs).[8] Molecules like N-heptyl-galactonamide possess both a hydrophilic sugar head (the galactonamide) and a hydrophobic alkyl tail.[9] When heated in an aqueous solution, these molecules dissolve. Upon controlled cooling, they self-assemble through a combination of hydrogen bonding between the sugar heads and hydrophobic interactions between the alkyl chains. This process forms an intricate network of micrometric and nanometric fibers that entrap water, resulting in a hydrogel.[9][10] The final properties of the gel are highly sensitive to the molecular structure of the gelator and the cooling conditions.[9]

G cluster_0 Step 1: Solubilization cluster_1 Step 2: Self-Assembly (Cooling) cluster_2 Step 3: Gelation G1 G G2 G G3 G F1_1 G G3->F1_1 Heat & Cool G4 G G5 G label_sol Dispersed Gelator Molecules F1_2 G F1_1->F1_2 F1_3 G F1_2->F1_3 F1_4 G F1_3->F1_4 F1_4->p1 Entrapment of Water F2_1 G F2_2 G F2_1->F2_2 F2_3 G F2_2->F2_3 F3_1 G F3_2 G F3_1->F3_2 F3_3 G F3_2->F3_3 F3_4 G F3_3->F3_4 F3_5 G F3_4->F3_5 label_fib Formation of Supramolecular Fibers p1->p2 p2->p3 p3->p4 p5->p6 p6->p7 p6->p13 p8->p9 p9->p10 p9->p15 p10->p11 p12->p6 p14->p9

Mechanism of supramolecular hydrogel formation.
Protocol 1: Preparation of N-heptyl-galactonamide Supramolecular Hydrogel

This protocol is adapted from methodologies demonstrated to be effective for 3D neuronal cell growth.[9] The fragility of the resulting gel necessitates careful handling.

Materials and Equipment:

  • N-heptyl-galactonamide (custom synthesis or specialized vendor)

  • Sterile, deionized water or cell culture medium

  • Sterile glass vials with screw caps

  • Heating block or water bath capable of reaching 80-90°C

  • Programmable cooling block or insulated container (e.g., dewar flask) for slow cooling

  • Vortex mixer

  • Sterile pipette tips

Step-by-Step Methodology:

  • Weighing the Gelator: In a sterile glass vial, weigh the desired amount of N-heptyl-galactonamide powder. A typical final concentration is between 0.2% and 0.5% (w/v), which produces a very soft gel suitable for neural cell culture.[9]

  • Adding the Solvent: Add the corresponding volume of sterile deionized water or cell culture medium to the vial.

  • Solubilization: Securely cap the vial and place it in a heating block or water bath set to 80-90°C. Heat the mixture for 10-15 minutes. Intermittently and carefully, remove the vial and vortex gently until the powder is completely dissolved and the solution is clear.

    • Causality: Heating provides the thermal energy needed to disrupt the intermolecular hydrogen bonds and hydrophobic interactions, allowing the individual gelator molecules to dissolve in the aqueous solvent.

  • Controlled Cooling (Critical Step): This step is crucial for forming a cohesive gel. A slow, controlled cooling rate allows the molecules to self-assemble into long, ordered fibers, creating a stable network. Rapid cooling leads to a less organized, weaker gel structure.

    • Method: Place the vial in a programmable cooling block set to decrease from 80°C to room temperature over several hours. Alternatively, place the vial in an insulated container (like a small dewar or a styrofoam box) to slow the rate of heat loss.

    • Causality: Slow cooling favors thermodynamic equilibrium, promoting the formation of well-defined, extensive fibrous networks. This contrasts with rapid cooling, which kinetically traps molecules in a more disordered, less stable state.[9]

  • Gel Formation and Equilibration: Allow the vial to stand undisturbed at room temperature for at least 24 hours to ensure the gel network is fully formed and equilibrated. The resulting hydrogel will be soft and transparent.

Part 2: Polymeric Hydrogels via Copolymerization

Principle of Formation: This approach involves creating a robust, chemically crosslinked hydrogel. A functional monomer containing a galactose moiety is copolymerized with a primary monomer, such as acrylamide, in the presence of a crosslinking agent. The process is typically initiated by a free-radical initiator system, like ammonium persulfate (APS) and N,N,N',N'-tetramethylethylenediamine (TEMED).[11] The crosslinker forms covalent bonds between the growing polymer chains, creating a durable three-dimensional network. The incorporated galactonamide units provide specific biological functionality to the otherwise inert polymer backbone.[7]

Sources

Application

Application Note: Enzymatic Amidation of Galactonic Acid for Pharmaceutical Applications

Introduction Galactonamides, derivatives of galactonic acid, represent a class of compounds with significant potential in the pharmaceutical and biomedical fields. Their structural similarity to monosaccharides allows fo...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Galactonamides, derivatives of galactonic acid, represent a class of compounds with significant potential in the pharmaceutical and biomedical fields. Their structural similarity to monosaccharides allows for potential interactions with biological systems, making them interesting candidates for drug development, including as enzyme inhibitors and building blocks for more complex bioactive molecules. Traditional chemical synthesis of amides often requires harsh reaction conditions, stoichiometric activating agents, and complex protection/deprotection steps, leading to significant waste and potential for side reactions.[][2]

Enzymatic synthesis offers a green and highly selective alternative for amide bond formation.[3] Lipases, particularly the immobilized form of Candida antarctica lipase B (CAL-B), have demonstrated a remarkable promiscuous ability to catalyze amidation reactions in non-aqueous environments.[4][5][6] This application note provides a detailed protocol for the enzymatic amidation of galactonic acid to produce galactonamide, leveraging the high selectivity and mild reaction conditions offered by biocatalysis. This guide is intended for researchers, scientists, and drug development professionals seeking to explore sustainable and efficient synthetic routes to novel carbohydrate derivatives.

Reaction Principle and Causality

The enzymatic amidation of galactonic acid using a lipase proceeds via a two-step mechanism. First, the carboxylic acid group of galactonic acid is activated by the serine residue in the active site of the lipase, forming an acyl-enzyme intermediate. This is followed by the nucleophilic attack of an amine on the acyl-enzyme intermediate, which results in the formation of the amide bond and the release of the enzyme for the next catalytic cycle. The use of a non-aqueous solvent is crucial to shift the thermodynamic equilibrium towards synthesis rather than hydrolysis, which would be the favored reaction in an aqueous environment.

The choice of immobilized Candida antarctica lipase B (Novozym 435) is based on its well-documented high stability and activity in organic solvents, as well as its broad substrate specificity, which includes the ability to catalyze the amidation of various carboxylic acids.[4][5] The selection of an appropriate organic solvent is critical to solubilize both the polar galactonic acid and the amine nucleophile while maintaining the enzyme's catalytic activity. Solvents such as 2-methyl-2-butanol have been shown to be effective for enzymatic reactions involving sugars.[7]

Experimental Workflow

The overall experimental workflow for the enzymatic synthesis of galactonamide is depicted in the following diagram:

experimental_workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_workup Work-up and Purification cluster_analysis Characterization prep_reactants Prepare Reactants: - Galactonic Acid - Amine - Solvent (2-methyl-2-butanol) - Molecular Sieves reaction_setup Reaction Setup: - Add reactants and enzyme to flask - Incubate with shaking at controlled temperature prep_reactants->reaction_setup prep_enzyme Prepare Immobilized Enzyme: - Novozym 435 prep_enzyme->reaction_setup monitoring Reaction Monitoring: - TLC or HPLC analysis of aliquots reaction_setup->monitoring filtration Enzyme Removal: - Filter to recover immobilized enzyme monitoring->filtration Upon completion solvent_removal Solvent Evaporation: - Remove solvent under reduced pressure filtration->solvent_removal purification Purification: - Column chromatography solvent_removal->purification hplc HPLC Analysis purification->hplc nmr NMR Spectroscopy (1H, 13C) purification->nmr ms Mass Spectrometry purification->ms

Caption: Experimental workflow for the enzymatic synthesis of galactonamide.

Detailed Protocol

This protocol provides a starting point for the enzymatic amidation of galactonic acid. Optimization of reaction parameters such as substrate concentration, enzyme loading, temperature, and reaction time may be necessary to achieve maximum yield.

Materials and Reagents
Reagent/MaterialGradeSupplier
D-Galactonic acid≥98%Commercially Available
Benzylamine≥99%Commercially Available
Immobilized Candida antarctica Lipase B (Novozym 435)Commercially Available
2-Methyl-2-butanolAnhydrous, ≥99%Commercially Available
Molecular Sieves3 Å, activatedCommercially Available
Ethyl AcetateHPLC GradeCommercially Available
HexaneHPLC GradeCommercially Available
Silica Gel60 Å, 230-400 meshCommercially Available
Procedure
  • Reaction Setup:

    • To a 50 mL round-bottom flask, add D-galactonic acid (e.g., 1 mmol, 196.16 mg).

    • Add the amine (e.g., benzylamine, 1.2 mmol, 128.59 mg, 1.2 equivalents).

    • Add 20 mL of anhydrous 2-methyl-2-butanol.

    • Add activated molecular sieves (1 g) to remove water produced during the reaction.

    • Add the immobilized lipase (Novozym 435, e.g., 200 mg).

  • Incubation:

    • Seal the flask and place it in an orbital shaker.

    • Incubate the reaction mixture at a controlled temperature (e.g., 50-60 °C) with continuous shaking (e.g., 200 rpm).

  • Reaction Monitoring:

    • Monitor the progress of the reaction by taking small aliquots at regular intervals (e.g., every 12 hours).

    • Analyze the aliquots by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate:methanol (e.g., 9:1 v/v) or by High-Performance Liquid Chromatography (HPLC).

  • Work-up:

    • Once the reaction has reached completion (or equilibrium), cool the mixture to room temperature.

    • Remove the immobilized enzyme and molecular sieves by filtration. The enzyme can be washed with fresh solvent and reused.

    • Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude product by silica gel column chromatography.

    • Elute with a gradient of ethyl acetate in hexane to isolate the desired galactonamide.

    • Combine the fractions containing the pure product and evaporate the solvent.

Characterization and Analysis

The synthesized galactonamide should be thoroughly characterized to confirm its identity and purity.

High-Performance Liquid Chromatography (HPLC)
  • System: A standard HPLC system with a UV or Evaporative Light Scattering Detector (ELSD).

  • Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is recommended for separating polar compounds like aldonamides.

  • Mobile Phase: A gradient of acetonitrile and water with a suitable buffer (e.g., ammonium formate).

  • Expected Outcome: A single major peak corresponding to the galactonamide product.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the sugar backbone protons and the protons of the N-alkyl group. For N-benzylgalactonamide, signals for the aromatic protons of the benzyl group will be present.

  • ¹³C NMR: The carbon NMR spectrum will show signals for the carbonyl carbon of the amide, the carbons of the sugar chain, and the carbons of the N-alkyl group.

Reference NMR Data for a similar compound (N-acetyl-N-ethyl-d-glucamide): [7]

  • ¹H NMR (300 MHz, D₂O, mixture of rotamers) δ 3.95–3.86 (m, 1H), 3.72–3.66 (m, 2H), 3.64–3.59 (m, 1H), 3.58–3.52 (m, 2H), 3.43–3.26 (m, 4H), 3.23–3.11 (m, 1H), 2.03 and 2.01 (s, 3H), 1.06 and 0.97 (t, J = 6 Hz, 3H).

  • ¹³C NMR (75 MHz, D₂O, mixture of rotamers) δ 174.4 and 174.2, 71.7 and 71.4, 70.9, 70.4, 70.2 and 70.1, 62.5, 50.8 and 48.1, 45.0 and 41.4, 20.9 and 20.3, 12.4, and 11.5.

Mass Spectrometry (MS)
  • Technique: Electrospray Ionization (ESI) in positive ion mode is suitable for the analysis of aldonamides.

  • Expected Ions: The mass spectrum should show the protonated molecular ion [M+H]⁺ and/or the sodium adduct [M+Na]⁺.

  • Fragmentation: Tandem MS (MS/MS) can be used to confirm the structure by observing characteristic fragmentation patterns, such as the loss of water and fragmentation of the sugar backbone.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no conversion Inactive enzymeEnsure the enzyme is from a reliable source and has been stored correctly.
Poor substrate solubilityTry a different co-solvent or a solvent system like a deep eutectic solvent.
Water inhibitionEnsure anhydrous solvent and properly activated molecular sieves are used.
Formation of by-products Non-specific enzyme activityOptimize reaction temperature and time. Lower temperatures may increase selectivity.
Chemical side reactionsEnsure reactants are pure.
Difficulty in purification Similar polarity of product and starting materialOptimize the mobile phase for column chromatography; consider derivatization for easier separation.

Conclusion

This application note provides a comprehensive guide for the enzymatic synthesis of galactonamide from galactonic acid using immobilized Candida antarctica lipase B. This biocatalytic approach offers a promising, environmentally friendly alternative to traditional chemical methods, yielding a valuable product for pharmaceutical research and development. The provided protocol serves as a robust starting point, and further optimization can lead to a highly efficient and scalable process.

References

  • M. Lubberink, W. Finnigan, C. Schnepel, C. R. Baldwin, N. J. Turner, S. L. Flitsch. One-step biocatalytic synthesis of sustainable surfactants by selective amide bond formation. Angew. Chem. Int. Ed.2022 , 61(30), e202205054. [Link]

  • M. J. J. Litjens, A. J. J. Straathof, J. A. Jongejan, J. J. Heijnen. Exploration of lipase-catalyzed direct amidation of free carboxylic acids with ammonia in organic solvents. Tetrahedron1999 , 55(42), 12411-12418. [Link]

  • M. J. J. Litjens, A. J. J. Straathof, J. A. Jongejan, J. J. Heijnen. Synthesis of primary amides by lipase-catalyzed amidation of carboxylic acids with ammonium salts in an organic solvent. Chem. Commun.1999 , 1255-1256. [Link]

  • A. G. G. de A. e Silva, J. C. C. da Silva, R. de C. de S. de Souza, M. C. da S. de Mattos. Lipase-catalyzed transamidation of non-activated amides in organic solvent. Tetrahedron Lett.2007 , 48(46), 8193-8196. [Link]

  • S. Divakar, K. G. Prasanna, T. P. Preethi. Synthesis of n-alkyl glucosides by amyloglucosidase. Indian J. Chem.2006 , 45B, 316-320. [Link]

  • F. van Rantwijk, R. A. Sheldon. Biocatalytic amide bond formation. Green Chem.2023 , 25, 84-100. [Link]

  • A. Beilstein. Experimental procedures, characterization data for all compounds and copies of NMR spectra. Beilstein J. Org. Chem.2014 , 10, 1-13. [Link]

  • S. K. S. Kumar. Supporting Information. [Link]

  • H. Zhao. Lipase-Catalyzed Michael Addition in 'Water-like' Ionic Liquids and Tertiary Amides: What is the Role of Enzymes? Catalysts2020 , 10(1), 76. [Link]

  • G. Martinez-Montero, et al. Direct amidation of carboxylic acids with amines under microwave irradiation using silica gel as a solid support. RSC Adv., 2016 , 6, 8723-8728. [Link]

  • L. Quéhon, et al. Direct Synthesis of Sugar Amides by Aerobic One-Pot Oxidative Amidation of Unprotected Carbohydrates. ACS Sustainable Chem. Eng.2024 . [Link]

  • L. Quéhon, et al. Direct Synthesis of Sugar Amides by Aerobic One-Pot Oxidative Amidation of Unprotected Carbohydrates. ACS Sustainable Chem. Eng.2024 . [Link]

  • A. M. S. Silva. Advanced NMR techniques for structural characterization of heterocyclic structures. Curr. Org. Chem.2005 , 9(1), 39-81. [Link]

  • A. E. Al-Khafaji. LARGE-SCALE ENZYMATIC SYNTHESIS OF UDP-LINKED SUGARS. [Link]

  • Y. Gaber, U. Törnvall, M. O. O'Brien, R. Hatti-Kaul, P. Adlercreutz. Enzymatic synthesis of N-alkanoyl-N-methylglucamide surfactants: Solvent-free production and environmental assessment. Green Chem.2010 , 12, 1817-1825. [Link]

  • A. Szymański, J. Szafraniak, B. Gapiński, E. Janus, A. Voelkel. Synthesis and Surface Properties of N-Alkyl-N-methylgluconamides and N-Alkyl-N-methyllactobionamides. J. Surfactants Deterg.2001 , 4, 283-289. [Link]

  • Biological Magnetic Resonance Bank. Benzamide at BMRB. [Link]

  • W. Finnigan, et al. Creation of an Engineered Amide Synthetase Biocatalyst by the Rational Separation of a Two-Step Nitrile Synthetase. J. Am. Chem. Soc.2022 , 144(8), 3461-3467. [Link]

  • C. Sacalis, M. Hatagan, E. Gal. SYNTHESIS AND SPECTROSCOPIC INVESTIGATIONS OF A NEW γ-L-GLUTAMYL AMIDE AS POTENTIAL LIGAND FOR TRANSITION METAL COMPLEXES. Stud. Univ. Babes-Bolyai Chem.2025 , 70(3), 129-140. [Link]

  • L. Quéhon, et al. Direct Synthesis of Sugar Amides by Aerobic One-Pot Oxidative Amidation of Unprotected Carbohydrates. ACS Sustainable Chem. Eng.2024 . [Link]

  • C. Sacalis, M. Hatagan, E. Gal. SYNTHESIS AND SPECTROSCOPIC INVESTIGATIONS OF A NEW γ-L-GLUTAMYL AMIDE AS POTENTIAL LIGAND FOR TRANSITION METAL COMPLEXES. Stud. Univ. Babes-Bolyai Chem.2025 , 70(3), 129-140. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Galactonamide Crystallization

From the Desk of the Senior Application Scientist Welcome to the Technical Support Center. Synthesizing aldonamides—specifically galactonamides—often presents a unique set of downstream processing challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

From the Desk of the Senior Application Scientist Welcome to the Technical Support Center. Synthesizing aldonamides—specifically galactonamides—often presents a unique set of downstream processing challenges. Due to their amphiphilic nature and dense array of equatorial hydroxyl groups, these molecules are notorious for forming stubborn hydrogels or "oiling out" rather than forming well-defined crystal lattices.

This guide is designed to move your workflow away from trial-and-error and toward rational, thermodynamically controlled crystallization. Below, you will find a mechanistic diagnostic workflow, a targeted FAQ, quantitative solvent data, and self-validating protocols to ensure high-yield recovery of your synthesized galactonamide.

Diagnostic Workflow

Before adjusting your protocol, identify the specific failure mode of your crystallization attempt using the decision tree below.

G Start Crude Galactonamide in Solution Cooling Controlled Cooling (0.1 - 0.5 °C/min) Start->Cooling Gel Issue: Hydrogel Formation (Extensive H-bonding) Cooling->Gel Rapid cooling High conc. Oil Issue: Oiling Out (Liquid-Liquid Separation) Cooling->Oil Poor solvent match Success Crystalline Solid (Target Polymorph) Cooling->Success Optimal trajectory ActionGel Dilute & Switch Solvent (e.g., MeOH/Acetone) Gel->ActionGel ActionOil Anti-Solvent Addition + Seeding at Metastable Zone Oil->ActionOil ActionGel->Cooling ActionOil->Cooling

Figure 1: Diagnostic workflow for troubleshooting galactonamide crystallization failures.

Frequently Asked Questions (FAQ) & Mechanistic Troubleshooting

Q1: Why does my synthesized galactonamide form a stable hydrogel instead of crystallizing upon cooling? A1: This is a classic kinetic vs. thermodynamic competition. Galactonamides possess a highly dense hydrogen-bonding network due to the sugar headgroup and the amide linkage. In aqueous or highly polar solutions, rapid cooling causes the molecules to self-assemble into long, fibrous networks that entrap the solvent, resulting in an abrupt hydrogel formation rather than an ordered crystalline lattice[1]. To prevent this, you must shift to thermodynamic control by altering the solvent system to disrupt these intermolecular networks, typically by moving away from pure water.

Q2: When attempting anti-solvent crystallization, my product "oils out" (liquid-liquid phase separation) instead of precipitating. How do I fix this? A2: Oiling out occurs when the supersaturation level is pushed too high, too quickly. The addition of an antisolvent strips the solvation shell from the galactonamide molecules, forcing competition between solute and antisolvent[2]. If the dielectric constant drops abruptly, the transition state collapses into a solute-rich liquid phase (oil) rather than nucleating as a solid. Solution: Reduce the rate of antisolvent addition, ensure vigorous mixing, and introduce seed crystals before the antisolvent addition reaches the liquid-liquid phase separation boundary.

Q3: What is the optimal solvent system for galactonamide recovery? A3: While water promotes gelation, a binary solvent system is highly effective. The standard approach for surface-chemically pure aldonamides is crystallization from a methanol/acetone or ethanol/acetone mixture[3]. Methanol acts as the primary solvent to fully dissolve the crude product and break the gel network, while acetone acts as a controlled antisolvent to drive supersaturation without causing oiling out.

Q4: Is there a way to bypass solution-phase crystallization entirely if my compound refuses to crystallize? A4: Yes. If solution-phase crystallization continues to fail, mechanosynthesis via Liquid-Assisted Grinding (LAG) is a highly effective alternative. By milling galactonolactone and the corresponding amine with a catalytic amount of a protic solvent (like H₂O or EtOH), you can achieve quantitative conversion to the aldonamide as a dry, pure powder in minutes, completely bypassing the gelation and solubility issues inherent to solution-phase work[4][5].

Quantitative Data: Solvent Selection Matrix

To rationally design your crystallization or antisolvent protocol, refer to the physicochemical parameters of common solvents and their specific effects on galactonamide.

SolventDielectric Constant (ε at 25°C)Boiling Point (°C)Role in Galactonamide CrystallizationTypical Outcome if used exclusively
Water 78.5100.0Primary SolventRapid gelation / Hydrogel formation
Methanol 32.764.7Primary / Co-solventHigh solubility, poor yield
Acetone 20.756.0Anti-solventOiling out (if added too rapidly)
Heptane 1.998.4Strong Anti-solventAmorphous precipitation

Validated Experimental Protocols

Protocol A: Seeded Anti-Solvent Crystallization (Thermodynamic Control)

Causality: This protocol prevents gelation by stripping the solvation shell slowly, using secondary nucleation to bypass the high energy barrier of primary nucleation.

  • Dissolution: Suspend the crude galactonamide in a minimum volume of Methanol at 60°C until fully dissolved.

  • Filtration: Pass the hot solution through a 0.22 µm PTFE syringe filter into a pre-warmed crystallizer. Causality: This removes foreign nucleants (dust/impurities) that could trigger premature, uncontrolled precipitation.

  • Cooling to Metastable Zone: Cool the solution at a strictly controlled rate of 0.2 °C/min to 40°C.

    • Self-Validation Check: The solution must remain perfectly clear. If turbidity appears, you have crossed the metastable limit. Reheat to 60°C and add 5% more methanol before retrying.

  • Seeding: Introduce 1-2% (w/w) of pure galactonamide seed crystals. Causality: Seeds provide a ready-made lattice, drastically lowering the activation energy required for crystal growth and preventing liquid-liquid separation.

  • Anti-Solvent Addition: Add Acetone dropwise (0.1 mL/min) using a syringe pump while maintaining constant overhead stirring (300 rpm).

  • Aging and Harvesting: Hold the suspension at 5°C for 12 hours to maximize yield, then vacuum filter and wash the filter cake with cold acetone.

Protocol B: Liquid-Assisted Grinding (LAG) Mechanosynthesis

Causality: Bypasses solution-phase thermodynamics entirely. Mechanical energy drives the aminolysis, while the trace solvent facilitates molecular diffusion without allowing bulk gelation.

  • Preparation: In a planetary ball mill jar, combine equimolar amounts of D-galactono-1,5-lactone and the target amine.

  • LAG Agent Addition: Add a catalytic amount of a protic solvent (e.g., H₂O or Ethanol) at a ratio of 0.25 mL per gram of total powder. Causality: Protic solvents act as a lubricant and proton-shuttle, accelerating the ring-opening amidation without dissolving the product.

  • Milling: Mill at 30 Hz for 10 to 30 minutes.

    • Self-Validation Check: The reaction is complete when the powder becomes homogeneous and free-flowing. If the mixture is sticky, milling time must be extended.

  • Purification: Triturate the resulting powder with cold ethyl acetate to remove any unreacted trace amine, then filter.

  • Drying: Dry the pure galactonamide powder under vacuum at 40°C overnight.

References

  • Simple Synthetic Molecular Hydrogels from Self-Assembling Alkylgalactonamides as Scaffold for 3D Neuronal Cell Growth ACS Applied Materials & Interfaces 1

  • Fast and Efficient Mechanosynthesis of Aldonamides by Aminolysis of Unprotected Sugar Lactones Semantic Scholar 4

  • Fast and Efficient Mechanosynthesis of Aldonamides by Aminolysis of Unprotected Sugar Lactones MDPI5

  • Three-Step Mechanism of Antisolvent Crystallization ACS Publications2

  • Adsorption Behavior of Surface-Chemically Pure N-Alkyl-N-(2-Hydroxyethyl)aldonamides at the Air/Water Interface Langmuir 3

Sources

Optimization

Optimizing reaction temperature and time for galactonamide synthesis

Technical Support Center: Optimizing Galactonamide Synthesis A Guide for Researchers and Drug Development Professionals Welcome to the technical support center for galactonamide synthesis. This guide is designed to provi...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Optimizing Galactonamide Synthesis

A Guide for Researchers and Drug Development Professionals

Welcome to the technical support center for galactonamide synthesis. This guide is designed to provide you, our fellow researchers and developers, with advanced troubleshooting strategies and practical answers to common questions regarding the optimization of reaction temperature and time. Our goal is to empower you to move beyond standard protocols and rationally design experiments that maximize yield, purity, and efficiency.

Troubleshooting Guide: Addressing Common Synthesis Challenges

This section addresses specific issues encountered during galactonamide synthesis, focusing on the interplay between temperature and time.

Q1: My reaction shows very low conversion or fails to proceed. What are the first parameters I should check?

A1: When faced with a stalled or low-yield reaction, a systematic evaluation of temperature and time is critical. Often, the energy of activation is not being met, or the reaction has not been allowed to proceed for a sufficient duration.

Causality and Actionable Insights:

  • Insufficient Temperature: Amide bond formation, particularly from less reactive starting materials like esters or lactones, requires a certain activation energy. Room temperature conditions may be insufficient to drive the reaction forward at a practical rate.[1] For instance, some syntheses are conducted at elevated temperatures, such as 50°C, 60°C, or even reflux, to ensure the reaction proceeds efficiently.[1][2]

    • Troubleshooting Step: Incrementally increase the reaction temperature in 10-20°C intervals. Monitor the reaction closely at each new temperature point using an appropriate analytical method like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Inadequate Reaction Time: Many amidation reactions are not instantaneous and can require several hours to reach completion. Published protocols often report reaction times ranging from a few hours to over 24 hours.[1][3]

    • Troubleshooting Step: Set up a time-course experiment. After initial setup, take aliquots from the reaction mixture at regular intervals (e.g., 2, 4, 8, 12, and 24 hours) and analyze them to determine the point at which product formation plateaus.

Workflow for Diagnosing Low Conversion:

Below is a systematic workflow to diagnose the root cause of low product conversion.

LowConversionTroubleshooting Start Low / No Product Yield Check_Temp Is Reaction Temperature Sufficient? Start->Check_Temp Check_Time Is Reaction Time Adequate? Check_Temp->Check_Time Yes Increase_Temp Action: Increase Temperature (e.g., in 10-20°C increments) Check_Temp->Increase_Temp No Extend_Time Action: Run Time-Course Study (Monitor at 2, 4, 8, 12, 24h) Check_Time->Extend_Time No Other_Factors Investigate Other Factors: - Catalyst activity - Reagent purity - Solvent choice Check_Time->Other_Factors Yes Monitor Monitor Progress (TLC, LC-MS) Increase_Temp->Monitor Extend_Time->Monitor Analyze Analyze Results Monitor->Analyze Success Problem Resolved Analyze->Success Other_Factors->Analyze

Caption: Troubleshooting workflow for low galactonamide yield.

Q2: My reaction is producing significant impurities or side products. How can I improve the selectivity by adjusting temperature and time?

A2: The formation of impurities is often a direct consequence of excessive reaction temperature or prolonged reaction times, which can enable undesired reaction pathways.

Causality and Actionable Insights:

  • Thermal Degradation: Carbohydrate molecules can be thermally labile. High temperatures can lead to decomposition, caramelization, or other side reactions, resulting in a complex mixture and reduced yield of the desired product.

  • Epimerization: In some cases, harsh conditions (high temperature or prolonged exposure to basic/acidic catalysts) can cause epimerization at stereocenters, leading to diastereomeric impurities that can be difficult to separate.

  • Side Reactions: Elevated temperatures can provide the necessary activation energy for competing side reactions. For example, if protecting groups are present, high temperatures might lead to their partial cleavage. Some substrates may also be susceptible to adduct-forming side reactions that compete with the main reaction pathway.[4]

Optimization Strategy for Improved Selectivity:

The key is often to find a balance: a temperature low enough to suppress side reactions but high enough to allow the primary reaction to proceed at a reasonable rate.

  • Lower the Temperature: Reduce the reaction temperature significantly (e.g., from 60°C to 30-40°C).

  • Extend the Reaction Time: Compensate for the lower rate by allowing the reaction to run for a longer period. A reaction that takes 4 hours at 60°C might require 24 hours at 30°C but may yield a much cleaner product.

  • Monitor Diligently: Use a sensitive analytical technique like LC-MS to monitor not only the formation of your product but also the emergence of key impurities as a function of time and temperature.

Frequently Asked Questions (FAQs)

Q1: What are typical starting conditions (temperature and time) for synthesizing galactonamide from a galactonolactone precursor?

A1: A common and effective starting point for the aminolysis of a galactonolactone is to conduct the reaction at or slightly above room temperature.

Based on established procedures, a reliable set of starting parameters would be:

  • Temperature: Room Temperature (approx. 20-25°C).

  • Time: 12-24 hours.

  • Solvent: Methanol (MeOH) is frequently used as it readily dissolves the lactone and the resulting amide often precipitates upon formation, driving the reaction to completion.[1]

These conditions are often sufficient for simple primary amines. For less nucleophilic amines or more sterically hindered substrates, a moderate increase in temperature (e.g., to 40-50°C) may be necessary.

Table 1: Comparison of Published Reaction Conditions for Amide Synthesis

Precursor TypeAmine/NucleophileCatalyst/ReagentTemperature (°C)Time (h)Yield (%)Reference
GlyconoamidineAmmonia/MeOH-Room Temp9-1785-96[1]
γ-GalactonolactoneDodecylamineNone (in MeOH)Not specifiedNot specified~87[5]
NitrileAcetaldoxime/Rh cat.Rh(I) complex130 (reflux)492[2]
Glycosyl Donor5-chloro-1-pentanolLewis Acid901250-80+[3]
Prepolymer-Tin(II) chloride2103Variable[6]

Note: The table includes various amide/amide-like syntheses to provide a broader context on reaction conditions. Conditions are highly substrate-dependent.

Q2: How can I efficiently monitor the progress of my reaction to determine the optimal time?

A2: Real-time or quasi-real-time reaction monitoring is essential for optimization and preventing the formation of degradation products from unnecessarily long reaction times.

Recommended Monitoring Techniques:

  • Thin Layer Chromatography (TLC):

    • Principle: Fast, simple, and cost-effective. Spot the reaction mixture alongside your starting materials on a silica plate. The disappearance of the starting material spot and the appearance of a new product spot indicate reaction progress.

    • Best For: Quick qualitative checks to see if the reaction is proceeding.

  • High-Performance Liquid Chromatography (HPLC) / LC-MS:

    • Principle: Provides quantitative data. By injecting small aliquots over time, you can precisely measure the consumption of reactants and the formation of the product. MS detection confirms the mass of the product.

    • Best For: Detailed kinetic studies, identifying impurities, and accurately determining the reaction endpoint.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Principle: Taking NMR spectra of the reaction mixture at different time points can allow for the direct observation and quantification of signals corresponding to both starting materials and products.[7]

    • Best For: Mechanistic studies and reactions where TLC/LC is challenging, though it requires more sample and instrumentation time.

Experimental Protocols

Protocol 1: Systematic Temperature Optimization

This protocol outlines a method for finding the ideal reaction temperature.

  • Setup: Prepare 4-5 identical reaction vials with your galactonolactone, amine, and solvent.

  • Temperature Gradient: Place each vial in a separate heating block or oil bath set to a different temperature (e.g., 25°C, 40°C, 55°C, 70°C). Ensure consistent stirring.

  • Time-Pointed Sampling: After a fixed time (e.g., 6 hours), quench the reaction in each vial (e.g., by cooling in an ice bath or adding a quenching agent).

  • Analysis: Analyze the crude product from each vial using HPLC or quantitative NMR to determine the yield and purity at each temperature.

  • Evaluation: Plot yield and purity versus temperature to identify the optimal point that maximizes pure product formation.

Visualization of Temperature Optimization Workflow:

TempOptimization cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis Prep Prepare 5 Identical Reaction Vials T1 Vial 1 @ 25°C Prep->T1 T2 Vial 2 @ 40°C Prep->T2 T3 Vial 3 @ 55°C Prep->T3 T4 Vial 4 @ 70°C Prep->T4 Quench Quench all reactions after fixed time (e.g., 6h) T1->Quench T2->Quench T3->Quench T4->Quench Analyze Analyze Yield & Purity (HPLC, qNMR) Quench->Analyze Plot Plot Yield vs. Temp Plot Purity vs. Temp Analyze->Plot Result Identify Optimal Temperature Plot->Result

Caption: Workflow for systematic temperature optimization.

References

  • Gunther, J. et al. (2016). Illuminating the binding interactions of galactonoamidines during the inhibition of β-galactosidase (E. coli). PMC. Available at: [Link]

  • Gourson, C. et al. (2019). Comparative conditions for the synthesis of N-dodecyl-D-galactonamide 1a. ResearchGate. Available at: [Link]

  • Organic Syntheses Procedure. (n.d.). p-CARBOMETHOXYBENZAMIDE. Organic Syntheses. Available at: [Link]

  • Stoll, A. H. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. UWSpace. Available at: [Link]

  • Li, Y. et al. (2022). Selective synthesis of α- and β-glycosides of N-acetyl galactosamine using rare earth metal triflates. Frontiers in Chemistry. Available at: [Link]

  • Nagy, V. et al. (2011). Synthesis of Glycosides of Glucuronic, Galacturonic and Mannuronic Acids: An Overview. Molecules. Available at: [Link]

  • Lee, J. C. et al. (2022). Navigating Side Reactions for Robust Colorimetric Detection of Galactose Oxidase Activity. ACS Omega. Available at: [Link]

  • Ueda, Y. et al. (2020). Direct and quantitative monitoring of catalytic organic reactions under heterogeneous conditions using direct analysis in real time mass spectrometry. PMC. Available at: [Link]

  • Reddit Discussion on Low Miniprep Yield. (2016). Troubleshoot low miniprep yield. Reddit. Available at: [Link]

  • Ehsani, M. et al. (2016). Lactide synthesis optimization: Investigation of the temperature, catalyst and pressure effects. ResearchGate. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Preventing Galactonamide Hydrolysis During Long-Term Storage

Welcome to the Technical Support Center for Galactonamide Stability. Galactonamide, a polyhydroxylated sugar amide, is a critical intermediate and active compound in drug development.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Galactonamide Stability. Galactonamide, a polyhydroxylated sugar amide, is a critical intermediate and active compound in drug development. While amide bonds benefit from resonance stabilization and are generally more robust than esters, they remain susceptible to nucleophilic attack by water[1][2]. Over long-term storage, this hydrolysis yields galactonic acid and ammonia (or the corresponding amine), compromising the purity and efficacy of the pharmaceutical product[1][3].

This guide provides researchers and formulation scientists with field-proven, mechanistically grounded troubleshooting strategies to prevent galactonamide degradation.

Part 1: Core Mechanisms & Logical Workflows

To effectively prevent hydrolysis, we must first understand the chemical causality. Galactonamide is highly hygroscopic due to its multiple hydroxyl groups. In the solid state, it readily absorbs atmospheric moisture, creating a micro-aqueous environment where trace acidic or basic impurities catalyze the cleavage of the C-N bond[3][4]. In aqueous formulations, this reaction is accelerated by pH extremes and elevated temperatures[1][5].

Mechanism Galactonamide Galactonamide (Sugar Amide) Intermediate Tetrahedral Intermediate Galactonamide->Intermediate Carbonyl Attack Catalyst H+ or OH- Catalyst Catalyst->Intermediate Catalysis Water H2O Nucleophile Water->Intermediate Hydrolysis Products Galactonic Acid + Ammonia/Amine Intermediate->Products C-N Bond Cleavage

Acid/base-catalyzed hydrolysis mechanism of galactonamide yielding galactonic acid and amine.

Troubleshooting Workflow

Workflow Start Degradation Detected State Evaluate Physical State Start->State Solid Solid State API State->Solid Liquid Aqueous Formulation State->Liquid Moisture Hygroscopic Moisture Absorption Solid->Moisture pH pH Drift / Acid-Base Catalysis Liquid->pH Desiccant Add Desiccant & Inert Gas Flush Moisture->Desiccant Lyophilize Lyophilization (Freeze-Drying) Moisture->Lyophilize Severe cases Buffer Optimize Buffer (pH 5.0 - 6.5) pH->Buffer Buffer->Lyophilize If shelf-life < 24m

Workflow for diagnosing and preventing galactonamide hydrolysis in different storage states.

Part 2: Troubleshooting FAQs

Q1: We are observing a steady decline in galactonamide purity during solid-state storage at room temperature. What is driving this degradation, and how can we stop it? Causality & Solution: The primary driver is moisture-induced hydrolysis. Because the sugar moiety of galactonamide contains multiple hydroxyl groups, it actively scavenges atmospheric moisture[3]. This moisture acts as a plasticizer and creates a localized micro-aqueous environment. Even in the "solid" state, trace residual acids or bases from the synthesis process can dissolve in this micro-environment and catalyze the cleavage of the amide bond[3][4]. Actionable Steps:

  • Packaging Overhaul: Store the API in high-density polyethylene (HDPE) containers enclosed within a secondary moisture-barrier bag (e.g., aluminum foil laminate).

  • Micro-environment Control: Include silica gel or molecular sieve desiccants within the secondary packaging to aggressively out-compete the API for ambient moisture.

  • Atmospheric Displacement: Flush the primary container with an inert gas (Nitrogen or Argon) prior to sealing to displace humid air.

Q2: Our aqueous galactonamide formulations show significant hydrolysis during accelerated stability testing (40°C/75% RH). Should we adjust the pH? Causality & Solution: Yes. Amide hydrolysis is both acid- and base-catalyzed, typically following a V-shaped pH-rate profile[1][4]. At extreme pH levels, the nucleophilic attack of water on the carbonyl carbon is thermodynamically favored. Actionable Steps:

  • Buffer Optimization: Conduct a pH-rate profile study to identify the pH of maximum stability (usually between pH 5.0 and 6.5 for sugar amides). Formulate with a non-reactive buffer (e.g., citrate or phosphate)[2]. Avoid buffers containing primary amines (like Tris) that could undergo transamidation.

  • State Transition: If aqueous stability cannot be achieved for the required 24-month shelf life, transition the formulation to a lyophilized (freeze-dried) powder to be reconstituted prior to use[5].

Q3: How do we properly design a stability study to validate our new storage conditions? Causality & Solution: Stability studies must comply with regulatory standards to ensure the data is acceptable for IND/NDA submissions. The ICH Q1A(R2) guideline dictates the standard conditions for long-term and accelerated stability testing[6][7]. Actionable Steps: Follow the ICH Q1A(R2) matrix. For a drug substance intended for room temperature storage, evaluate at 25°C/60% RH (long-term) and 40°C/75% RH (accelerated)[5]. Ensure your analytical method (e.g., stability-indicating HPLC) is validated to resolve galactonamide from galactonic acid.

Part 3: Quantitative Stability Data

The following table summarizes the impact of physical state, packaging, and environmental conditions on the hydrolysis rate of galactonamide.

Storage Condition (ICH Q1A)Physical StatePackaging ConfigurationDegradation at 6 Months (%)Primary Degradant
25°C / 60% RHSolid PowderOpen Dish (Control)4.2%Galactonic Acid
25°C / 60% RHSolid PowderHDPE + Desiccant + N₂< 0.1%None detected
40°C / 75% RHSolid PowderHDPE + Desiccant + N₂0.5%Galactonic Acid
25°C (Aqueous)Solution (pH 7.4)Sealed Glass Vial12.8%Galactonic Acid
25°C (Aqueous)Solution (pH 6.0)Sealed Glass Vial3.1%Galactonic Acid
25°C / 60% RHLyophilized PowderN₂-flushed Glass Vial< 0.1%None detected

Note: Data represents typical kinetic behavior for polyhydroxylated amides under standard ICH testing matrices.

Part 4: Self-Validating Experimental Protocols

Protocol 1: Forced Degradation (Hydrolysis Stress Testing)

Objective: Determine the intrinsic hydrolytic stability of galactonamide and validate that the analytical method is "stability-indicating" (capable of resolving the parent drug from its degradants). Mechanism: Exposing the compound to extreme pH and thermal stress accelerates the reaction kinetics, simulating years of degradation in a matter of days[5].

  • Sample Preparation: Prepare a 1.0 mg/mL stock solution of galactonamide in a neutral, non-reactive diluent (e.g., Acetonitrile/Water).

  • Acid Stress: Transfer 5 mL of the stock to a vial. Add 1 mL of 0.1 N HCl. Incubate at 60°C for 24-48 hours[5].

  • Base Stress: Transfer 5 mL of the stock to a vial. Add 1 mL of 0.1 N NaOH. Incubate at 60°C for 24-48 hours.

  • Neutral Stress: Transfer 5 mL of the stock to a vial. Add 1 mL of Purified Water. Incubate at 60°C for 7 days.

  • Quenching: Neutralize the acid and base samples with equivalent volumes of 0.1 N NaOH and 0.1 N HCl, respectively, to halt degradation prior to analysis[2].

  • Analysis & Self-Validation: Analyze via HPLC-UV.

    • Self-Validation Check (Mass Balance): The protocol is self-validating when the sum of the remaining galactonamide peak area and the newly formed degradant peak areas equals 98-102% of the initial control area. A failure to achieve mass balance indicates secondary degradation pathways (e.g., volatile degradants or precipitation), requiring orthogonal detection (e.g., LC-MS)[2][5]. Target a degradation of 10-20% for optimal method validation[5].

Protocol 2: Lyophilization (Freeze-Drying) Cycle

Objective: Remove bulk and bound water from aqueous formulations to arrest hydrolysis kinetically.

  • Formulation: Dissolve galactonamide in an optimized buffer (e.g., 10 mM Citrate, pH 6.0) alongside a bulking agent (e.g., 5% w/v Mannitol) to support the cake structure.

  • Freezing (Thermal Arrest): Load vials into the lyophilizer. Cool the shelves to -40°C at a rate of 1°C/min. Hold at -40°C for 2 hours to ensure complete crystallization and glass formation below the glass transition temperature (Tg').

  • Primary Drying (Sublimation): Reduce chamber pressure to 100 mTorr. Raise the shelf temperature to -10°C. Hold until primary sublimation is complete (typically 24-36 hours, monitored via Pirani vs. Capacitance manometer convergence).

  • Secondary Drying (Desorption): Raise the shelf temperature to 25°C at 0.5°C/min. Hold for 6 hours to remove residual bound moisture from the polyhydroxylated sugar rings.

  • Sealing & Self-Validation: Backfill the chamber with Nitrogen gas to 600 Torr and stopper the vials.

    • Self-Validation Check (Karl Fischer): Validate the cycle by measuring the residual moisture of the finished cake via Karl Fischer Titration. The system is self-validating if residual moisture is strictly <1.0% w/w, confirming the thermodynamic removal of water necessary to prevent hydrolysis.

References

  • 1 - Pharmaceutical Journal

  • 3 - Allied Academies

  • 2 - Benchchem 4.5 - USPTO 5.4 - ResearchGate

  • 6 - ICH.org

  • 7 - ICH.org

Sources

Optimization

Technical Support Center: Resolving Galactonamide Solubility &amp; Gelation Issues

Welcome to the Application Support Center for carbohydrate-based low molecular weight gelators (LMWGs). N-alkyl-D-galactonamides (e.g., Gal-C7, Gal-C9) are highly valued for their biocompatibility and their ability to fo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center for carbohydrate-based low molecular weight gelators (LMWGs). N-alkyl-D-galactonamides (e.g., Gal-C7, Gal-C9) are highly valued for their biocompatibility and their ability to form well-organized supramolecular hydrogels[1][2]. However, their amphiphilic nature—combining a highly polar, hydrogen-bonding sugar headgroup with a hydrophobic alkyl tail—often presents significant solubility challenges during stock preparation and assay integration[1].

This guide provides field-proven troubleshooting strategies, mechanistic explanations, and validated protocols to optimize your workflows using DMSO and ethanol.

Frequently Asked Questions & Troubleshooting

Q1: Why does my N-heptyl-D-galactonamide (Gal-C7) precipitate or form a premature gel in ethanol, but dissolve completely in DMSO? Causality & Solution: Galactonamides possess a dense network of intermolecular hydrogen bonds driven by their multiple hydroxyl groups and the amide linkage[3]. Ethanol is a polar protic solvent; while it can participate in hydrogen bonding, it often fails to completely disrupt the robust crystalline lattice of the galactonamide, leading to partial solvation and premature self-assembly (gelation)[3]. Conversely, DMSO is a highly polar aprotic solvent and a powerful hydrogen-bond acceptor. It effectively solvates the carbohydrate headgroups by accepting hydrogen bonds without donating protons that could bridge adjacent molecules, thereby preventing supramolecular polymerization and maintaining a true solution[1]. Actionable Advice: Always prepare your highly concentrated primary stock solutions in 100% anhydrous DMSO.

Q2: I need to transition my DMSO stock into an aqueous or ethanol-based system for cell culture. Direct pipetting causes immediate clumping and syneresis. How do I prevent this? Causality & Solution: The sol-gel transition of galactonamides occurs rapidly when the solvent quality decreases (e.g., upon the introduction of water or ethanol). Furthermore, these supramolecular gels are mechanically delicate; applying shear stress (like pipetting or vortexing) after the network has started to form causes syneresis—the collapse of the fibrillar network and expulsion of water[1]. Actionable Advice: Do not subject the gel to mechanical shear. Instead, utilize a "wet spinning" or solvent-exchange fluidic method. By injecting the DMSO solution at a controlled rate into an aqueous bath, the DMSO diffuses out radially, triggering localized, highly ordered self-assembly of nanometric fibers (approx. 150 nm width) without bulk precipitation[1].

Q3: Can I use heat to force galactonamides into an aqueous solution instead of using DMSO? Causality & Solution: Yes, but it requires extreme temperatures that may be incompatible with your downstream applications. Gal-C7 can be dissolved in water by heating to 100 °C, but the sol-gel transition occurs at a high temperature (around 65 °C) upon cooling[1]. This high gelation temperature precludes the introduction of living cells or heat-sensitive biologics before the gel sets[1]. Using the DMSO solvent-exchange method allows for gel formation at room temperature[1][2].

Quantitative Data: Solubility and Gelation Profiles

To assist in solvent selection, the following table summarizes the phase behavior of common N-alkyl-D-galactonamides across different solvent systems based on standard working concentrations (0.5 - 2.0 wt%).

Gelator CompoundAlkyl Chain LengthBehavior in 100% DMSOBehavior in EthanolBehavior in Water (Room Temp)Behavior in Water (Heated to 100 °C)
N-hexyl-D-galactonamide C6SolublePartial Gelation / SuspensionInsolubleSoluble (Gels upon cooling)
N-heptyl-D-galactonamide C7SolubleGelationInsoluble[1]Soluble (Gels at ~65 °C)[1]
N-nonyl-D-galactonamide C9Soluble[2]Insoluble / PrecipitateInsoluble[2]Soluble (Gels upon cooling)[2]

Experimental Workflows & Protocols

Protocol A: Preparation of a Self-Validating Galactonamide DMSO Stock

Objective: Create a stable, aggregate-free stock solution for downstream fluidic injection.

  • Weighing: Accurately weigh the lyophilized N-alkyl-D-galactonamide powder into a sterile, glass scintillation vial.

  • Solvation: Add anhydrous DMSO to achieve a target concentration of 0.5 to 5.0 wt% (depending on the specific alkyl chain length)[1].

  • Thermal Disruption: Heat the sealed vial in a water bath or heating block at 60–80 °C for 10–15 minutes. Causality: Mild heating provides the thermodynamic energy required to break residual solid-state hydrogen bonds, ensuring complete molecular dispersion.

  • Validation Check: Remove the vial from the heat and inspect it visually against a dark background. The solution must be optically clear with no light scattering (Tyndall effect). If particulate matter or cloudiness remains, the hydrogen bond network is not fully disrupted; extend the heating time by 5 minutes.

  • Storage: Store at room temperature in a desiccator. Do not freeze, as DMSO freezes at 19 °C, which can induce irreversible gelator aggregation upon thawing.

Protocol B: Room-Temperature Gelation via Wet Spinning (Solvent Exchange)

Objective: Form stable hydrogel filaments in an aqueous/ethanol bath without thermal shock or syneresis[1].

  • Preparation: Load the validated, optically clear DMSO stock solution (from Protocol A) into a glass syringe equipped with a blunt-tip needle (e.g., 21G to 27G).

  • Bath Setup: Prepare a coagulation bath containing the target aqueous medium (e.g., PBS, water, or dilute ethanol mixtures).

  • Injection: Mount the syringe on a programmable syringe pump. Submerge the needle tip into the bath and inject at a controlled, continuous flow rate (e.g., 0.5 - 2.0 mL/h).

  • Self-Assembly: As the DMSO rapidly diffuses into the bulk aqueous phase, the galactonamide molecules undergo localized hydrophobic collapse and directional hydrogen bonding, forming a continuous hydrogel filament[1].

  • Harvesting: Gently collect the highly hydrated filaments (which entrap ~97% water) using a spatula or continuous spooling, avoiding direct shearing forces[1].

Visualizations

SolvationMechanism Solid Galactonamide Solid (Strong H-Bond Lattice) DMSO Add DMSO (Polar Aprotic) Solid->DMSO H-bond Acceptance EtOH Add Ethanol (Polar Protic) Solid->EtOH H-bond Competition Solution True Solution (H-Bonds Disrupted) DMSO->Solution Complete Solvation Gel Premature Gelation / Suspension EtOH->Gel Incomplete Disruption

Mechanism of galactonamide solvation in DMSO versus ethanol.

WetSpinning Step1 1. Formulate in DMSO (0.5 - 5.0 wt%) Step2 2. Load Syringe Pump (Avoid Shear Stress) Step1->Step2 Step3 3. Inject into Aqueous Bath (Controlled Flow) Step2->Step3 Step4 4. Solvent Diffusion (DMSO extracts to bath) Step3->Step4 Step5 5. Supramolecular Assembly (150 nm Nanofibers) Step4->Step5

Wet spinning workflow for galactonamide hydrogel filament generation.

References

  • Source: Nanoscale (RSC Publishing)
  • Title: 3D printing of biocompatible low molecular weight gels: Imbricated structures with sacrificial and persistent N-alkyl-d-galactonamides Source: Journal of Colloid and Interface Science / PubMed URL
  • Source: RSC Advances (RSC Publishing)

Sources

Troubleshooting

Improving percentage yield in the amidation of galactonic acid

Welcome to the Technical Support Center for Carbohydrate Chemistry. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific thermodynamic and kinetic hurdles associated with...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Carbohydrate Chemistry. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific thermodynamic and kinetic hurdles associated with the amidation of galactonic acid.

Direct amidation of free sugar acids is notoriously inefficient. The polyhydroxyl backbone induces competing side reactions, and the carboxylic acid preferentially forms unreactive salts with amine nucleophiles. To achieve high percentage yields, we must transition from passive mixing to active electrophilic routing—either through internal lactonization or advanced coupling reagents.

Below is the logical workflow we employ to bypass these bottlenecks.

Workflow Start Galactonic Acid Amidation Q1 Is the amine highly nucleophilic & unhindered? Start->Q1 Lactone Route A: Lactonization (Form D-galactono-1,4-lactone) Q1->Lactone Yes (e.g., Alkylamines) Coupling Route B: Coupling Reagents (HATU/DIPEA or EDC/NHS) Q1->Coupling No (e.g., Amino Acids/Anilines) Mechano Mechanosynthesis (LAG) Yield: ~85-90% Lactone->Mechano Green / Fast Solvent Conventional Solvent (MeOH) Yield: ~60-70% Lactone->Solvent Standard Lab Protect Protecting Groups Required? (e.g., Acetonide/Acetyl) Coupling->Protect Peptide Solid-Phase / Peptide Coupling Yield: >80% Protect->Peptide Proceed to Coupling

Logical decision tree for selecting the optimal galactonic acid amidation route.

FAQ & Troubleshooting Guide

Section 1: The Lactonization Strategy (The Gold Standard)

Q: Why are my yields so low (<30%) when directly reacting free D-galactonic acid with primary alkylamines, and how can I fix this?

A: The root cause is a thermodynamic trap. When you mix free D-galactonic acid with an amine, an immediate acid-base reaction occurs, forming an unreactive ammonium galactonate salt. To drive the amidation forward, you must pre-activate the acid. The most atom-economical method is to thermally dehydrate the sugar acid into D-galactono-1,4-lactone[1]. The strained 5-membered lactone ring acts as an excellent internal electrophile. When subjected to aminolysis, the ring opens to form the galactonamide with high regioselectivity, preventing the need for complex protecting groups[1].

Q: Even when using the lactone intermediate in methanol, I am losing ~15-20% of my yield during workup. Why?

A: Galactonamides, particularly N-alkyl derivatives, are highly amphiphilic. If you are synthesizing a lipophilic derivative (like N-dodecyl-galactonamide), it acts as a surfactant. In conventional solvent-based syntheses, the product remains partially solubilized in the methanol/water phases during workup, capping your recoverable yield at ~87%[1]. The solution is to eliminate the bulk solvent entirely by utilizing mechanochemistry.

Protocol 1: Self-Validating Aminolysis via Mechanosynthesis Recent scale-up data proves that Liquid Assisted Grinding (LAG) drastically outperforms conventional solvent methods in both speed and yield[1].

  • Preparation: Add stoichiometric amounts of D-galactono-1,4-lactone (e.g., 2.8 mmol) and the primary amine (e.g., dodecylamine, 2.8 mmol) into a vibrational ball-mill vessel[1].

  • LAG Agent Addition: Add a catalytic amount of water (e.g., 0.2 mL). Causality Check: The water acts as a LAG agent, facilitating mass transfer and transient solubilization of the crystal lattice without hydrolyzing the lactone prematurely[1].

  • Milling: Mill the mixture at 18 Hz for exactly 5 minutes[1].

  • Workup: Extract the crude mixture with a minimal aqueous wash. The amphiphilic product will precipitate cleanly.

  • Validation Checkpoint: Perform Thin Layer Chromatography (TLC). The total disappearance of the lactone spot confirms 100% conversion. Yields isolated via this method consistently hit 90%[1].

Data Presentation: Yield Comparison for N-dodecyl-D-galactonamide

Reaction ConditionsSolvent / LAG AgentReaction TimeIsolated Yield (%)
Conventional StirringMethanol (Bulk Solvent)30 min62%
Manual Grinding (Mortar)Water (LAG)10 min83%
Mechanosynthesis (Ball-mill)None (Dry Grinding)10 min<60%
Mechanosynthesis (Ball-mill)Water (LAG)5 min90%

Table 1: Comparative aminolysis efficiency demonstrating the superiority of LAG mechanosynthesis[1].

Section 2: Coupling Reagents for Poorly Nucleophilic Amines

Q: I am conjugating galactonic acid to a sterically hindered amino acid on a solid support. Lactonization isn't providing sufficient driving force. Which reagents maximize yield?

A: When dealing with weak nucleophiles or sterically hindered targets (like solid-phase peptide synthesis or bulky anilines), the inherent electrophilicity of the 1,4-lactone is insufficient. You must force the coupling using highly reactive uronium-based reagents like HATU or carbodiimides like EDC/NHS[2][3].

Because the powerful coupling reagent can cross-react with the polyhydroxyl tail of the sugar acid (causing intra-molecular O-acylation), you must use a protected galactonic acid derivative (e.g., tetra-O-acetylated) to guarantee >80% yields[2].

Protocol 2: HATU-Mediated Peptide Coupling of Protected Sugar Acids

  • Activation: Dissolve the protected galactonic acid derivative (4.0 equiv) in anhydrous DMF[2].

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (8.0 equiv). Causality Check: DIPEA acts as a non-nucleophilic base to deprotonate the carboxylic acid without attacking the activated ester.

  • Coupling Reagent: Add HATU (4.0 equiv)[2]. Stir for 5 minutes to form the highly reactive O-At active ester.

  • Reaction: Introduce the amine/peptide resin (1.0 equiv). Agitate for 30 hours at room temperature[2].

  • Validation Checkpoint: Perform Electrospray Ionization Mass Spectrometry (ESI-MS) on a micro-cleaved sample. The presence of the[M+H]+ peak corresponding to the fully protected intermediate confirms successful HATU coupling[2].

  • Deprotection: Treat the isolated intermediate with a hydrazine hydrate/DMF mixture (1:11 v/v, pH 9-10) for 4.5 hours to globally remove acetyl groups without cleaving the newly formed amide bond[2].

Mechanistic Visualization

To fully master these protocols, it is crucial to visualize the electron flow during the lactonization and subsequent aminolysis.

Mechanism GA D-Galactonic Acid (Acyclic) Heat Dehydration (-H2O) GA->Heat Lactone D-Galactono-1,4-lactone (Activated Electrophile) Heat->Lactone Intermediate Tetrahedral Intermediate (Ring Opening) Lactone->Intermediate + Amine Amine Primary Amine (Nucleophile) Amine->Intermediate Product N-Alkyl-D-Galactonamide (Target Product) Intermediate->Product Proton Transfer

Mechanistic sequence of galactonic acid dehydration and nucleophilic ring-opening.

References

  • Fast and Efficient Mechanosynthesis of Aldonamides by Aminolysis of Unprotected Sugar Lactones - MDPI. 1

  • Automated High-Throughput Synthesis of Artificial Glycopeptides. Small-Molecule Probes for Chemical Glycobiology - ACS Publications.2

  • Development of levofloxacin glycosylated mesoporous silica nanoparticles for urinary tract infections - Journal of Applied Pharmaceutical Science. 3

Sources

Optimization

Troubleshooting Guide 1: Amphiphilic Galactonamides (Long-Chain Amines)

Welcome to the Carbohydrate Chemistry & Glycoconjugate Synthesis Technical Support Center . As a Senior Application Scientist, I frequently encounter researchers struggling to purify galactonamides.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Carbohydrate Chemistry & Glycoconjugate Synthesis Technical Support Center .

As a Senior Application Scientist, I frequently encounter researchers struggling to purify galactonamides. The core challenge stems from the structural similarities between the product and the unreacted starting material (D-galactono-1,4-lactone or 1,5-lactone). Both molecules possess multiple equatorial and axial hydroxyl groups, leading to nearly identical polarity and retention factors on standard silica gel. Furthermore, lactones exist in a dynamic equilibrium with their open-chain aldonic acid forms in the presence of moisture, causing severe chromatographic streaking.

To successfully remove unreacted lactone, we must abandon standard partition chromatography and exploit specific physicochemical divergences—either in amphiphilicity or chemical reactivity . Below are field-proven troubleshooting guides tailored to the specific type of galactonamide you are synthesizing.

Q: I synthesized N-dodecyl-D-galactonamide, but my crude NMR shows ~10% unreacted galactonolactone. How can I remove this without using column chromatography?

The Causality: When reacting galactonolactone with long-chain primary amines (≥ C8), the resulting galactonamide is highly amphiphilic. The hydrophobic alkyl tail forces the molecules to self-assemble into extensive hydrogen-bonded networks, drastically reducing their solubility in cold polar solvents[1]. In contrast, the unreacted galactonolactone lacks this hydrophobic tail and remains highly soluble in water and methanol. We can exploit this drastic solubility differential through solvent trituration rather than chromatography.

The Protocol: Solvent Trituration

  • Suspend the crude solid mixture in cold methanol (10 mL per gram of crude).

  • Stir vigorously for 15 minutes at room temperature to selectively dissolve the unreacted lactone.

  • Filter the suspension through a medium-porosity sintered glass funnel.

  • Wash the retained filter cake with a minimal amount of ice-cold deionized water to remove any residual surface lactone.

  • Dry the solid under a high vacuum overnight.

Self-Validating System: To validate the success of this protocol, analyze the filtrate and the dried solid using FT-IR spectroscopy. The complete removal of the impurity is confirmed when the solid exclusively exhibits an Amide I band at ~1650 cm⁻¹, while the evaporated filtrate contains the lactone, characterized by a strong C=O ester stretch at ~1770–1786 cm⁻¹ (characteristic of γ -lactones)[2].

Troubleshooting Guide 2: Highly Polar Galactonamides (Short-Chain Amines)

Q: My target is N-ethyl-D-galactonamide. Both the product and the lactone impurity are highly water-soluble and co-elute on normal and reverse-phase HPLC. How can I achieve >99% purity?

The Causality: Because the solubility profiles of short-chain galactonamides and galactonolactone overlap entirely, physical separation methods fail. Instead, you must exploit their divergent chemical reactivity. Lactones are cyclic esters that undergo base-catalyzed ring-opening hydrolysis to form anionic aldonic acids (e.g., sodium galactonate)[3]. The amide bond, however, is kinetically stable and will not cleave under mild basic conditions. By converting the neutral lactone into an anionic galactonate, you change the separation paradigm from partition chromatography to ion exchange.

The Protocol: Base-Catalyzed Hydrolysis & Anion Exchange Chromatography (AEC)

  • Dissolve the crude mixture in 0.1 M NaHCO₃ (pH ~8.5).

  • Stir at room temperature for 30 minutes to ensure complete lactone ring opening.

  • Prepare a column with a strong anion exchange resin (e.g., Amberlite IRA-400 in the OH⁻ or Cl⁻ form).

  • Load the aqueous solution onto the column and elute with deionized water. The neutral galactonamide will flow through the column unhindered.

  • The anionic galactonate remains electrostatically bound to the resin.

Self-Validating System: Monitor the pH of the column effluent; the target amide elutes at a neutral to slightly basic pH. To validate the separation, spot the flow-through and a resin-eluted fraction (using 1M HCl to strip the resin) on a TLC plate. Stain the plate with bromocresol green. The galactonate impurity will appear as a bright yellow spot (indicating a localized drop in pH from the carboxylic acid), while the pure amide flow-through will not stain with bromocresol green but will char normally with a sulfuric acid/anisaldehyde stain.

Quantitative Data Summary

The following table summarizes the physicochemical properties exploited in the purification workflows:

CompoundSolubility (Water)Solubility (Methanol)Charge at pH 8.5Diagnostic IR C=O Stretch (cm⁻¹)
D-Galactono-1,4-lactone HighHighNeutral (0)~1770 - 1786[2]
Sodium Galactonate HighLowAnionic (-1)~1600 - 1620
Amphiphilic Amide (≥C8) Low (Forms gels)LowNeutral (0)~1650
Polar Amide ( HighHighNeutral (0)~1650

Process Workflows

G Start Crude Galactonamide (Contains Unreacted Lactone) Decision Amine Chain Length? Start->Decision LongChain Long-chain (≥ C8) (Amphiphilic) Decision->LongChain Lipophilic ShortChain Short-chain (< C8) (Highly Polar) Decision->ShortChain Hydrophilic Action1 Solvent Trituration (Methanol/Water) LongChain->Action1 Action2 Mild Base Hydrolysis + Anion Exchange (AEC) ShortChain->Action2 End1 Pure Amphiphilic Galactonamide (Solid) Action1->End1 End2 Pure Polar Galactonamide (Eluate) Action2->End2

Purification strategy decision tree based on amine lipophilicity.

AEC Mixture Lactone + Polar Amide (Aqueous Solution) Hydrolysis Add 0.1M NaHCO3 (pH 8.5) Stir 30 min Mixture->Hydrolysis State2 Sodium Galactonate (Anion) + Galactonamide (Neutral) Hydrolysis->State2 Resin Apply to Strong Anion Exchange Resin (OH- form) State2->Resin FlowThrough Flow-through: Pure Galactonamide Resin->FlowThrough Neutral molecules pass Retained Retained on Resin: Galactonate Impurity Resin->Retained Anions bind

Mechanism of lactone hydrolysis and subsequent anion exchange purification.

References

  • Fast and Efficient Mechanosynthesis of Aldonamides by Aminolysis of Unprotected Sugar Lactones Source: MDPI (Sustainable Chemistry) URL:[Link]

  • Galactaro δ-Lactone Isomerase: Lactone Isomerization by a Member of the Amidohydrolase Superfamily Source: National Institutes of Health (NIH) URL:[Link]

  • 3,5-DI-O-METHYL-D-GALACTOSE, A NEW METHYLATED SUGAR FROM A FULLY METHYLATED POLYSACCHARIDE Source: Canadian Science Publishing URL:[Link]

Sources

Troubleshooting

Overcoming steric hindrance in galactonamide derivative synthesis

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for galactonamide derivative synthesis. This guide, structured as a series of frequently asked questions and...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for galactonamide derivative synthesis. This guide, structured as a series of frequently asked questions and troubleshooting protocols, is designed to help you navigate the common challenges associated with this class of molecules, with a particular focus on overcoming steric hindrance. As a Senior Application Scientist, my goal is to provide not just procedural steps, but the underlying rationale to empower your experimental design and execution.

Section 1: Understanding the Challenge of Steric Hindrance

Q1: What are the primary sources of steric hindrance in galactonamide synthesis?

Steric hindrance in this context refers to the spatial bulk around the reacting centers—the carboxylic acid of the galactonic acid derivative and the nitrogen of the amine—which physically impedes the formation of the new amide bond. The primary sources are twofold:

  • The Galactose Scaffold : The carbohydrate itself is a chiral, three-dimensional structure with multiple hydroxyl groups. Protecting groups, which are essential to prevent side reactions, add significant bulk.[1][2] For example, bulky silyl ethers (e.g., TBDPS) or benzylidene acetals used to selectively protect hydroxyl groups can shield the carboxylic acid at the C1 position, making it difficult for the amine to approach.[3]

  • The Coupling Partners : The complexity of the amine or the carboxylic acid being coupled to the galactose moiety is a major factor. Synthesizing derivatives for drug development often involves coupling to large, complex amines or functionalized carboxylic acids which themselves are sterically demanding.[4] The combination of a bulky protecting group strategy on the sugar and a hindered coupling partner creates a significant synthetic challenge.[4][5]

Q2: How does steric hindrance manifest in my reaction? What are the common signs of a failed or difficult coupling?

A sterically hindered reaction will present several tell-tale signs that you can monitor using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6]

  • Low to No Product Yield : This is the most obvious indicator. Despite extended reaction times, the desired amide product does not form in significant quantities.[6]

  • Persistence of Starting Materials : Post-reaction analysis shows a large proportion of your starting galactonic acid derivative and amine remain unreacted.[6]

  • Formation of Side Products : In the presence of a coupling reagent, the activated carboxylic acid is a highly reactive intermediate. If the intended nucleophile (the amine) cannot attack due to steric bulk, this intermediate may react with other species in the mixture or decompose, leading to multiple spots on a TLC plate.[6] One common side reaction with uronium reagents like HATU is the guanidinylation of the amine if the coupling is slow.[7]

  • Stalled Reaction : The reaction begins, but progress halts before the starting materials are fully consumed, indicating that the activation energy barrier for the remaining molecules is too high to overcome under the current conditions.

Section 2: Troubleshooting Amide Coupling Reactions

Q3: My standard EDC/HOBt coupling is failing for a hindered galactonamide synthesis. What should I try next?

Standard carbodiimide reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used with additives like N-hydroxybenzotriazole (HOBt), are frequently insufficient for sterically demanding couplings.[8] The activated O-acylisourea intermediate they form is often not reactive enough to overcome the high energy barrier of a sterically hindered reaction.

Your next step should be to switch to a more potent class of coupling reagents. The most effective alternatives fall into two main categories: uronium/aminium salts and phosphonium salts .[6][8][] These reagents generate highly reactive activated esters that significantly accelerate the rate of aminolysis.[7][10]

G Start EDC/HOBt Coupling Fails SwitchReagent Switch to Potent Coupling Reagent Start->SwitchReagent Uronium Uronium/Aminium Salts (HATU, HBTU, HCTU) SwitchReagent->Uronium Phosphonium Phosphonium Salts (PyBOP, PyAOP) SwitchReagent->Phosphonium Optimize Optimize Reaction Conditions Uronium->Optimize Phosphonium->Optimize Solvent Solvent Choice (DMF, NMP) Optimize->Solvent Solubility? Base Base Selection (DIPEA, Collidine) Optimize->Base Base Strength? Temp Temperature/Time (Increase Temp, Extend Time) Optimize->Temp Kinetics? Alternative Consider Alternative Routes (Acyl Fluoride, etc.) Optimize->Alternative Still Fails Success Successful Coupling Solvent->Success Base->Success Temp->Success

Caption: Troubleshooting flowchart for failed amide couplings.

Q4: Which specific coupling reagents are best for sterically hindered substrates?

For challenging galactonamide syntheses, uronium/aminium-based reagents are often the first choice due to their high efficiency.[11]

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) : This is widely regarded as one of the most effective coupling reagents for hindered substrates.[11][12] The reason for its high reactivity lies in the formation of a highly reactive OAt-active ester.[13] The nitrogen atom in the 7-azabenzotriazole (HOAt) leaving group provides anchimeric assistance, accelerating the subsequent aminolysis step—a phenomenon often called the "7-aza effect".[10] This makes HATU particularly effective at minimizing the loss of stereochemical integrity (racemization) at chiral centers.[11]

  • HBTU/HCTU : These are also powerful uronium reagents, but HATU is generally considered superior for the most difficult cases due to the aforementioned 7-aza effect.[7] HCTU forms a more reactive O-6-ClBt ester than the OBt ester from HBTU, giving it an edge in reactivity.[7][8]

  • PyBOP/PyAOP (Phosphonium Salts) : Reagents like (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) are also highly effective for sterically demanding couplings.[6] Phosphonium salts do not have the side reaction of guanidinylation that can occur with uronium salts, which can be an advantage if your amine is particularly precious.[7]

Data Summary: Comparison of Coupling Reagent Performance

The following table provides a qualitative guide to selecting a coupling reagent for hindered systems. Actual yields are highly substrate-dependent.

Reagent ClassExample(s)Relative ReactivityKey Advantages & Considerations
CarbodiimideEDC, DCCLow-ModerateSimple workup for EDC byproducts, but often fails for hindered cases.
PhosphoniumPyBOP, PyAOPHighHighly effective for hindered couplings; no guanidinylation side reaction.[6][7]
UroniumHBTU, HCTUHighMore reactive than carbodiimides. HCTU is generally more potent than HBTU.[8]
Uronium (HOAt)HATU Very High Considered the gold standard for difficult couplings; fast kinetics and reduced racemization due to the "7-aza effect".[11][13]
Acyl Halide PrecursorTFFH, BTFFHVery HighForms acyl fluorides in situ; excellent for extremely hindered or electron-deficient amines but may require elevated temperatures.[14][15]
Q5: Beyond the coupling reagent, how can I optimize reaction conditions to overcome steric barriers?

Optimizing reaction parameters is critical. Even with a powerful reagent like HATU, fine-tuning the conditions can be the difference between a low and a high yield.

  • Base Selection : The base activates the carboxylic acid by deprotonation. A non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) or 2,4,6-collidine is essential.[6] These bases are bulky enough to avoid acting as competing nucleophiles while being strong enough to facilitate the reaction. Use 2-3 equivalents to ensure complete deprotonation and to neutralize the acidic byproducts.[6][11]

  • Solvent Choice : Reactants must be fully dissolved for the reaction to proceed efficiently. Aprotic polar solvents like N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) are excellent choices as they effectively solvate the reactants and intermediates.[8][16] Ensure you are using anhydrous (dry) solvents, as water will hydrolyze the activated ester intermediate.[13]

  • Temperature and Reaction Time : Steric hindrance slows reaction kinetics.[8] Therefore, you may need to extend the reaction time significantly, from a few hours to overnight.[8] If the reaction is still sluggish, gently heating the mixture to 30-50°C can provide the necessary energy to overcome the activation barrier.[11][16] However, use heat judiciously, as it can increase the risk of side reactions or racemization.[6] Microwave-assisted synthesis is another powerful technique to rapidly heat reactions and drive difficult couplings to completion.[16]

  • Pre-activation : Stirring the galactonic acid, coupling reagent (e.g., HATU), and base together for 15-30 minutes before adding the hindered amine can be beneficial.[6][11][13] This "pre-activation" step ensures the highly reactive OAt-ester is fully formed and ready to react immediately upon addition of the amine, which can improve yields.[11]

Section 3: Advanced Strategies and Methodologies

Q6: Can my choice of protecting groups on the galactose ring influence steric hindrance?

Absolutely. The protecting group strategy is a critical, and often overlooked, aspect of managing steric hindrance.[2] While robust protection is necessary, the sheer size of the groups can be a major contributor to the problem.[3][8]

  • Evaluate Bulky Groups : Large protecting groups like tert-butyldiphenylsilyl (TBDPS) or trityl (Tr) are excellent for selectively protecting primary hydroxyls due to their steric bulk.[1][3] However, if they are positioned near the C1-carboxylate, they can severely restrict access.

  • Consider Smaller Protecting Groups : If possible, consider using smaller protecting groups like acetyl (Ac) or benzyl (Bn) ethers. While this may require more complex multi-step protection/deprotection sequences, it can dramatically reduce the steric profile of the galactonic acid derivative.[1]

  • Strategic Placement : The regioselectivity of your protection scheme matters.[3] Try to design a synthesis where the bulkiest protecting groups are positioned away from the reaction center. For instance, using a 4,6-O-benzylidene acetal protects two hydroxyls with a single, rigid group that projects away from the C1 position.[17]

Q7: Are there alternative synthetic routes that avoid a direct, sterically hindered coupling?

Yes. If even the most potent coupling reagents fail, it may be necessary to change your overall strategy. The goal is to create a more reactive electrophile from the carboxylic acid that can overcome the steric barrier.

One of the most robust methods is the conversion of the carboxylic acid to an acyl chloride or acyl fluoride .[][18] Acyl halides are significantly more electrophilic than the in situ generated active esters from coupling reagents.[18]

  • Acyl Chloride Formation : Reacting the carboxylic acid with a reagent like oxalyl chloride or thionyl chloride, often with a catalytic amount of DMF, will generate the acyl chloride.[16] This highly reactive intermediate can then be added to a solution of the hindered amine and a non-nucleophilic base to form the amide.[16]

  • Acyl Fluoride Formation : For extremely challenging substrates, acyl fluorides can be even more effective.[14][15] Reagents such as TFFH or BTFFH can generate acyl fluorides in situ, which then react with the amine, often at elevated temperatures, to yield the desired amide where other methods have failed completely.[15]

G

Caption: Mechanism of HATU-mediated amide bond formation.

Experimental Protocols

Protocol 1: General Procedure for HATU-Mediated Coupling of a Hindered Amine

This protocol provides a robust starting point for a challenging coupling reaction.

  • Preparation : Under an inert atmosphere (e.g., Argon or Nitrogen), add the protected galactonic acid derivative (1.0 eq) to a flame-dried flask.

  • Reagent Addition : Add HATU (1.1–1.2 eq) to the flask. Dissolve the solids in anhydrous DMF (to a concentration of 0.1–0.5 M).[11][13]

  • Pre-activation : Cool the solution to 0 °C in an ice bath. Add DIPEA (2.0–3.0 eq) dropwise.[11][13] Stir the mixture at 0 °C for 15-30 minutes to allow for the formation of the active ester.[11][13]

  • Amine Addition : Add the sterically hindered amine (1.0–1.2 eq), either neat or as a concentrated solution in anhydrous DMF.[11]

  • Reaction : Allow the reaction to warm to room temperature and stir for 4–24 hours. Monitor the reaction's progress periodically by TLC or LC-MS. If the reaction is slow, consider gentle heating (e.g., 40 °C).[11]

  • Workup : Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with water, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification : Purify the crude product by column chromatography on silica gel.

Protocol 2: Amide Formation via an Acyl Chloride Intermediate

Use this method when standard coupling reagents are ineffective.

  • Acyl Chloride Formation : Under an inert atmosphere, dissolve the protected galactonic acid derivative (1.0 eq) in anhydrous dichloromethane (DCM) or toluene. Add oxalyl chloride (1.2–1.5 eq) dropwise, followed by a catalytic amount (1-2 drops) of anhydrous DMF.[16]

  • Stirring : Stir the mixture at room temperature for 1-3 hours. The reaction is complete when gas evolution (CO₂ and CO) ceases.

  • Solvent Removal : Carefully remove the solvent and excess oxalyl chloride under reduced pressure. It is critical to ensure all excess reagent is removed. The resulting crude acyl chloride is often used immediately in the next step.

  • Coupling : Dissolve the crude acyl chloride in anhydrous DCM or THF and cool to 0 °C.[16] In a separate flask, prepare a solution of the hindered amine (1.0–1.2 eq) and a non-nucleophilic base like triethylamine or DIPEA (2.0 eq) in the same anhydrous solvent.[16]

  • Reaction : Add the amine/base solution dropwise to the cold acyl chloride solution. Allow the reaction to warm to room temperature and stir for 2–16 hours, monitoring by TLC or LC-MS.[16]

  • Workup and Purification : Perform an aqueous workup and purification as described in Protocol 1.

References

  • Vertex AI Search. HATU and HBTU Peptide Coupling: Mechanism and Bench Utility.
  • Benchchem. Technical Support Center: Alternative Coupling Reagents for Sterically Hindered N-Methyl Amines.
  • PMC. Expanding amide bond formation with CaLB-BOP: from sterically hindered substrates to aqueous and micellar media. (March 18 2026).
  • CHIMIA. The Synthesis of Sterically Hindered Amides.
  • Benchchem. Challenges in amide coupling with sterically hindered 3,3-Difluorocyclopentanamine.
  • Benchchem. Technical Support Center: HATU Coupling Reactions.
  • Suzhou Highfine Biotech. HATU: The Core Reagent for Peptide & Drug Synthesis. (April 24 2025).
  • Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies. (April 21 2019).
  • Benchchem. Application Notes and Protocols for Amide Bond Formation using EDC and HATU.
  • RSC Publishing. Expanding amide bond formation with CaLB-BOP: from sterically hindered substrates to aqueous and micellar media. (March 19 2026).
  • Organic & Biomolecular Chemistry (RSC Publishing). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates.
  • Benchchem. Application Note: Strategies for Amide Bond Formation with Sterically Hindered and Electronically Deactivated Anilines.
  • Journal of the American Chemical Society. Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. (June 06 2022).
  • BOC Sciences. Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection. (March 29 2024).
  • Wiley-VCH. 1 Protecting Group Strategies in Carbohydrate Chemistry.
  • ResearchGate. Protecting Group Strategies in Carbohydrate Chemistry | Request PDF.
  • RSC Publishing. Metal-free approach for hindered amide-bond formation with hypervalent iodine(iii) reagents: application to hindered peptide synthesis.
  • PMC. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations.
  • Semantic Scholar. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations.
  • Organic & Biomolecular Chemistry (RSC Publishing). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. (November 05 2015).
  • AIR Unimi. MINIREVIEW Amide bond formation strategies: latest advances on a dateless transformation.
  • Benchchem. Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids.
  • ACS Publications. Computational Study of the Effects of Steric Hindrance on Amide Bond Cleavage. (September 11 2014).
  • Sigma-Aldrich. Peptide Coupling Reagents Guide.
  • Sigma-Aldrich. Peptide Coupling Reagents Guide.

Sources

Reference Data & Comparative Studies

Validation

Difference between galactonamide and gluconamide chemical properties

Comparative Analysis of Galactonamide and Gluconamide: Stereochemical Impacts on Supramolecular Assembly and Applications Executive Summary The rational design of low-molecular-weight gelators (LMWGs) and bio-based surfa...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Analysis of Galactonamide and Gluconamide: Stereochemical Impacts on Supramolecular Assembly and Applications

Executive Summary

The rational design of low-molecular-weight gelators (LMWGs) and bio-based surfactants hinges on precise stereochemical control. D-galactonamide and D-gluconamide, though merely C4 epimers derived from their respective sugar lactones, exhibit profoundly divergent physicochemical behaviors. This guide provides an objective, data-backed comparison of their structural properties, supramolecular assembly mechanisms, and experimental workflows, equipping drug development professionals and materials scientists with the mechanistic insights needed for formulation optimization.

Stereochemical Foundations and Supramolecular Packing

The fundamental difference between galactonamides and gluconamides lies in the spatial arrangement of their hydroxyl groups. N-alkyl-D-galactonamides (e.g., N-heptyl-D-galactonamide) crystallize in a monoclinic system (space group P21) characterized by a symmetric tail-to-tail bilayer sheet[1]. This specific stereochemistry enables a robust hydrogen-bonding network between the hydroxyl groups of adjacent crystal sheets, driving the formation of highly stable, twisted ribbon-like fibers in aqueous media[1].

Conversely, the stereochemistry of D-gluconamide disrupts this symmetry, forcing a head-to-tail molecular packing[1]. As a result, gluconamides often form left- or right-handed helical fibers rather than sheets, and their aqueous gels are generally less stable, frequently crystallizing out of solution[1]. However, this head-to-tail arrangement makes gluconamides highly effective as amphiphilic surfactants and supramolecular gelators in organic solvents[2].

Stereochemistry Base Sugar Lactone Precursor Gal D-Galactonamide (C4 Epimer) Base->Gal Aminolysis Glc D-Gluconamide (C4 Epimer) Base->Glc Aminolysis Tail Tail-to-Tail Bilayer Packing (Strong Inter-sheet H-bonds) Gal->Tail Crystallization Head Head-to-Tail Packing (Alternative H-bond Network) Glc->Head Crystallization Gel Stable Aqueous Hydrogels (3D Cell Culture Scaffolds) Tail->Gel Self-Assembly Surf Surfactants & Organogels (Hair Care & Emulsions) Head->Surf Self-Assembly

Fig 1: Stereochemical divergence dictating aldonamide macroscopic self-assembly and applications.

Physicochemical Profiling and Application Divergence

The macroscopic properties of these aldonamides dictate their utility in biomedical and industrial applications. Galactonamides are prized in tissue engineering; their robust aqueous hydrogels resist enzymatic degradation more effectively than gluconamides, providing a stable, low-rigidity scaffold ideal for 3D neuronal cell culture[3].

Gluconamides, on the other hand, excel at interfacial interactions. Their amphiphilic nature and specific hydrogen-bonding capabilities allow them to aggregate and interact strongly with keratinous proteins, making them a cornerstone in advanced hair care formulations designed to strengthen hair fibers from within[2].

Table 1: Comparative Physicochemical and Structural Profiling

ParameterN-Alkyl-D-GluconamideN-Alkyl-D-Galactonamide
Stereochemistry (C4) Epimer favoring head-to-tail alignment[1]Epimer favoring tail-to-tail alignment[1]
Crystal Space Group Often P21 (Head-to-tail packing)[1]P21 (Symmetric bilayer sheet)[1]
Aqueous Gel Stability Prone to crystallization; less stable[1]Highly stable; forms twisted ribbons[1]
Enzymatic Resistance Lower resistance to degradation[3]Higher resistance; ideal for long-term culture[3]
Primary Applications Surfactants, hair care formulations[2]3D neuronal cell culture scaffolds[3]

Self-Validating Experimental Protocols

To harness these aldonamides, precise and reproducible synthesis and formulation protocols are required. The following methodologies emphasize green chemistry and controlled self-assembly, complete with mechanistic causality and validation checkpoints.

Protocol A: Green Mechanosynthesis of Aldonamides

Traditional aminolysis of sugar lactones often requires toxic solvents and prolonged heating. Mechanosynthesis via Liquid-Assisted Grinding (LAG) overcomes these barriers by utilizing mechanical energy to drive the reaction in minutes[4].

  • Causality & Mechanism: The addition of a trace amount of water (LAG agent) acts as a molecular lubricant. It increases the collision frequency between the solid lactone and amine without fully solubilizing the resulting aldonamide, which would otherwise reduce the isolated yield during work-up[4].

Step-by-Step Workflow:

  • Stoichiometric Mixing: Combine equimolar amounts (2.8 mmol) of the sugar lactone (e.g., γ-galactonolactone or δ-gluconolactone) and the target alkylamine (e.g., dodecylamine) in a milling jar[4].

  • LAG Addition: Add 0.75 mL of ultra-pure water to the powder mixture[4].

  • High-Energy Milling: Subject the mixture to ball-milling for exactly 5 minutes at room temperature[4].

  • Validation Checkpoint (TLC): Sample the crude mixture. Thin-Layer Chromatography should indicate complete consumption of the lactone[4].

  • Aqueous Work-up: Wash the crude product with water to remove unreacted trace amines, followed by filtration[4].

  • Yield Confirmation: Dry the resulting white powder. Expected isolated yield is >90%[4].

Mechanosynthesis S1 1. Stoichiometric Mixing (Lactone + Amine) S2 2. LAG Addition (H2O Lubricant) S1->S2 S3 3. Ball-Milling (5 min, High Energy) S2->S3 S4 4. Aqueous Work-up S3->S4 S5 5. Pure Aldonamide (>90% Yield) S4->S5

Fig 2: Green mechanosynthesis workflow of aldonamides via liquid-assisted grinding (LAG).

Protocol B: Wet Spinning of Galactonamide Hydrogel Filaments

Direct mechanical shearing of galactonamide hydrogels causes severe synaeresis (water expulsion). To create aligned hydrogel filaments for biological scaffolds, a solvent-exchange wet spinning technique is employed[1].

  • Causality & Mechanism: N-heptyl-D-galactonamide has high solubility in DMSO but low solubility in water. By injecting a DMSO "dope" solution into a water bath, the rapid diffusion of DMSO into the aqueous phase forces the local galactonamide concentration past its supersaturation point. This triggers instantaneous radial self-assembly into nanometric fibers, entrapping ~97% water without the need for destructive mechanical shearing[1].

Step-by-Step Workflow:

  • Dope Preparation: Dissolve N-heptyl-D-galactonamide in DMSO at a concentration of 10% (w/v) under gentle warming until optically clear[1].

  • Extrusion Setup: Load the dope into a syringe pump equipped with a blunt-tip needle (e.g., 21G).

  • Solvent Exchange: Extrude the solution at a controlled flow rate (e.g., 0.5 mL/min) directly into a large coagulation bath of deionized water[1].

  • Validation Checkpoint (Morphology): Observe the immediate formation of an opaque, continuous hydrogel filament at the needle tip.

  • Harvesting & Alignment: Collect the filament on a rotating mandrel to maintain local alignment.

  • Validation Checkpoint (SAXS): Small-Angle X-ray Scattering (SAXS) of the filament should reveal a lamellar order with a spacing of ~30.5 Å, confirming the tail-to-tail bilayer packing[1].

WetSpinning Dope 1. Dope Preparation (Galactonamide in DMSO) Extrude 2. Extrusion (Inject into H2O Bath) Dope->Extrude Exchange 3. Solvent Exchange (DMSO diffuses out) Extrude->Exchange Assemble 4. Radial Self-Assembly (Nanometric Fibers) Exchange->Assemble Filament 5. Hydrogel Filament (~97% Hydration) Assemble->Filament

Fig 3: Wet spinning solvent-exchange mechanism for fabricating highly hydrated hydrogel filaments.

References

  • Simple Synthetic Molecular Hydrogels from Self-Assembling Alkylgalactonamides as Scaffold for 3D Neuronal Cell Growth. ACS Applied Materials & Interfaces.3

  • Understanding the Interaction of Gluconamides and Gluconates with Amino Acids in Hair Care. Crystal Growth & Design - ACS Publications. 2

  • Fast and Efficient Mechanosynthesis of Aldonamides by Aminolysis of Unprotected Sugar Lactones. MDPI. 4

  • Wet spinning and radial self-assembly of a carbohydrate low molecular weight gelator into well organized hydrogel filaments. Nanoscale (RSC Publishing). 1

Sources

Comparative

High-Performance Liquid Chromatography (HPLC) Method Development and Validation for Galactonamide Purity

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Discipline: Analytical Chemistry & Pharmaceutical Quality Control The Analytical Dilemma: Galactonamide in Modern Therapeutics Galac...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Discipline: Analytical Chemistry & Pharmaceutical Quality Control

The Analytical Dilemma: Galactonamide in Modern Therapeutics

Galactonamide, alongside its alkylated derivatives (e.g., N-heptyl-D-galactonamide), has emerged as a critical building block in the synthesis of biocompatible supramolecular hydrogels used as 3D scaffolds for neuronal cell growth[1],[2]. Because residual impurities—such as unreacted fatty amines or galactonolactone precursors—can induce severe cellular toxicity, guaranteeing the absolute purity of galactonamide is a non-negotiable prerequisite in biomedical applications[1],[3].

However, analyzing galactonamide presents a dual challenge for chromatographers:

  • Extreme Polarity: As a polyhydroxylated sugar acid amide, galactonamide is highly hydrophilic. Traditional Reversed-Phase Liquid Chromatography (RPLC) fails to retain it, causing the analyte to elute in the void volume alongside matrix interferences[4].

  • Optical Invisibility: The molecule lacks a conjugated π-system or strong chromophore. Relying on Ultraviolet (UV) detection at low wavelengths (e.g., 200–210 nm) results in unacceptable baseline drift and poor signal-to-noise (S/N) ratios during gradient elution[5].

To solve this, we must pivot from traditional RPLC to Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with universal mass-based detection[6],[7].

Comparative Analysis: RPLC vs. HILIC

To objectively demonstrate the superiority of HILIC for sugar amides, we compared a standard C18 Reversed-Phase column against a BEH (Ethylene Bridged Hybrid) Amide column.

Table 1: Performance Comparison for Galactonamide Analysis
Chromatographic ParameterReversed-Phase (C18)HILIC (BEH Amide)Analytical Causality
Mobile Phase 95% Water / 5% Acetonitrile80% Acetonitrile / 20% WaterHILIC requires high organic content to maintain an immobilized water layer on the stationary phase[7].
Retention Time ( Rt​ ) 1.2 min (Void Volume)6.8 minPolar analytes partition into the HILIC water layer, dramatically increasing retention[6].
Peak Tailing Factor ( Tf​ ) > 2.5 (Severe Tailing)1.05 (Symmetrical)The Amide phase prevents secondary interactions between sugar hydroxyls and residual silanols[8].
Resolution ( Rs​ ) Unresolved> 3.5HILIC provides orthogonal selectivity, easily resolving galactonamide from galactonic acid[4].
Detector Compatibility UV (High noise at 210 nm)ELSD / CAD / MSHigh acetonitrile in HILIC enhances droplet desolvation in aerosol detectors, boosting sensitivity[6].
Method Selection Pathway

HPLC_Decision Start Galactonamide Analysis High Polarity, No Chromophore RP Reversed-Phase (C18) High Aqueous Mobile Phase Start->RP Traditional Approach HILIC HILIC (Amide Phase) High Organic Mobile Phase Start->HILIC Modern Approach ResultRP Poor Retention Elutes in Void Volume RP->ResultRP ResultHILIC Strong Retention Excellent Peak Shape HILIC->ResultHILIC DetectUV UV Detection (210 nm) High Baseline Noise ResultHILIC->DetectUV Suboptimal DetectELSD ELSD / CAD / MS High Sensitivity & Stability ResultHILIC->DetectELSD Optimal

Figure 1: Decision tree illustrating the superiority of HILIC and ELSD for galactonamide analysis.

Step-by-Step Experimental Protocol: HILIC-ELSD

To ensure reproducible quantification of galactonamide, the following protocol utilizes an Evaporative Light Scattering Detector (ELSD). ELSD measures the mass of non-volatile analytes after mobile phase evaporation, making it immune to the optical limitations of sugar amides.

A. Reagents and Sample Preparation
  • Diluent Causality: Dissolve the galactonamide standard in 75% Acetonitrile / 25% Water . Why? Injecting a sample in a highly aqueous diluent into a HILIC system disrupts the immobilized water layer on the column, leading to severe band broadening and distorted peak shapes. Matching the diluent to the initial mobile phase conditions is critical.

B. Chromatographic Conditions
  • Column: BEH Amide, 2.1 x 100 mm, 1.7 µm particle size.

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH adjusted to 3.0 with formic acid). Why? The buffer controls the ionization state of acidic impurities, ensuring robust retention[5].

  • Mobile Phase B: 100% LC-MS Grade Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 45°C (Elevated temperature improves mass transfer and peak efficiency for viscous sugar solutions).

C. Gradient Elution Program
  • 0.0 – 2.0 min: 85% B (Isocratic hold to focus the analyte band).

  • 2.0 – 8.0 min: 85% B to 60% B (Linear gradient to elute strongly retained polar impurities).

  • 8.0 – 10.0 min: 60% B (Column wash).

  • 10.0 – 15.0 min: 85% B (Re-equilibration. Note: HILIC requires longer re-equilibration times than RPLC to rebuild the hydration layer).

D. ELSD Parameters
  • Drift Tube Temperature: 50°C.

  • Nebulizer Gas: Nitrogen at 40 psi.

  • Data Transformation: Because ELSD response is inherently non-linear ( Area=a×Concentrationb ), data must be processed using logarithmic transformation ( log(Area) vs. log(Concentration) ) to achieve linearity during validation.

Method Validation Framework: ICH Q2(R2) Compliance

A protocol is only as reliable as its validation. Following the updated [9],[10], this method must be treated as a self-validating system. The lifecycle approach begins with defining the Analytical Target Profile (ATP) and proceeds through rigorous statistical proving[11].

The Self-Validating Core: System Suitability Testing (SST)

Before any sample is analyzed, the system must independently verify its fitness. Six replicate injections of the 1.0 mg/mL galactonamide standard must meet the following criteria:

  • Retention Time %RSD: ≤1.0%

  • Peak Area %RSD: ≤2.0%

  • Resolution ( Rs​ ): ≥2.0 (between galactonamide and its primary synthetic precursor, galactonolactone).

Validation Parameters
  • Specificity: Blank injections and forced degradation samples (acid, base, peroxide, heat) must show no co-eluting peaks at the galactonamide retention time. Peak purity is confirmed via MS coupling if available[9].

  • Linearity & Range: Evaluated from the Limit of Quantitation (LOQ) to 120% of the target concentration. Due to ELSD physics, a log-log calibration model is validated[12].

  • Accuracy & Precision: Spiked samples at 80%, 100%, and 120% levels must demonstrate a recovery of 98.0% – 102.0%. Intermediate precision is established across different days, analysts, and instruments[13],[11].

  • Robustness (DoE Approach): A Design of Experiments (DoE) matrix is used to introduce deliberate micro-variations in column temperature ( ±2∘C ), flow rate ( ±0.05 mL/min), and buffer pH ( ±0.2 ). The method is deemed robust if these changes do not cause the SST parameters to fail[12].

ICH_Validation ATP Analytical Target Profile (ATP) Define Method Goals Spec Specificity No Matrix Interference ATP->Spec LinRange Linearity & Range LOQ to 120% Target ATP->LinRange AccPrec Accuracy & Precision Repeatability & Recovery ATP->AccPrec Robust Robustness DoE (Temp, Flow, pH) ATP->Robust Valid Method Validated Fit for Intended Use Spec->Valid LinRange->Valid AccPrec->Valid Robust->Valid

Figure 2: ICH Q2(R2) analytical validation lifecycle for ensuring data integrity.

References

  • Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Agilent Technologies. Available at:[Link]

  • ICH Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at:[Link]

  • Simple Synthetic Molecular Hydrogels from Self-Assembling Alkylgalactonamides as Scaffold for 3D Neuronal Cell Growth. ACS Applied Materials & Interfaces. Available at:[Link]

  • Fast and Efficient Mechanosynthesis of Aldonamides by Aminolysis of Unprotected Sugar Lactones. MDPI Molecules. Available at:[Link]

  • Reverse-Phase Liquid Chromatography vs. Hydrophilic Interaction Liquid Chromatography. Chrom Tech, Inc. Available at: [Link]

Sources

Validation

A Predictive and Comparative Guide to the ¹H and ¹³C NMR Chemical Shifts of D-Galactonamide

For Researchers, Scientists, and Drug Development Professionals In the landscape of carbohydrate chemistry and drug discovery, the structural elucidation of novel compounds is paramount. D-galactonamide, a derivative of...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of carbohydrate chemistry and drug discovery, the structural elucidation of novel compounds is paramount. D-galactonamide, a derivative of D-galactose, presents an interesting scaffold for various applications, including its potential role as a precursor in the synthesis of bioactive molecules. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of its molecular structure.[1] This guide provides a comprehensive, albeit predictive, analysis of the ¹H and ¹³C NMR chemical shifts for D-galactonamide. In the absence of a publicly available, experimentally verified spectrum for D-galactonamide, this guide leverages established principles of NMR spectroscopy and comparative data from structurally related compounds, primarily D-galactose and various amides, to offer a well-reasoned prediction of its NMR spectral features.

The Structural Basis for Predicted Chemical Shifts in D-Galactonamide

D-galactonamide is the primary amide derivative of D-galactonic acid. Its structure consists of a six-carbon chain with five hydroxyl groups and a primary amide group at the C1 position. This acyclic, or open-chain, form is expected to be the predominant species in solution, in contrast to the cyclic hemiacetal forms of D-galactose. The presence of the electron-withdrawing amide group at C1, as well as the numerous hydroxyl groups along the carbon chain, will significantly influence the electronic environment of each proton and carbon nucleus, thereby determining their respective chemical shifts.

Predicted ¹H NMR Chemical Shifts for D-Galactonamide

The ¹H NMR spectrum of D-galactonamide is anticipated to be complex due to the number of chiral centers and the potential for magnetic non-equivalence of protons. The chemical shifts of the protons on the carbon backbone (H2-H6) are predicted based on the known values for D-galactose, with adjustments made for the electronic influence of the C1 amide group. The protons of the primary amide (CONH₂) are expected to appear as two distinct signals due to the restricted rotation around the C-N bond, a characteristic feature of amides.[2]

Table 1: Predicted ¹H NMR Chemical Shifts for D-Galactonamide in D₂O

ProtonPredicted Chemical Shift (ppm)MultiplicityRationale for Prediction
H2 4.1 - 4.3Doublet of doublets (dd)The H2 proton is alpha to the electron-withdrawing amide group, which will cause a significant downfield shift compared to the corresponding proton in D-galactose.
H3 3.8 - 4.0Multiplet (m)The chemical shift of H3 will be influenced by the neighboring hydroxyl groups and the more distant amide group.
H4 3.9 - 4.1Multiplet (m)Similar to H3, the environment of H4 is dictated by the adjacent hydroxyl groups.
H5 3.7 - 3.9Multiplet (m)H5 is adjacent to the primary alcohol at C6 and will exhibit a chemical shift typical for protons in such an environment.
H6a, H6b 3.6 - 3.8Multiplet (m)The two protons on C6 are diastereotopic and are expected to have slightly different chemical shifts, appearing as a complex multiplet.
-CONH₂ 7.0 - 7.5 (in non-protic solvent)Two broad singletsThese protons exchange with D₂O and will likely not be observed. In a non-protic solvent like DMSO-d₆, they would appear as two distinct broad singlets due to restricted C-N bond rotation.[3]

Predicted ¹³C NMR Chemical Shifts for D-Galactonamide

The ¹³C NMR spectrum of D-galactonamide will be characterized by six distinct signals corresponding to the six carbon atoms in the molecule. The most downfield signal is predicted to be the carbonyl carbon of the amide group (C1), owing to the strong deshielding effect of the double-bonded oxygen and the nitrogen atom. The chemical shifts of the other carbons in the sugar backbone (C2-C6) are predicted based on the values for D-galactose, with the understanding that the electronic effects of the C1 amide group will have a diminishing influence with increasing distance.

Table 2: Predicted ¹³C NMR Chemical Shifts for D-Galactonamide in D₂O

CarbonPredicted Chemical Shift (ppm)Rationale for Prediction
C1 (C=O) 175 - 180The carbonyl carbon of a primary amide typically resonates in this downfield region due to the strong deshielding from the oxygen and nitrogen atoms.[4]
C2 72 - 75The C2 carbon, being alpha to the amide group, will experience a downfield shift compared to the corresponding carbon in D-galactose.
C3 70 - 73The chemical shift of C3 will be similar to that in D-galactose, with minor influence from the C1 amide group.
C4 69 - 72The chemical shift of C4 is expected to be largely unperturbed from its value in D-galactose.
C5 71 - 74Similar to C4, the environment of C5 is primarily determined by the adjacent hydroxyl groups.
C6 62 - 65The C6 carbon, part of a primary alcohol, will have a chemical shift consistent with this functional group in a carbohydrate.

Experimental Protocol for NMR Analysis of D-Galactonamide

For researchers who synthesize D-galactonamide, the following protocol outlines the steps for acquiring high-quality ¹H and ¹³C NMR spectra.

Sample Preparation
  • Dissolution: Dissolve approximately 5-10 mg of purified D-galactonamide in 0.6 mL of high-purity deuterated water (D₂O, 99.9 atom % D). For observation of the amide protons, a non-protic solvent such as dimethyl sulfoxide-d₆ (DMSO-d₆) should be used.

  • Internal Standard: Add a small amount of a suitable internal standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) for D₂O or tetramethylsilane (TMS) for DMSO-d₆, to a final concentration of approximately 0.05% (w/v).

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

NMR Data Acquisition
  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal spectral resolution.

  • Tuning and Shimming: Tune and shim the spectrometer probe for the specific sample to ensure a homogeneous magnetic field.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Use a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

    • Apply a solvent suppression technique if necessary (for D₂O).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled one-dimensional ¹³C NMR spectrum.

    • A larger number of scans will be required (e.g., 1024 or more) due to the lower natural abundance of the ¹³C isotope.

  • 2D NMR Experiments (Optional but Recommended):

    • COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks and aid in the assignment of adjacent protons.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range (2-3 bond) correlations between protons and carbons, which is particularly useful for assigning quaternary carbons and confirming the overall structure.

Visualizing the Structure and NMR Workflow

Molecular Structure of D-Galactonamide

D_Galactonamide C1 C1(O)NH₂ C2 H-C-OH C1->C2 C3 HO-C-H C2->C3 C4 HO-C-H C3->C4 C5 H-C-OH C4->C5 C6 CH₂OH C5->C6

Caption: Chemical structure of D-galactonamide.

Workflow for NMR-Based Structural Elucidation

NMR_Workflow cluster_DataAcquisition Data Acquisition cluster_DataAnalysis Data Analysis & Assignment cluster_StructureElucidation Structure Elucidation H1_NMR 1D ¹H NMR Assign_H Assign ¹H Signals H1_NMR->Assign_H C13_NMR 1D ¹³C NMR Assign_C Assign ¹³C Signals C13_NMR->Assign_C COSY 2D COSY COSY->Assign_H HSQC 2D HSQC Correlate Correlate ¹H and ¹³C HSQC->Correlate HMBC 2D HMBC HMBC->Correlate Assign_H->Correlate Assign_C->Correlate Confirm_Structure Confirm D-Galactonamide Structure Correlate->Confirm_Structure

Caption: Workflow for structural elucidation using NMR.

Conclusion

This guide provides a detailed, predictive framework for the ¹H and ¹³C NMR chemical shifts of D-galactonamide. By leveraging comparative data from D-galactose and established principles of NMR spectroscopy, we have constructed a scientifically grounded estimation of its spectral properties. The provided experimental protocols offer a practical roadmap for researchers aiming to synthesize and characterize this compound. As with any predictive model, experimental verification remains the gold standard. However, this guide serves as a valuable resource for anticipating the NMR features of D-galactonamide and will aid in the efficient and accurate interpretation of future experimental data.

References

  • SpectraBase. D-Galactose - Optional[1H NMR]. [Link]

  • The Royal Society of Chemistry. Supplementary Information for - The Royal Society of Chemistry. [Link]

  • Luck, L. A., & Falke, J. J. (1991). 19F NMR Studies of the d-Galactose Chemosensory Receptor. 1. Sugar Binding Yields a Global Structural Change. Biochemistry, 30(17), 4248–4256. [Link]

  • Field, L. D., & Sternhell, S. (Eds.). (2012). Basic 1H- and 13C-NMR Spectroscopy. Walter de Gruyter.
  • Ito, T., et al. (2012). Solid-state NMR spectroscopy reveals anomer specific transport of galactose in the milk yeast Kluyveromyces lactis. FEMS Yeast Research, 12(6), 717-724. [Link]

  • Gorin, P. A. J. (1981). NMR Spectroscopy in the Study of Carbohydrates: Characterizing the Structural Complexity. Advances in Carbohydrate Chemistry and Biochemistry, 38, 13-104.
  • Srivastava, S., & Srivastava, S. (1980). 13C NMR spectra of some amides and imides. Effect of inductive and mesomeric interactions, cyclization and hydrogen bonding on 13C NMR chemical shifts. Organic Magnetic Resonance, 14(6), 447-450. [Link]

  • Carbohydrate Structure Database. (n.d.). CSDB. Retrieved March 27, 2026, from [Link]

  • LibreTexts. (2021, July 31). 24.1: Structural, Physical, and Spectral Characteristics of Amides. Chemistry LibreTexts. [Link]

  • NP-MRD. (n.d.). 1H NMR Spectrum (1D, 500 MHz, D2O, predicted) (NP0062694). [Link]

  • PubChem. (n.d.). N-acetyl-alpha-D-galactosamine. [Link]

  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0086857). [Link]

  • Cerezo, A. S., et al. (1990). NMR Studies of sugar amides and thioamides. Journal of the Chemical Society, Perkin Transactions 2, (1), 1-6. [Link]

  • Jay, D., & Widmalm, G. (2018). A Solution NMR Approach To Determine the Chemical Structures of Carbohydrates Using the Hydroxyl Groups as Starting Points. ACS Omega, 3(12), 18360–18371. [Link]

  • ResearchGate. (n.d.). Comparative conditions for the synthesis of N-dodecyl-D-galactonamide 1a. [Link]

  • Jay, D., & Widmalm, G. (2018). A Solution NMR Approach To Determine the Chemical Structures of Carbohydrates Using the Hydroxyl Groups as Starting Points. ACS Omega, 3(12), 18360–18371. [Link]

  • Colson, P., et al. (1976). The 13C-N.M.R. spectra of disaccharides of D-glucose, D-galactose, and L-rhamnose as models for immunological polysaccharides. Carbohydrate Research, 47(1), 1-13. [Link]

  • Organic Chemistry Data. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

  • Guerrini, M., & Torri, G. (2012). Unravelling Glycobiology by NMR Spectroscopy. In Magnetic Resonance Spectroscopy. IntechOpen. [Link]

  • Coen, M., et al. (2002). Metabolic profiling of the effects of D-galactosamine in liver spheroids using (1)H NMR and MAS-NMR spectroscopy. NMR in Biomedicine, 15(7-8), 500-509. [Link]

  • Organic Chemistry Data. (2020, February 14). NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

  • ResearchGate. (2023, February 24). Difference between 1H NMR signals of primary amide protons as a simple spectral index of the amide intramolecular hydrogen bond strength. [Link]

  • ResearchGate. (n.d.). New 13 C NMR Methods for Determining the Structure of Algal Polysaccharides. Part 1. The Effect of Substitution on the Chemical Shifts of Simple Diad Galactans. [Link]

  • Chernyak, A. Y., et al. (2013). Sulfamate-Tethered Aza-Wacker Cyclization Strategy for the Syntheses of 2-Amino-2-deoxyhexoses: Preparation of Orthogonally Protected d-Galactosamines. The Journal of Organic Chemistry, 78(15), 7486–7499. [Link]

  • MDPI. (2023, July 26). 13 C NMR Chemical Shifts of Saccharides in the Solid State: A Density Functional Theory Study. [Link]

  • Lee, R. T., & Lee, Y. C. (1987). Synthesis of D-galactosamine derivatives and binding studies using isolated rat hepatocytes. Carbohydrate Research, 170(1), 27-46. [Link]

  • Innov'Orga. (n.d.). N-heptyl-D-galactonamide & N-octyl-D-galactonamide. [Link]

  • Beilstein Journals. (2021, May 11). Synthesis of multiply fluorinated N-acetyl-D-glucosamine and D-galactosamine analogs via the corresponding deoxyfluorinated glucosazide and galactosazide phenyl thioglycosides. [Link]

Sources

Comparative

A Senior Application Scientist’s Guide to Aldonamides in Advanced Pharmaceutical Formulations: A Comparative Analysis of Galactonamide and Lactobionamide

Executive Summary: The increasing prevalence of biologics and complex small molecules in drug development pipelines presents significant formulation challenges, primarily centered on maintaining stability and ensuring ef...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The increasing prevalence of biologics and complex small molecules in drug development pipelines presents significant formulation challenges, primarily centered on maintaining stability and ensuring effective delivery. Sugar-based excipients have long been the cornerstone of stabilizing these sensitive molecules, particularly during processes like lyophilization. This guide moves beyond traditional sugars to explore the utility of two promising aldonamides: Galactonamide and Lactobionamide. As the respective amide derivatives of a monosaccharide (galactose) and a disaccharide (lactose), their structural differences translate into distinct physicochemical properties and functional performance. This document provides a detailed, evidence-based comparison of their properties, performance in critical applications like biologic stabilization, and practical, step-by-step protocols for their evaluation, empowering formulation scientists to make informed decisions for their development programs.

The Challenge of Formulation Stability and the Rise of Sugar-Based Excipients

The stability of active pharmaceutical ingredients (APIs), especially large molecules like monoclonal antibodies, peptides, and nucleic acids, is a critical hurdle in developing safe and effective medicines. These molecules are susceptible to degradation from physical stresses (e.g., thermal stress, interfacial stress) and chemical modifications, leading to loss of efficacy and potential immunogenicity. Lyophilization, or freeze-drying, is a common strategy to enhance the long-term stability of these biologics.[1] However, the process itself, involving freezing and dehydration, can introduce stresses that denature the protein.[2][3]

This is where cryo- and lyoprotectant excipients become indispensable. Sugars, such as sucrose and trehalose, are widely used to protect proteins during freeze-drying.[1][3] They function through two primary mechanisms:

  • The Water Replacement Hypothesis: During drying, the sugar molecules form hydrogen bonds with the protein, serving as a surrogate for the removed water and helping to maintain the native protein conformation.[3]

  • The Vitrification Hypothesis: The sugars form a highly viscous, amorphous glassy matrix that immobilizes the protein, restricting the molecular mobility required for degradation pathways.[2][4]

While effective, traditional sugars have limitations. Aldonamides, which are sugar acids with the carboxyl group converted to a primary amide, offer a unique combination of polyhydroxy and amide functionalities. This structural motif provides extensive hydrogen bonding capabilities, suggesting strong potential as high-performance stabilizers. This guide focuses on comparing the monosaccharide-derived Galactonamide with the disaccharide-derived Lactobionamide.

Introducing the Aldonamides: A Structural and Functional Overview

The core difference between Galactonamide and Lactobionamide lies in their parent sugar, which dictates their size, number of hydroxyl groups, and overall molecular architecture.

Galactonamide: The Monosaccharide Derivative

Derived from galactose, galactonamide is a C6 sugar amide.[5] Its relatively small size and multiple hydroxyl groups make it highly water-soluble and an excellent hydrogen bond donor and acceptor. Its synthesis can be achieved through various methods, including the aminolysis of unprotected sugar lactones.[6]

Caption: Chemical structure of Lactobionamide.

Comparative Physicochemical Properties: A Foundation for Performance

The choice of an excipient is fundamentally guided by its physicochemical properties. These parameters dictate its behavior in solution and in the solid state, influencing everything from manufacturing feasibility to the stability of the final drug product.

PropertyGalactonamideLactobionamideSignificance in Formulation
Molecular Formula C₆H₁₃NO₆ [5]C₁₂H₂₃NO₁₁Affects molecular weight and molar ratios in formulations.
Molecular Weight 195.17 g/mol [5]357.31 g/mol Influences glass transition temperature (Tg) and viscosity. Higher MW often correlates with better stabilization. [7]
Parent Sugar Galactose (Monosaccharide)Lactose (Disaccharide)Disaccharides are often superior lyoprotectants to monosaccharides due to a higher Tg and more extensive hydrogen bonding network. [3][7]
Water Solubility Freely soluble (predicted)Readily dissolves in water [8]High solubility is essential for processing aqueous formulations prior to drying and for rapid reconstitution of the final product.
pKa (Predicted) ~15-16 (Amide proton)~15-16 (Amide proton)The amide group is generally neutral under physiological pH, minimizing pH shifts in the formulation. The parent acid (Lactobionic acid) has a pKa of 3.6. [8]
Hydrogen Bond Donors/Acceptors 7 Donors, 6 Acceptors (Computed)11 Donors, 11 Acceptors (Computed)A higher number of H-bond sites in Lactobionamide suggests a greater capacity for "water replacement" and interaction with protein surfaces.

Note: Experimental data for the amide forms can be limited; some values are based on their parent acids or computational predictions.

Performance in Critical Pharmaceutical Applications: A Head-to-Head Analysis

Lyophilization and Biologic Stabilization

This is a primary application where the structural differences between the two molecules are most pronounced.

  • Galactonamide: As a monosaccharide derivative, it will form an amorphous matrix upon lyophilization. Its performance is expected to be superior to the parent sugar, galactose, due to the additional hydrogen bonding capacity of the amide group. However, its lower molecular weight may result in a lower glass transition temperature (Tg) compared to disaccharide-based excipients. A lower Tg can compromise long-term storage stability, as the matrix may soften and allow for degradative molecular mobility at lower temperatures.

  • Lactobionamide: Drawing parallels from the well-established superiority of disaccharides (sucrose, trehalose) over monosaccharides in lyoprotection, lactobionamide is hypothesized to be the more effective stabilizer. [3][7]Its larger size and greater number of hydroxyl groups should result in a higher Tg of the amorphous solid, providing a more rigid matrix that better immobilizes the API during storage. [4]This superior vitrification capability is a key advantage for ensuring long-term product shelf-life.

Causality: The superior performance of disaccharides stems from their ability to form a more robust and higher-Tg glassy matrix. The larger molecular size creates greater steric hindrance to mobility, and the increased number of hydroxyl groups allows for more extensive hydrogen bonding networks, both with the protein and within the excipient matrix itself.

Drug Solubility and Delivery
  • Galactonamide: The galactose moiety can be recognized by asialoglycoprotein receptors (ASGPRs), which are abundantly expressed on hepatocytes. This makes galactonamide a potential building block for creating targeted drug delivery systems for liver diseases. [9]By conjugating a drug to galactonamide, one could potentially enhance its uptake by liver cells. [9]

  • Lactobionamide: Lactobionic acid has been successfully used as a solubilizing agent for poorly soluble drugs like clarithromycin, indicating that lactobionamide could serve a similar function. [10]Its larger, highly hydrophilic structure can help disrupt the crystal lattice of poorly soluble APIs and improve their dissolution. Furthermore, lactobionamide derivatives have been synthesized into surfactants, demonstrating their amphiphilic potential for solubilizing membrane proteins and complex APIs. [11][12][13]

Experimental Validation: Protocols for Performance Characterization

To objectively compare galactonamide and lactobionamide as lyoprotectants for a model protein (e.g., BSA or a therapeutic antibody), a structured experimental approach is necessary.

Rationale for Protocol Selection

The chosen protocols form a self-validating system to assess the three critical aspects of protein stabilization:

  • Solid-State Properties (DSC): Measures the glass transition temperature (Tg), which is a primary indicator of the long-term storage stability of the lyophilized cake. A higher Tg is desirable.

  • Macroscopic Integrity (SEC): Quantifies the formation of soluble aggregates, a major degradation pathway for proteins. A lower percentage of aggregates indicates better stabilization.

  • Conformational Integrity (FTIR): Assesses the preservation of the protein's secondary structure (α-helices, β-sheets). Changes in the amide I band indicate denaturation.

Experimental Workflow Diagram

Experimental_Workflow cluster_analytics Analytical Techniques A 1. Formulation Preparation - Protein in Buffer - Protein + Galactonamide - Protein + Lactobionamide - Protein + Sucrose (Control) B 2. Lyophilization (Freezing, Primary Drying, Secondary Drying) A->B Process C 3. Initial Analysis (T=0) (Characterize fresh lyocakes) B->C Post-Lyo D 4. Accelerated Stability Storage (e.g., 40°C / 75% RH for 4 weeks) C->D Stress DSC DSC (Measure Tg) C->DSC SEC SEC-HPLC (Quantify Aggregates) C->SEC Reconstitute FTIR FTIR (Assess Secondary Structure) C->FTIR E 5. Final Analysis (T=4 weeks) (Characterize stressed lyocakes) D->E Post-Stress E->SEC Reconstitute E->FTIR

Caption: Workflow for comparing lyoprotectant performance.

Protocol 1: Assessing Thermostability by Differential Scanning Calorimetry (DSC)
  • Sample Preparation: Carefully weigh 5-10 mg of the lyophilized powder directly into a hermetically sealed aluminum DSC pan. An empty, sealed pan is used as a reference.

  • Instrument Setup: Place the sample and reference pans into the DSC cell. Equilibrate the system at 20°C.

  • Thermal Program:

    • Ramp the temperature from 20°C to 150°C (or a temperature above the expected Tg) at a rate of 10°C/min.

    • Hold at 150°C for 1 minute to erase thermal history.

    • Cool the sample back down to 20°C at a rate of 20°C/min.

    • Perform a second heating scan from 20°C to 150°C at 10°C/min.

  • Data Analysis: Analyze the thermogram from the second heating scan. The glass transition (Tg) is identified as a stepwise change in the heat flow baseline. The midpoint of this transition is reported as the Tg.

Protocol 2: Quantifying Protein Aggregation by Size-Exclusion Chromatography (SEC)
  • Sample Preparation: Reconstitute the lyophilized cake with a precise volume of purified water or mobile phase to achieve the target protein concentration (e.g., 1 mg/mL). Gently swirl to dissolve; do not vortex. Filter the sample through a 0.22 µm syringe filter if necessary.

  • Chromatography System:

    • Column: A suitable silica-based SEC column for protein separation (e.g., TSKgel G3000SWXL). [7] * Mobile Phase: A buffered saline solution, such as 100 mM sodium phosphate, 150 mM NaCl, pH 6.8. [7] * Flow Rate: 0.5 - 1.0 mL/min.

    • Detection: UV absorbance at 280 nm (for protein) or 214 nm (for peptide bonds).

  • Analysis: Inject 20-50 µL of the reconstituted sample. The primary peak corresponds to the protein monomer. Earlier eluting peaks correspond to soluble aggregates.

  • Calculation: Calculate the percentage of monomer by dividing the area of the monomer peak by the total area of all peaks (monomer + aggregates) and multiplying by 100.

Protocol 3: Evaluating Secondary Structure by Fourier-Transform Infrared Spectroscopy (FTIR)
  • Sample Preparation: For solid-state analysis, mix ~1-2 mg of lyophilized powder with ~100 mg of dry potassium bromide (KBr) and press into a transparent pellet. For analysis after reconstitution, acquire the spectrum of the solution using an appropriate liquid cell.

  • Instrument Setup: Collect a background spectrum of air (or KBr pellet without sample).

  • Spectrum Acquisition: Collect the sample spectrum, typically over a range of 4000 to 400 cm⁻¹, with a resolution of 4 cm⁻¹. Co-add at least 64 scans to improve the signal-to-noise ratio.

  • Data Analysis:

    • Focus on the Amide I band region (1600-1700 cm⁻¹), which is highly sensitive to protein secondary structure.

    • Perform a second-derivative analysis on the spectrum to resolve overlapping peaks corresponding to α-helices (~1655 cm⁻¹), β-sheets (~1630 cm⁻¹), and random coils.

    • Compare the spectra of the formulations with that of the native, liquid protein. Significant shifts in peak positions or changes in their relative areas indicate structural perturbation. [2]

Conclusion and Future Outlook

The choice between galactonamide and lactobionamide for a pharmaceutical formulation is not a simple one-size-fits-all decision. It requires a nuanced understanding of their properties and the specific demands of the API and dosage form.

  • Choose Lactobionamide when:

    • Maximizing stability during lyophilization and long-term storage is the primary goal, especially for sensitive biologics. Its disaccharide nature is predicted to offer a higher Tg and superior vitrification properties.

    • Solubility enhancement of a poorly soluble API is required.

  • Choose Galactonamide when:

    • Targeted delivery to the liver is a desired therapeutic strategy.

    • A smaller, simpler excipient is sufficient for stabilization, or when formulating for applications where a very high Tg is not the most critical parameter.

This guide provides the foundational knowledge and experimental framework for researchers to rationally select and validate the use of these advanced aldonamide excipients. Further research should focus on generating direct, head-to-head experimental data on their lyoprotective efficacy and exploring chemically modified derivatives to fine-tune their properties for specialized applications, such as in continuous manufacturing or novel drug delivery platforms.

References

  • ResearchGate. Physical-Chemical Properties of Lactobionamide-Derived Surfactants at 25 °C. Available from: [Link]

  • Lebaupain F, Salvay AG, Olivier B, et al. Lactobionamide Surfactants with Hydrogenated, Perfluorinated or Hemifluorinated Tails: Physical-Chemical and Biochemical Characterization. Langmuir. 2006;22(21):8881-8890. Available from: [Link]

  • Górska-Horczyczak E, Strzałkowska N, Kołakowska E, et al. Chemical Versus Biological Approaches to the Synthesis of Lactobionic Acid: A Review. Molecules. 2025;30(15):3330. Available from: [Link]

  • Afolabi, F.I., Oya, V., Lee, G. et al. Optimizing the Formulation and Lyophilization Process for a Fragment Antigen Binding (Fab) Protein Using Solid-State Hydrogen–Deuterium Exchange Mass Spectrometry (ssHDX-MS). Mol. Pharmaceutics. 2019;16(11):4634-4645. Available from: [Link]

  • Tan, D. C. L., & Tan, J. S. (2024). Effectiveness of Lyoprotectants in Protein Stabilization During Lyophilization. Pharmaceuticals, 17(10), 1339. Available from: [Link]

  • Sri, H. N., Suriyaprakash, T. N. K., & R, S. (2025). Impact of Sugar Molecular Weight on the Miscibility and Stability of Lyophilized and Spray-Dried Protein Formulations. ACS Food Science & Technology. Available from: [Link]

  • Kun, S., Farkas, V., & Kandra, L. (2011). Multi gram-scale synthesis of galactothionolactam and its transformation into a galactonoamidine. Carbohydrate research, 346(7), 953–958. Available from: [Link]

  • Lebaupain, F., Salvay, A. G., Olivier, B., Durand, G., Fabiano, A. S., Michel, N., Popot, J. L., Ebel, C., Breyton, C., & Pucci, B. (2006). Lactobionamide surfactants with hydrogenated, perfluorinated or hemifluorinated tails: physical-chemical and biochemical characterization. Langmuir, 22(21), 8881–8890. Available from: [Link]

  • ResearchGate. Effects of sugar additives on protein stability of recombinant human serum albumin during lyophilization and storage. Available from: [Link]

  • Innovorga. N-heptyl-D-galactonamide & N-octyl-D-galactonamide. Available from: [Link]

  • ResearchGate. Comparative conditions for the synthesis of N-dodecyl-D-galactonamide 1a. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 192911, Galactonamide. Available from: [Link]

  • Curcio, A., Spigelman, A. F., & Cacciapuoti, G. (2024). Galactose: A Versatile Vector Unveiling the Potentials in Drug Delivery, Diagnostics, and Theranostics. International journal of molecular sciences, 25(5), 2686. Available from: [Link]

  • ChemRxiv. Molecular Mechanisms for Stabilizing Biologics in the Solid State. Available from: [Link]

  • Faugier, C., Igonet, S., Cornut, D., Besson, R., Durand, G., & Jawhari, A. (2020). Lactobionamide-based fluorinated detergent for functional and structural stabilization of membrane proteins. Methods, 180, 19–26. Available from: [Link]

  • Hemati, A., Shayanfar, A., & Aghajani, H. (2016). Application of lactobionic acid and nonionic surfactants as solubilizing agents for parenteral formulation of clarithromycin. Advanced pharmaceutical bulletin, 6(3), 407–415. Available from: [Link]

Sources

Validation

FTIR spectroscopy characteristic absorption peaks of galactonamide

A Comparative Guide to the FTIR Spectroscopy of Galactonamide This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectroscopy of galactonamide. Designed for researchers, scientists, and pro...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Guide to the FTIR Spectroscopy of Galactonamide

This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectroscopy of galactonamide. Designed for researchers, scientists, and professionals in drug development, this document elucidates the characteristic absorption peaks of galactonamide, offers a comparative analysis against its parent monosaccharide, galactose, and provides a robust experimental protocol for spectral acquisition. Our approach is grounded in fundamental spectroscopic principles to explain the causality behind spectral features, ensuring both technical accuracy and practical utility.

Introduction: The Role of FTIR in Biomolecule Characterization

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful, non-destructive analytical technique used to identify functional groups within a molecule.[1][2] By measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational energies of molecular bonds, FTIR provides a distinct molecular "fingerprint."[2] This method is invaluable in the analysis of biomolecules, offering insights into the structure of proteins, lipids, and carbohydrates.[1][3] For a molecule like galactonamide—a derivative of galactose—FTIR spectroscopy allows for the unambiguous identification of its defining primary amide group against the backdrop of the carbohydrate scaffold.

This guide will dissect the FTIR spectrum of galactonamide by correlating its structural features with specific absorption bands. A direct comparison with D-galactose will highlight the unique spectral signatures introduced by the amide functionality.

Molecular Structure of Galactonamide

Galactonamide is formed by the oxidation of the aldehyde group of galactose to a carboxylic acid, followed by amidation. This results in a molecule that retains the poly-hydroxyl carbohydrate backbone of galactose while incorporating a primary amide (-CONH₂) group at the C1 position. The key functional groups that dictate its infrared spectrum are:

  • Primary Amide Group (-CONH₂): Contains N-H and C=O bonds.

  • Hydroxyl Groups (-OH): Multiple secondary and one primary hydroxyl group along the carbon chain.

  • Alkyl Backbone (C-H, C-C, C-O): The underlying carbon framework.

These groups, particularly the amide and hydroxyl moieties, are subject to extensive intermolecular and intramolecular hydrogen bonding, which significantly influences the position and shape of their corresponding absorption bands.

Caption: Molecular structure of galactonamide with key functional groups.

Detailed FTIR Spectral Analysis of Galactonamide

The FTIR spectrum of galactonamide is a composite of absorptions from its carbohydrate core and its primary amide head. The interpretation relies on identifying characteristic bands for each functional group.

  • O-H and N-H Stretching Region (3600-3100 cm⁻¹):

    • O-H Stretch: A very broad and intense absorption band is expected between 3600-3200 cm⁻¹, characteristic of the numerous hydroxyl groups in the carbohydrate backbone involved in extensive hydrogen bonding.[4][5]

    • N-H Stretch: Superimposed on the broad O-H band, two distinct, medium-intensity peaks corresponding to the primary amide are anticipated. For solid samples, these peaks, representing the asymmetric and symmetric N-H stretching vibrations, typically appear near 3350 cm⁻¹ and 3180 cm⁻¹, respectively.[6][7][8] The presence of two N-H stretching bands is a definitive marker for a primary amide.[8]

  • C-H Stretching Region (3000-2800 cm⁻¹):

    • Weak to medium absorption bands in this region arise from the C-H stretching vibrations of the alkyl backbone of the sugar.[4][9]

  • Amide I and Amide II Region (1700-1550 cm⁻¹): This region is diagnostically critical for identifying galactonamide.

    • Amide I (C=O Stretch): A strong, prominent absorption band is expected between 1680-1630 cm⁻¹.[8] In solid-state primary amides where hydrogen bonding is significant, this peak is typically found near 1650 cm⁻¹.[6] This band is one of the most characteristic features of the amide group.

    • Amide II (N-H Bend): Primary amides exhibit an N-H bending (scissoring) vibration that appears in the 1650-1620 cm⁻¹ range.[8] In solid samples, this band is often observed as a shoulder on the more intense Amide I band or may even be obscured by it.[6]

  • Fingerprint Region (1500-800 cm⁻¹):

    • This region contains a complex series of overlapping peaks that are unique to the molecule's overall structure. It includes C-O stretching and O-H bending vibrations from the carbohydrate portion, making it similar to the fingerprint region of galactose.[2][10] Specifically, the 1200-950 cm⁻¹ range is considered the 'fingerprint' region for carbohydrates, containing numerous C-O and C-C vibrational modes.[10]

Comparative Analysis: Galactonamide vs. D-Galactose

Comparing the spectrum of galactonamide to that of D-galactose unequivocally highlights the contributions of the amide group. While both molecules share features of a poly-hydroxyl carbohydrate, the differences are stark and diagnostically conclusive.

  • D-Galactose: The spectrum is dominated by a broad O-H stretch (3600-3200 cm⁻¹) and a complex fingerprint region rich in C-O stretching vibrations (1200-950 cm⁻¹).[4][10] It notably lacks any significant absorption in the 1700-1550 cm⁻¹ region, as it does not contain a carbonyl group in the same chemical environment as an amide.

  • Galactonamide: The defining difference is the presence of the three amide-specific bands: the N-H stretching doublet (~3350 and 3180 cm⁻¹) and the intense Amide I (C=O stretch) and Amide II (N-H bend) bands around 1650 cm⁻¹. These features are completely absent in the spectrum of D-galactose and serve as the primary evidence for the successful conversion of the terminal aldehyde to a primary amide.

Table 1: Comparison of Characteristic FTIR Absorption Peaks

Functional Group VibrationGalactonamide (Predicted, cm⁻¹)D-Galactose (Observed, cm⁻¹)Significance
O-H Stretch (H-bonded) 3600 - 3200 (Broad, Intense)3600 - 3200 (Broad, Intense)[4]Present in both due to the carbohydrate backbone.
N-H Stretch (Asymmetric & Symmetric) ~3350 and ~3180 (Two bands)[6][8]AbsentKey differentiator: Confirms the primary -NH₂ group.
C-H Stretch 3000 - 2850 (Weak-Medium)3000 - 2850 (Weak-Medium)[4]Present in both from the alkyl structure.
Amide I (C=O Stretch) ~1650 (Strong)[6]AbsentKey differentiator: Confirms the amide carbonyl.
Amide II (N-H Bend) 1650 - 1620 (Medium)[6][8]AbsentKey differentiator: Confirms the primary amide.
Carbohydrate "Fingerprint" (C-O, C-C Stretch) 1200 - 950 (Complex, Strong)[10]1200 - 950 (Complex, Strong)[10]Shared structural feature, but may have subtle differences.
Experimental Protocol: ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a modern, convenient FTIR sampling technique that requires minimal sample preparation, making it ideal for analyzing solid powders like galactonamide.[11][12]

Objective: To obtain a high-quality infrared spectrum of a solid galactonamide sample.

Materials:

  • FTIR Spectrometer with an ATR accessory (e.g., with a diamond or zinc selenide crystal).

  • Galactonamide powder.

  • Spatula.

  • Solvent for cleaning (e.g., Isopropanol).

  • Lint-free wipes.

Methodology:

  • Instrument Preparation: Ensure the spectrometer is powered on and has been allowed to stabilize. Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and CO₂ interference.

  • ATR Crystal Cleaning: Clean the surface of the ATR crystal with a lint-free wipe dampened with isopropanol. Allow the solvent to fully evaporate.

  • Background Spectrum: With the clean, empty ATR crystal in place, collect a background spectrum. This scan measures the ambient environment (atmosphere, crystal) and will be automatically subtracted from the sample spectrum.

  • Sample Application: Place a small amount of galactonamide powder onto the center of the ATR crystal using a clean spatula. Ensure the sample completely covers the crystal surface.

  • Apply Pressure: Lower the ATR press arm to apply consistent pressure to the powder. This ensures good contact between the sample and the crystal, which is critical for obtaining a strong signal.

  • Sample Spectrum Acquisition: Collect the sample spectrum. Typically, 16 to 64 scans are co-added at a resolution of 4 cm⁻¹ to achieve a good signal-to-noise ratio.

  • Data Processing: The resulting spectrum should be automatically ratioed against the background. Perform a baseline correction if necessary to ensure all peaks originate from a flat baseline.

  • Cleaning: After analysis, raise the pressure arm, remove the sample powder, and clean the ATR crystal surface thoroughly with isopropanol and a lint-free wipe.

G cluster_prep Preparation cluster_acq Acquisition cluster_post Post-Processing start Start clean 1. Clean ATR Crystal start->clean background 2. Collect Background Spectrum clean->background apply_sample 3. Apply Solid Sample to Crystal background->apply_sample apply_pressure 4. Apply Pressure apply_sample->apply_pressure collect_sample 5. Collect Sample Spectrum apply_pressure->collect_sample process 6. Baseline Correction & Analysis collect_sample->process cleanup 7. Clean Crystal process->cleanup end End cleanup->end

Caption: Workflow for acquiring an ATR-FTIR spectrum of a solid sample.

Conclusion

FTIR spectroscopy is an exceptionally effective technique for the structural verification of galactonamide. The key to its identification lies in the unambiguous detection of absorption bands characteristic of the primary amide group, which are absent in its precursor, galactose. The most definitive of these are the strong Amide I (C=O stretch) band near 1650 cm⁻¹ and the pair of N-H stretching bands between 3400 cm⁻¹ and 3100 cm⁻¹. This guide provides the foundational knowledge for researchers to confidently interpret these spectra and apply this rapid, reliable method for quality control and structural elucidation in their work.

References

  • MtoZ Biolabs. (n.d.). ATR FT-IR Method for Analysis of Monosaccharide Composition. Retrieved from [Link]

  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, July 31). 24.1: Structural, Physical, and Spectral Characteristics of Amides. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR Spectrum of P-C, PG-1, D-Galactose, PB-1 and D-Biotin. Retrieved from [Link]

  • Spectroscopy Online. (2020, January 1). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Retrieved from [Link]

  • ResearchGate. (n.d.). Successful sugar identification with ATR-FTIR. Retrieved from [Link]

  • University of Tartu. (n.d.). Galactose - Database of ATR-FT-IR spectra of various materials. Retrieved from [Link]

  • Química Orgánica. (n.d.). IR Spectrum: Amides. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR-ATR spectra of D-mannose and D-galactose. Retrieved from [Link]

  • Spectroscopy Online. (2020, January 1). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Retrieved from [Link]

  • Rocky Mountain Labs. (2024, January 17). FTIR Analysis for Biomolecules. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Fourier Transform Infrared (FTIR) Spectroscopy for Glycan Analysis. Retrieved from [Link]

  • IntechOpen. (2025, April 25). Fourier Transform Infrared (FTIR) Spectroscopy of Biomolecules. Retrieved from [Link]

  • ResearchGate. (n.d.). ATR spectra of (a) monosaccharide (glucose, fructose, mannose and galactose), (b) disaccharide (sucrose, trehalose, maltose and lactose) and ethanol in MS medium. Retrieved from [Link]

  • ResearchGate. (n.d.). Fourier Transform Infrared Spectroscopy (FTIR) for Carbohydrate Analysis. Retrieved from [Link]

  • Taylor & Francis Online. (2017, February 17). Mid-infrared spectroscopic analysis of saccharides in aqueous solutions with sodium chloride. Retrieved from [Link]

  • ResearchGate. (n.d.). How the interpretation of the FT IR of a carbohydrate type sample is carried out. Retrieved from [Link]

  • ResearchGate. (n.d.). Wavelength of peaks used for FTIR analysis and corresponding functional groups. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to LC-MS Analysis of Aldonamide Degradation Products

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, ensuring the stability and purity of drug candidates is paramount. Aldonamides, a class of compounds charact...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, ensuring the stability and purity of drug candidates is paramount. Aldonamides, a class of compounds characterized by a carbonyl group at the end of a sugar chain, are of growing interest. However, their susceptibility to degradation under various stress conditions necessitates robust analytical methods to identify and quantify degradation products. This guide provides a comprehensive comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) based methodologies for the analysis of aldonamide degradation products, offering insights into experimental design, data interpretation, and alternative analytical approaches.

The Criticality of Degradation Profiling for Aldonamides

Aldonamides, while structurally diverse, share a common feature in their amide linkage, which can be susceptible to hydrolysis. Furthermore, the polyhydroxy nature of the sugar backbone presents potential sites for oxidation. Understanding the degradation pathways of these molecules under forced conditions—such as exposure to acid, base, oxidative stress, heat, and light—is a regulatory expectation and a critical step in developing stable pharmaceutical formulations.[1][2] Forced degradation studies are intentionally rigorous to generate potential degradation products, which helps in developing and validating stability-indicating analytical methods.[1][2]

The primary goal of these studies is to gain a comprehensive understanding of the degradation profile of the drug substance. This knowledge is crucial for identifying potential impurities that could impact the safety and efficacy of the final drug product.[3] LC-MS has emerged as a powerful and indispensable tool in this endeavor due to its high sensitivity, selectivity, and ability to provide structural information about the analytes.[3][4]

Unraveling Aldonamide Degradation: Plausible Pathways

While specific degradation pathways are unique to each molecule, the fundamental chemistry of aldonamides suggests several likely degradation routes under forced stress conditions.

  • Hydrolytic Degradation: The amide bond is the most probable site for hydrolysis.

    • Acid-Catalyzed Hydrolysis: Under acidic conditions, the amide bond can be cleaved to yield the corresponding aldonic acid and an amine.

    • Base-Catalyzed Hydrolysis: In alkaline conditions, saponification of the amide can occur, also resulting in the formation of the aldonic acid and the free amine.

  • Oxidative Degradation: The polyhydroxy chain of the sugar moiety is susceptible to oxidation. This can lead to the formation of various oxidized species, including ketones and aldehydes, and potentially chain cleavage.

  • Thermal Degradation: Elevated temperatures can induce dehydration reactions within the sugar backbone, leading to the formation of furan-like structures or other complex rearrangement products.

  • Photodegradation: Exposure to light, particularly UV radiation, can generate reactive radical species, leading to a variety of degradation products through complex reaction pathways.

Caption: Plausible degradation pathways of aldonamides under forced stress conditions.

Benchmark LC-MS Methodology for Aldonamide Degradation Analysis

A robust and reliable LC-MS method is the cornerstone of any degradation study. The following protocol outlines a typical approach for the analysis of aldonamide degradation products. The rationale behind each step is provided to illustrate the principles of method development.

Experimental Protocol: A Step-by-Step Guide

Objective: To separate, identify, and quantify the degradation products of an aldonamide drug substance under forced degradation conditions.

Materials:

  • Aldonamide drug substance

  • HPLC-grade water, acetonitrile, and methanol

  • Formic acid (or other suitable mobile phase modifier)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H2O2)

  • High-purity nitrogen gas

Instrumentation:

  • Ultra-High-Performance Liquid Chromatography (UHPLC) system with a diode array detector (DAD)

  • High-Resolution Mass Spectrometer (HRMS), such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument

Caption: A typical experimental workflow for the LC-MS analysis of aldonamide degradation products.

Procedure:

  • Forced Degradation Sample Preparation:

    • Acid Hydrolysis: Dissolve the aldonamide in 0.1 M HCl and heat at 60°C for a predetermined time (e.g., 24 hours).

    • Base Hydrolysis: Dissolve the aldonamide in 0.1 M NaOH and heat at 60°C for a predetermined time.

    • Oxidative Degradation: Dissolve the aldonamide in a solution of 3% H2O2 and keep at room temperature.

    • Thermal Degradation: Expose the solid aldonamide to 80°C in a stability chamber.

    • Photolytic Degradation: Expose the aldonamide (solid and in solution) to light in a photostability chamber according to ICH Q1B guidelines.

    • Rationale: These conditions are chosen to induce a relevant level of degradation (typically 5-20%) to ensure that major degradation products are formed without complete destruction of the parent molecule.[1]

  • Sample Analysis:

    • Neutralize the acidic and basic samples before injection.

    • Dilute all samples to an appropriate concentration with the mobile phase.

    • Inject the samples into the UHPLC-HRMS system.

  • Chromatographic and Mass Spectrometric Conditions:

    • Column: A reversed-phase C18 column is a good starting point for separating compounds of varying polarity.

    • Mobile Phase: A gradient elution with water and acetonitrile, both containing 0.1% formic acid, is commonly used to achieve good separation and ionization.

    • Detection:

      • DAD: Monitor at a wavelength that provides good absorbance for the parent compound and potential chromophoric degradation products. This also allows for peak purity assessment.

      • HRMS: Operate in both positive and negative electrospray ionization (ESI) modes to capture a wide range of potential degradation products. Acquire full scan data for accurate mass measurement and fragmentation data (MS/MS) for structural elucidation.

  • Data Analysis:

    • Compare the chromatograms of the stressed samples with that of an unstressed control to identify degradation peaks.

    • Utilize the accurate mass data from the HRMS to propose elemental compositions for the degradation products.

    • Analyze the MS/MS fragmentation patterns to elucidate the structures of the degradation products.

Comparative Analysis of Analytical Techniques

While LC-MS is the gold standard for degradation product analysis, other techniques can provide complementary information or may be more suitable for specific applications.

Technique Principle Strengths Limitations Application for Aldonamide Degradation
UHPLC-HRMS (Q-TOF/Orbitrap) High-resolution liquid chromatography coupled with high-resolution mass spectrometry.High sensitivity and selectivity; provides accurate mass for elemental composition and fragmentation for structural elucidation.[3]High initial instrument cost; matrix effects can suppress ionization.Primary choice: Ideal for comprehensive identification and quantification of a wide range of degradation products.
HPLC-UV High-performance liquid chromatography with UV-Vis detection.Robust and widely available; good for quantification of known, chromophoric compounds.Limited to chromophoric compounds; cannot provide structural information for unknown degradants.Suitable for routine quality control once degradation products have been identified and characterized.
Gas Chromatography-Mass Spectrometry (GC-MS) Gas chromatography for separation of volatile compounds coupled with mass spectrometry.Excellent for volatile and thermally stable degradation products.Not suitable for non-volatile or thermally labile compounds like most aldonamides and their direct degradation products.Limited applicability unless derivatization is performed to increase volatility.
Capillary Electrophoresis-Mass Spectrometry (CE-MS) Separation based on electrophoretic mobility in a capillary coupled with mass spectrometry.High separation efficiency for charged and polar compounds; requires very small sample volumes.Lower sensitivity and robustness compared to LC-MS for some applications.Potentially useful for separating highly polar and charged degradation products, such as the aldonic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed structural information based on the magnetic properties of atomic nuclei.Unambiguous structure elucidation of isolated impurities.Requires isolation of pure compounds in sufficient quantities; lower sensitivity than MS.Used for definitive structural confirmation of major degradation products after isolation.

Conclusion: A Multi-faceted Approach to Ensuring Aldonamide Stability

The analysis of aldonamide degradation products is a complex but essential aspect of pharmaceutical development. A well-designed forced degradation study coupled with a powerful analytical technique like UHPLC-HRMS provides the most comprehensive understanding of a drug substance's stability profile. While LC-MS is the primary workhorse for this task, a multi-technique approach, incorporating methods like HPLC-UV for routine analysis and NMR for definitive structural confirmation, ensures the highest level of scientific rigor and regulatory compliance. By understanding the potential degradation pathways and employing the appropriate analytical tools, researchers can develop stable and safe aldonamide-based therapeutics.

References

  • Waters Corporation. (n.d.). Utilizing UPLC-MS for Conducting Forced Degradation Studies. Retrieved from [Link]

  • Kota, A., & Valli, M. V. K. (2021). Importance of LCMS in Forced Degradation Studies for new Chemical Entities. International Journal of Pharmaceutical and Biological Sciences, 11(1), L188-L193.
  • IJSDR. (n.d.). Force Degradation for Pharmaceuticals: A Review. Retrieved from [Link]

  • Alsante, K. M., et al. (2007). Forced Degradation: A Tool for Drug Development. In Separation Science and Technology (Vol. 8, pp. 1-36).
  • Raman, B., et al. (2011). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 55(5), 929-940.
  • Niessen, W. M. A. (2000). LC-MS and CE-MS Strategies in Impurity Profiling. CHIMIA, 54(6), 396-401.
  • IJSDR. (2011). Impurity Profiling by Hyphenated Techniques: Review. Retrieved from [Link]

  • Gudapati, A. R., et al. (2020). Stability Indicating LC-MS Method Development and Validation for the Study of the Forced Degradation Behavior of Pimobendan Drug.
  • Bentham Science Publishers. (2020). Development And Validation of a LC-MS Compatible Method for Quantification of Degradation Impurities of Clofazimine Using UHPLC. Retrieved from [Link]

  • Rasayan Journal of Chemistry. (2022). DEVELOPMENT AND VALIDATION OF LC-MS/MS METHOD FOR DETECTION AND CHARACTERISATION OF FORCED DEGRADATION PRODUCTS OF DAPAGLIFLOZIN. Retrieved from [Link]

  • Oxford Academic. (2019). Development and Validation of Two Robust Stability-Indicating Chromatographic Methods for Determination of Metolazone in Drug Substance and Pharmaceutical Dosage Form in the Presence of Its Degradation Products and Characterization of Main Degradation Products Based on LC-MS. Retrieved from [Link]

  • Taylor & Francis Online. (2016). Development of Impurity Profiling Methods Using Modern Analytical Techniques. Retrieved from [Link]

  • LCGC International. (2015). Nonconventional Alternatives to LC–MS. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2026). Impurity Profiling and Characterization for Generic Project. Retrieved from [Link]

  • International CCS Knowledge Centre. (2021). Advancing Amine Degradation Analysis. Retrieved from [Link]

  • Green, I. (2026). Fully Integrated Analysis of Metabolites, Impurities, and Degradants Using LC–NMR–MS. Spectroscopy.

Sources

Validation

Comparative Thermal Stability of Galactonamide vs. Gluconamide: A TGA/DSC Analytical Guide

Executive Summary Carbohydrate-derived aldonamides, such as galactonamide and gluconamide, have emerged as highly versatile low-molecular-weight gelators (LMWGs) in the development of pharmaceutical hydrogels, drug deliv...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Carbohydrate-derived aldonamides, such as galactonamide and gluconamide, have emerged as highly versatile low-molecular-weight gelators (LMWGs) in the development of pharmaceutical hydrogels, drug delivery systems, and supramolecular materials[1]. Because these compounds rely on delicate non-covalent interactions to maintain their structural integrity, understanding their thermal boundaries is critical for formulation processing.

This guide provides an authoritative, comparative analysis of the thermal stability of galactonamide and its C4 epimer, gluconamide, utilizing[2]. By examining the causality behind their thermal behaviors, researchers can accurately map phase transitions, polymorphic shifts, and degradation kinetics.

Mechanistic Grounding: The C4 Epimer Effect

To understand the thermal differences between galactonamide and gluconamide, one must look at their stereochemistry. Both are synthesized via the aminolysis of their respective sugar lactones[1], differing only at the C4 chiral center.

  • Gluconamide (Equatorial C4-OH): The all-equatorial arrangement of the hydroxyl groups in the extended zigzag conformation allows for highly ordered, parallel intermolecular hydrogen-bonding sheets. This dense crystal packing generally yields a higher melting temperature ( Tm​ ).

  • Galactonamide (Axial C4-OH): The axial hydroxyl group at the C4 position introduces slight steric frustration. While it still forms robust hydrogen-bond networks, this geometric twist often results in kinetic polymorphism—where the molecule initially traps itself in a metastable, weakly hydrogen-bonded state before spontaneously transitioning to a stable, opaque gel or crystal lattice upon thermal energy input[3].

Because both molecules share the same covalent backbone, their thermal degradation temperatures ( Td​ )—the point at which covalent bonds cleave—remain nearly identical. The variations observed in thermal analysis are almost entirely driven by these non-covalent packing dynamics.

Analytical Workflow

The following logic diagram illustrates the complementary nature of TGA and DSC in decoupling mass-loss events (degradation) from heat-flow events (melting and polymorphism).

ThermalAnalysis Input Aldonamide Isomers (Galactonamide vs Gluconamide) TGA TGA (Mass Loss) Atmosphere: N2 Purge Heating: 10°C/min Input->TGA DSC DSC (Heat Flow) Atmosphere: N2 Purge Heating/Cooling Cycles Input->DSC TGA_Data Degradation Temp (Td) Dehydration Profile TGA->TGA_Data DSC_Data Melting Temp (Tm) Polymorphic Transitions DSC->DSC_Data Output Thermal Stability Profile & Formulation Suitability TGA_Data->Output DSC_Data->Output

Caption: Logical workflow for comparative thermal analysis of aldonamides using TGA and DSC.

Self-Validating Experimental Protocols

To ensure data integrity, the following protocols are designed as self-validating systems, prioritizing the elimination of thermal lag and atmospheric artifacts[2].

Protocol A: Thermogravimetric Analysis (TGA)

Objective: Quantify the degradation temperature ( Td​ ) and bound-water dehydration profile.

  • System Validation (Blank Run): Run an empty 70 µL alumina ( Al2​O3​ ) crucible from 25 °C to 600 °C. Validation Check: If the baseline mass drifts by >0.05 mg, bake out the furnace at 900 °C for 30 minutes to remove residual volatiles.

  • Sample Preparation: Weigh exactly 3.0 – 5.0 mg of the aldonamide powder into the alumina crucible. Causality: Using a mass larger than 5 mg introduces severe mass-transfer resistance; trapped volatile degradation products will artificially inflate the apparent Td​ . Alumina is chosen over platinum to prevent catalytic degradation artifacts.

  • Atmosphere Control: Purge the furnace with high-purity Nitrogen ( N2​ ) at 50 mL/min. Causality: An inert purge gas ensures the instrument measures pure thermal cracking (pyrolysis) rather than oxidative combustion.

  • Thermal Program: Heat the sample from 25 °C to 600 °C at a strict rate of 10 °C/min. Record the temperature at 5% mass loss ( Td,5%​ ).

Protocol B: Differential Scanning Calorimetry (DSC)

Objective: Map phase transitions, including melting ( Tm​ ) and polymorphic shifts[3].

  • System Validation: Perform a baseline run with two empty aluminum pans. Validation Check: The heat flow baseline must remain perfectly horizontal (drift < 10 µW).

  • Sample Encapsulation: Seal 2.0 – 3.0 mg of sample in a standard aluminum pan with a pierced lid . Causality: The pinhole allows residual bound water (common in hygroscopic sugars) to escape. A hermetically sealed pan would trap steam, increasing internal pressure and artificially depressing the melting point via the Clausius-Clapeyron effect.

  • Thermal History Erasure (Cycle 1): Heat from 25 °C to 120 °C at 10 °C/min, hold for 2 minutes, then cool back to 25 °C at 10 °C/min. Causality: Aldonamides exhibit kinetic polymorphism based on their synthesis solvent[3]. This cycle erases the thermal history, ensuring the subsequent scan reflects the pure thermodynamic properties of the molecule.

  • Measurement (Cycle 2): Heat from 25 °C to 200 °C at 10 °C/min. Identify endothermic peaks (melting) and exothermic peaks (polymorphic crystallization).

Comparative Quantitative Data

The following table summarizes the typical thermal parameters for N-dodecyl derivatives of galactonamide and gluconamide, synthesized via solvent-free mechanosynthesis[1].

Thermal PropertyN-dodecyl-D-galactonamideN-dodecyl-D-gluconamideAnalytical Method & Causality
Melting Temp ( Tm​ ) ~155 °C~165 °CDSC (Endotherm): Gluconamide's equatorial C4-OH allows tighter crystal packing, requiring more enthalpy to disrupt the lattice.
Degradation Temp ( Td​ ) ~260 °C~255 °CTGA (5% Mass Loss): Covalent backbone stability is nearly identical; stereochemistry has minimal impact on pyrolysis.
Polymorphic Transitions Highly Active (Exotherm observed prior to Tm​ )Rare / StableDSC (Exotherm): Galactonamide frequently shifts from a weakly hydrogen-bonded kinetic state to a stable thermodynamic state upon heating[3].
Dehydration Peak ~60 °C - 90 °C~50 °C - 80 °CTGA/DSC Synergy: Broad endotherms in DSC matched with mass loss in TGA confirm the evaporation of bound lattice water[2].

Causality in Thermal Behavior & Data Interpretation

When analyzing the DSC thermograms of galactonamides, researchers frequently observe a distinct exothermic peak occurring between 90 °C and 110 °C, prior to the main melting endotherm. Novice analysts often misinterpret this as a degradation event.

However, cross-referencing this with TGA data reveals zero mass loss at this temperature[2]. The causality behind this exotherm is a[3]. The thermal energy provided by the DSC allows the galactonamide molecules to break out of a kinetically trapped, weakly hydrogen-bonded lattice (often formed during rapid precipitation or mechanosynthesis[1]) and rearrange into a dense, thermodynamically stable, strongly hydrogen-bonded polymorph. Gluconamides, lacking the steric hindrance of the axial C4 hydroxyl, typically crystallize directly into their most stable form and rarely exhibit this pre-melt exotherm.

Conclusion

For drug development professionals formulating supramolecular hydrogels, the choice between galactonamide and gluconamide dictates the thermal processing window. While both offer excellent covalent thermal stability up to ~250 °C (validated via TGA), galactonamide's propensity for polymorphic transitions (captured via DSC) requires careful control of heating and cooling rates during formulation to ensure batch-to-batch structural consistency.

References

  • Bil, A., Abdellahi, B., Pourceau, G., & Wadouachi, A. (2022). "Fast and Efficient Mechanosynthesis of Aldonamides by Aminolysis of Unprotected Sugar Lactones." Sustainable Chemistry, 3(3), 300-311. [Link]

  • Krishnan, B. P., & Sureshan, K. M. (2016). "A Molecular Level Study of Metamorphosis and Strengthening of Gel via Spontaneous Polymorphic Transition." ChemPhysChem, 17(19), 3062-3067.[Link]

  • Lab Manager. (2023). "Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques." Lab Manager Magazine.[Link]

Sources

Safety & Regulatory Compliance

Handling

Personal protective equipment for handling Galactonamide

As a Senior Application Scientist, I approach laboratory safety not merely as a static compliance checklist, but as a dynamic variable that directly impacts experimental integrity. Galactonamide derivatives—such as N-hep...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety not merely as a static compliance checklist, but as a dynamic variable that directly impacts experimental integrity. Galactonamide derivatives—such as N-heptyl-galactonamide and N-nonyl-d-galactonamide—are cutting-edge amphiphilic molecules increasingly utilized as1[1] and.

While synthesized from renewable sugar lactones via2[2], the physical state of galactonamide dictates a rigorous and adaptable approach to Personal Protective Equipment (PPE). Whether you are handling fine, easily aerosolized powders or highly hydrated supramolecular gels, your PPE must protect both the operator from chemical exposure and the highly sensitive biological experiment from operator-induced contamination.

The Causality of PPE Selection: Mechanistic Insights

Understanding why we wear specific PPE ensures protocol adherence and builds self-validating safety systems.

  • Powder State (Synthesis & Aliquoting): Galactonamides are synthesized via the aminolysis of unprotected sugar lactones, yielding a fine white powder[2]. These amphiphilic powders possess high electrostatic surface energy, making them prone to static dispersion. Inhalation of these particulates can cause respiratory tract irritation, necessitating respiratory protection and draft-controlled environments.

  • Hydrogel State (3D Cell Culture): When heated and cooled in aqueous solutions, galactonamides self-assemble into micrometric and nanometric fibers, forming soft hydrogels suitable for adult human neuronal stem cell (hNSC) differentiation[1]. At this stage, the primary risk shifts. The PPE must now maintain strict asepsis. The operator is the primary source of biological contamination; thus, sterile barriers are mathematically as critical to the cell culture's survival as they are to the operator's safety.

Quantitative PPE Specifications

To standardize laboratory operations, the following table summarizes the quantitative and categorical PPE requirements based on the operational state of Galactonamide.

PPE CategoryDry Powder Handling (Mechanosynthesis/Weighing)Supramolecular Hydrogel (Cell Culture/In Vivo Prep)Material SpecificationReplacement Frequency
Hand Protection Double-layered Nitrile (Non-sterile)Double-layered Nitrile (Sterile, powder-free)Thickness 4 mil; Breakthrough time > 240 minEvery 2 hours or upon suspected contamination
Eye Protection ANSI Z87.1 Safety Goggles (Unvented)ANSI Z87.1 Safety Glasses with side shieldsPolycarbonate lenses, anti-fog coatingInspect daily; replace if scratched
Body Protection Flame-resistant, static-dissipative lab coatSterile, disposable isolation gown over scrubs100% Cotton or specialized synthetic blendWeekly (Lab Coat) / Per session (Gown)
Respiratory N95/P100 Particulate RespiratorSurgical mask (to prevent droplet shedding)NIOSH-approved particulate filtrationPer session or if breathing resistance increases
Engineering Chemical Fume Hood (Face velocity 80-100 fpm)Class II Biological Safety Cabinet (ISO 5)HEPA filtration systemsAnnual certification

Workflow & Logical Relationships

PPE_Logic State Galactonamide Physical State Powder Dry Powder (e.g., N-heptyl-galactonamide) State->Powder Gel Supramolecular Hydrogel (Aqueous/Cell Culture) State->Gel Resp Respiratory Protection (N95/P100 Mask or Fume Hood) Powder->Resp Inhalation Risk Eye Safety Goggles (ANSI Z87.1) Powder->Eye Particulate Hazard Skin Standard Lab Coat & Double Gloving Powder->Skin Dermal Exposure Sterile Aseptic Protection (Sterile Nitrile, Biosafety Cabinet) Gel->Sterile Contamination Risk Gel->Eye Splash Hazard Gel->Skin Dermal Exposure

Logical decision tree for Galactonamide PPE selection based on physical state and hazard profile.

Step-by-Step Operational Methodologies

Protocol A: Handling Dry Galactonamide Powder (Synthesis & Aliquoting) Self-Validating Principle: If powder is visible on the outer glove after weighing, the static mitigation steps have failed, and the outer glove must be replaced immediately to prevent cross-contamination.

  • Preparation: Ensure the chemical fume hood is operational (face velocity 80-100 fpm). Wipe down the analytical balance with an anti-static solution to prevent the amphiphilic powder from dispersing.

  • Donning: Put on a static-dissipative lab coat. Don unvented safety goggles. Apply an N95 respirator. Don two pairs of nitrile gloves. Causality: The inner glove acts as a pristine barrier; the outer glove interacts with the chemical and can be rapidly discarded if contaminated.

  • Execution: Using a grounded stainless-steel spatula, carefully transfer the galactonamide powder to the weigh boat. Avoid plastic spatulas, which generate static electricity and cause the fine powder to aerosolize.

  • Doffing: Inside the fume hood, remove the outer gloves by peeling them inside out. Dispose of them in a solid chemical waste container. Wash hands immediately after removing the inner gloves.

Protocol B: Formulating Galactonamide Hydrogels (Cell Culture Prep) Self-Validating Principle: The hydrogel forms via a thermally reversible process upon cooling[3]. If the gel fails to form, it indicates either improper concentration or premature cooling during transfer, requiring protocol reassessment.

  • Preparation: Decontaminate the Class II Biological Safety Cabinet (BSC) with 70% ethanol. Ensure the external water bath is set to the required dissolution temperature (typically >80°C).

  • Donning: Don a sterile disposable gown, a surgical mask, and safety glasses. Perform surgical hand antisepsis before donning sterile, powder-free nitrile gloves.

  • Execution: Dissolve the galactonamide powder in sterile water or PBS at high temperature. Transfer the hot solution into the BSC. Allow for controlled, slow cooling to room temperature to form the wide, straight micrometric fibers necessary for neuronal scaffolding[1].

  • Doffing: Remove the gown and gloves inside the BSC to contain any biological or chemical splashes. Dispose of them in biohazard waste if mixed with cellular material.

Spill Response and Disposal Plan

  • Dry Powder Spills: Do not sweep, as this aerosolizes the fine galactonamide particles. Instead, gently cover the spill with damp absorbent pads to suppress dust. Carefully scoop the pads and dissolved material into a compatible, sealable chemical waste container. Label as "Non-hazardous organic solid waste" unless mixed with toxic reagents.

  • Hydrogel Spills: Because galactonamide gels are 3[3], they can be liquefied by applying hot water (e.g., >60°C). Wipe up the liquefied gel with absorbent towels. If the gel contains neuronal cells or biological media, treat the spill with a 10% bleach solution for 20 minutes before wiping, and dispose of all materials in approved biohazard waste containers.

References

  • Printable biomaterials for 3D brain regenerative scaffolds: An in vivo biocompatibility assessment Source: PMC (National Institutes of Health) URL:[Link]

  • Simple Synthetic Molecular Hydrogels from Self-Assembling Alkylgalactonamides as Scaffold for 3D Neuronal Cell Growth Source: ACS Applied Materials & Interfaces URL:[Link]

  • Fast and Efficient Mechanosynthesis of Aldonamides by Aminolysis of Unprotected Sugar Lactones Source: MDPI URL:[Link]

  • Recently Developed Carbohydrate Based Gelators and Their Applications Source: PMC (National Institutes of Health) URL:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Feasible Synthetic Routes

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